Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAETPZBCKKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679044 | |
| Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-04-7 | |
| Record name | 1,1-Dimethylethyl 3-(cyclopropylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The document elucidates the molecule's fundamental physicochemical properties, details a robust and widely adopted synthetic methodology via reductive amination, outlines standard analytical characterization techniques, and explores its significant applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the 3-Aminopiperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. The introduction of a chiral center, such as at the 3-position, further expands its utility by allowing for precise stereochemical control, which is critical for optimizing target engagement and pharmacokinetic properties.[2]
This compound emerges as a particularly valuable derivative. It combines three key structural features:
-
A Boc-protected Piperidine Core: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This feature is essential for sequential, controlled synthetic strategies.
-
A Secondary Cyclopropylamine: The cyclopropyl group is a well-regarded bioisostere for larger or more metabolically labile groups. Its rigid, three-dimensional nature can enhance binding affinity and improve metabolic stability.
-
A Chiral Center: The substitution at the C3 position introduces chirality, enabling its use in the stereospecific synthesis of complex target molecules.
This guide will delve into the technical details of this compound, providing the foundational knowledge required for its effective synthesis and application.
Physicochemical Properties and Structural Elucidation
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |
| Molecular Weight | 240.34 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 1354020-81-7 (for (S)-enantiomer) | [3][4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 | [4] |
2.1. Structural Representation
The 2D chemical structure of the molecule is depicted below:
Caption: 2D structure of this compound.
Synthesis and Methodologies: Reductive Amination Pathway
The most prevalent and efficient method for synthesizing this compound is the one-pot reductive amination of a ketone precursor. This pathway is favored for its high yield, operational simplicity, and the mild, selective nature of the reducing agent employed.
Causality of Experimental Choices
The chosen synthetic strategy involves the reaction between tert-butyl 3-oxopiperidine-1-carboxylate and cyclopropylamine to form an intermediate iminium ion, which is then reduced in situ.
-
Choice of Precursor: tert-Butyl 3-oxopiperidine-1-carboxylate (also known as 1-Boc-3-piperidone) is a commercially available and stable starting material that provides the necessary Boc-protected piperidine core with the required ketone functionality for amination.[5]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective hydride donor that reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone.[7][8] This chemoselectivity is crucial for a one-pot reaction as it minimizes the formation of the corresponding alcohol byproduct, leading to a cleaner reaction profile and simplifying purification.[8] The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the formation of the iminium ion.[6]
Synthetic Workflow Diagram
The logical flow of the reductive amination process is illustrated below.
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq.). Dissolve the ketone in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add cyclopropylamine (1.1-1.5 eq.) to the solution. If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) can be added to facilitate iminium ion formation. Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq.). The reaction is typically exothermic and may require cooling with an ice bath for large-scale reactions.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-16 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure product.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a standard battery of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include the characteristic resonances for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperidine and cyclopropyl ring protons, and signals for the N-H proton.
-
¹³C NMR: Confirms the carbon backbone of the molecule, including the carbonyl of the Boc group, the carbons of the tert-butyl group, and the distinct carbons of the piperidine and cyclopropyl rings.
-
-
Mass Spectrometry (MS): Typically performed using electrospray ionization (ESI), mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₃H₂₄N₂O₂ would be approximately 241.19 m/z.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its structure is frequently incorporated into more complex molecules targeting a range of diseases.
One of the most notable applications of the related 3-aminopiperidine scaffold is in the development of γ-secretase modulators (GSMs) . These compounds are investigated for the treatment of Alzheimer's disease. The 3-aminopiperidine core serves as a key structural element for potent agents that can lower the production of the toxic amyloid-β (Aβ42) peptide.[9]
The versatility of the Boc-protected amine allows for further functionalization, enabling its use in the synthesis of inhibitors for various enzymes or ligands for a multitude of receptors, making it a staple in discovery chemistry libraries.
Conclusion
This compound is a strategically designed chemical building block that offers a powerful combination of a protected heterocyclic core, a metabolically robust substituent, and a key chiral center. Its straightforward and high-yielding synthesis via reductive amination makes it readily accessible for research and development. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the importance of versatile intermediates like this will only increase, solidifying its role as a cornerstone in the synthesis of next-generation therapeutics.
References
- Myers, A. Chem 115: Reductive Amination.
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]
-
Kharitonov, D., Shelukhina, I., & Chupakhin, E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6650. Available at: [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available at: [Link]
-
The Organic Reaction Mechanism Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]
- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available at: [Link]
- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. Available at: [Link]
- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to (S)-tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid cyclopropyl group and piperidine scaffold make it a valuable component in the design of novel therapeutics, particularly in the development of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, safe handling, and its pivotal role as a pharmaceutical intermediate. The focus is on providing practical, field-proven insights to aid researchers in its effective utilization.
Chemical Properties and Identification
A clear understanding of the fundamental properties of (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is essential for its successful application in research and development.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate | [1] |
| CAS Number | 1354020-81-7 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 240.34 g/mol | |
| Appearance | Varies, typically a solid or oil | |
| Purity | Typically >95% | [1] |
Synthesis Pathway: Reductive Amination
The most common and efficient method for the synthesis of (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is through the reductive amination of a suitable piperidone precursor. This method is favored for its high yield and functional group tolerance.
Conceptual Workflow
Caption: Reductive amination workflow.
Detailed Experimental Protocol
This protocol is a representative procedure for the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine.
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 equiv)
-
Cyclopropylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of tert-butyl 3-oxopiperidine-1-carboxylate in anhydrous DCM, add cyclopropylamine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is exothermic, and the temperature should be monitored.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl protons (multiplets in the upfield region), and the piperidine ring protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl of the Boc group, the carbons of the piperidine and cyclopropyl rings, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
-
LC-MS: This technique is ideal for confirming the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 241.19.
High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis: A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid), can be developed to determine the purity of the compound.[4]
Applications in Drug Discovery
(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[5] JAK inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.
Role in JAK Inhibitors
The 3-(cyclopropylamino)piperidine moiety is a common structural feature in a number of potent and selective JAK inhibitors. This structural motif often interacts with key residues in the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity. The chirality at the 3-position of the piperidine ring is often critical for optimal binding and biological activity.
Caption: Synthetic utility in JAK inhibitor development.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is not widely available, safety precautions can be inferred from related compounds.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]
-
In Case of Contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Supplier Information
(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is important to consider the purity and the availability of analytical data.
| Supplier | Purity | Availability |
| SynHet | >99% | In stock |
| BLDpharm | Varies | Inquire |
| Parchem | Varies | Inquire |
| CymitQuimica | Varies | Inquire |
| Echemi | Varies | Inquire |
Conclusion
(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex pharmaceutical agents, most notably JAK inhibitors. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective use in drug discovery and development. As the demand for novel kinase inhibitors continues to grow, the importance of such chiral building blocks in the medicinal chemist's toolbox is set to increase.
References
-
PubChem. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]
- Google Patents. Substituted fused tricyclic compounds, compositions and medicinal applications thereof.
-
PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]
- Google Patents. Process and intermediates for preparing a jak inhibitor.
- Google Patents. Process for preparation of boceprevir and intermediates thereof.
-
ChemBK. (S)-tert-Butyl 3-(((benzyloxy)carbonyl)aMino)piperidine-1-carboxylate. ChemBK. Accessed January 1, 2026. [Link]
-
PubChem. tert-Butyl 3-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]
-
PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]
Sources
- 1. (S)-tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate [synhet.com]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Physicochemical Properties of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
An In-depth Technical Guide:
Introduction and Strategic Importance
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry, this compound serves as a versatile intermediate in the synthesis of more complex and biologically active molecules.[1] Its unique structure combines a lipophilic N-Boc protecting group, a rigid cyclopropyl moiety, and a basic secondary amine, offering multiple points for synthetic modification.
The N-Boc (tert-butoxycarbonyl) group provides stability during synthetic manipulations and facilitates purification, yet it can be selectively removed under acidic conditions, unmasking the piperidine nitrogen for further functionalization. The 3-cyclopropylamino substituent is a key pharmacophore that can engage in specific interactions with biological targets, influencing potency, selectivity, and pharmacokinetic properties.
Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in process development, reaction optimization, formulation, and quality control. This guide provides a comprehensive analysis of its key properties, outlines robust experimental protocols for their characterization, and offers insights into its safe handling and storage.
Chemical Identity and Computed Properties
A precise understanding of the molecule's identity and its predicted behavior in various environments is the foundation of its application in research and development.
2.1 Molecular Structure and Identifiers
The compound consists of a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a cyclopropylamino group.
Sources
Navigating the Safety Profile of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated safety data for Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS No. 1354020-81-7), a substituted piperidine derivative commonly utilized as a building block in pharmaceutical research and development. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to provide a robust framework for safe handling, storage, and emergency procedures. The insights herein are grounded in the established safety profiles of similar piperidine-1-carboxylate derivatives, ensuring a scientifically sound basis for risk assessment and mitigation.
Understanding the Hazard Landscape: A Synthesis of Analogous Compound Data
This compound belongs to a class of compounds that, while essential for drug discovery, requires careful handling due to potential biological activity and chemical reactivity. Analysis of safety data from closely related compounds, such as Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate and various aminopiperidine-1-carboxylates, reveals a consistent hazard profile.[1][2][3]
Based on this comparative analysis, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation (Category 2A/1): Can cause serious, and in some analogous cases, severe eye damage.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
-
Acute Oral Toxicity (Category 4 - Potential): May be harmful if swallowed, a characteristic noted in some similar structures.[2]
These classifications are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are consistently reported for piperidine derivatives with similar functional groups.[1][2][3]
Table 1: Anticipated GHS Classification and Hazard Statements
| Hazard Class | GHS Category | Pictogram | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] | |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2][3] | |
| Acute Toxicity (Oral) | 4 (Potential) | H302: Harmful if swallowed[2] |
The Cornerstone of Safety: A Self-Validating Protocol for Handling
A proactive approach to safety is paramount. The following experimental protocol is designed as a self-validating system, where adherence to each step inherently minimizes risk. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for Safe Handling of Piperidine Derivatives.
Step-by-Step Methodology & Rationale
-
Preparation and Engineering Controls:
-
Rationale: The primary route of exposure is anticipated to be inhalation of aerosolized particles and direct contact. A certified chemical fume hood is essential to mitigate respiratory exposure.[3]
-
Protocol:
-
Before handling, ensure the chemical fume hood has a valid certification and the airflow is optimal.
-
Designate a specific area within the hood for handling the compound to contain any potential spills.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
-
-
Personal Protective Equipment (PPE):
-
Rationale: A multi-layered PPE approach is crucial to prevent skin and eye contact. The boc-protected amine and the piperidine ring can be absorbed dermally or cause significant irritation.
-
Protocol:
-
Gloves: Wear two pairs of nitrile gloves that meet ASTM D6978 standards.[5]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.[2][5]
-
Lab Coat: A polyethylene-coated polypropylene gown or a similar fluid-resistant lab coat is required to protect against skin exposure.[2]
-
-
-
Handling and Aliquotting:
-
Rationale: To minimize the generation of dust or aerosols, handle the solid compound with care.
-
Protocol:
-
All manipulations of the solid compound must be performed within the designated area of the chemical fume hood.
-
Use spatulas and weighing paper that have been de-staticized to prevent dispersal of the powder.
-
If transferring the compound, do so slowly and carefully to avoid creating airborne particles.
-
-
-
Waste Disposal:
-
Rationale: Improper disposal can lead to environmental contamination and pose a risk to others.
-
Protocol:
-
Emergency Preparedness: A Logical Response Framework
In the event of an exposure or spill, a rapid and informed response is critical.
Emergency Response Flowchart
Caption: Emergency Response Decision Tree.
First-Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[1][2]
-
In case of ingestion: Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1][4]
Stability, Storage, and Incompatibilities
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The compound should be stored locked up and away from incompatible substances.[1][2]
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[4]
-
Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[1][3][4]
Conclusion
References
-
Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
A Technical Guide to the Spectral Analysis of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate. In the absence of publicly available experimental spectra for this specific compound, this document serves as a robust theoretical framework for researchers engaged in the synthesis, purification, and characterization of this and structurally related molecules. By leveraging established principles of spectroscopic interpretation and drawing comparisons with analogous structures, this guide offers valuable insights into the expected spectral features, enabling confident identification and structural elucidation.
Introduction: The Structural Landscape of a Key Intermediate
This compound, with the Chemical Abstracts Service (CAS) number 1354020-81-7 for its (S)-enantiomer, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1] The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a cyclopropylamino substituent at the 3-position, combined with the tert-butoxycarbonyl (Boc) protecting group, creates a versatile building block for the synthesis of more complex bioactive molecules.
Accurate structural verification of such intermediates is paramount to the success of a synthetic campaign. NMR and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will provide a comprehensive, albeit predictive, exploration of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
Nuclear Magnetic Resonance spectroscopy is a powerful technique that probes the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common variants, offering a wealth of information about the connectivity and stereochemistry of the compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) | N/A |
| Piperidine ring protons | 1.20 - 3.80 | Multiplets (m) | Various |
| Cyclopropyl ring protons | 0.30 - 0.80 | Multiplets (m) | Various |
| N-H | Broad singlet (br s) | N/A | N/A |
| Cyclopropyl methine | ~2.20 | Multiplet (m) | Various |
Note: These are predicted values and the actual experimental results may vary.
Expert Insights into the ¹H NMR Spectrum:
-
The Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm. This signal is a characteristic hallmark of the Boc protecting group and is often used as an internal reference point.
-
Piperidine Ring Protons: The protons on the piperidine ring will appear as a complex series of overlapping multiplets in the region of 1.20 to 3.80 ppm. The diastereotopic nature of the methylene protons and the conformational flexibility of the piperidine ring contribute to this complexity.
-
Cyclopropyl Ring Protons: The protons of the cyclopropyl group are expected to be shifted significantly upfield, appearing in the 0.30 to 0.80 ppm range. This is a result of the anisotropic effect of the strained three-membered ring.
-
N-H Proton: The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are outlined in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Boc (-C (CH₃)₃) | ~80.0 |
| Boc (-C(CH₃ )₃) | ~28.5 |
| Piperidine C=O | ~155.0 |
| Piperidine ring carbons | 40.0 - 60.0 |
| Cyclopropyl ring carbons | 3.0 - 10.0 |
| Cyclopropyl methine | ~30.0 |
Note: These are predicted values and the actual experimental results may vary.
Expert Insights into the ¹³C NMR Spectrum:
-
The Boc Group: The quaternary carbon of the tert-butyl group is expected at around 80.0 ppm, while the methyl carbons will appear at approximately 28.5 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the carbamate is the most deshielded carbon and is predicted to have a chemical shift of around 155.0 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the 40.0 to 60.0 ppm region.
-
Cyclopropyl Ring Carbons: The carbons of the cyclopropyl ring will be significantly shielded, with predicted chemical shifts in the 3.0 to 10.0 ppm range.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
For this compound (C₁₃H₂₄N₂O₂), the predicted monoisotopic mass is 240.1838 Da. In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 241.1916.
Key Predicted Fragmentation Pathways:
-
Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (57 Da) or the entire Boc group (100 Da). This would result in fragment ions at m/z 184.1341 and 141.1184, respectively.
-
Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, leading to a variety of smaller fragment ions.
Experimental Protocol for MS Data Acquisition
A standard protocol for acquiring a mass spectrum is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the spectrum in positive ion mode.
Integrated Spectral Analysis Workflow
The confident structural elucidation of this compound requires an integrated approach, combining the information from both NMR and MS. The following workflow is recommended:
Caption: Workflow for the spectral analysis of a synthetic compound.
Conclusion: A Predictive Framework for Structural Characterization
This technical guide has provided a detailed, albeit predictive, overview of the NMR and MS spectral data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation pathways, researchers can more confidently identify and characterize this important synthetic intermediate. While the data presented here is theoretical, it is grounded in the fundamental principles of spectroscopy and supported by data from structurally related molecules. As experimental data becomes available, this guide can serve as a valuable reference for comparison and validation.
References
Sources
The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine scaffold, a seemingly simple three-membered ring appended with an amino group, has emerged as a privileged motif in the landscape of modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and electronic properties allows it to address multiple challenges encountered during the optimization of drug candidates. This guide provides a comprehensive exploration of the multifaceted role of cyclopropylamines in medicinal chemistry. We will delve into the fundamental physicochemical characteristics that underpin their utility, survey key synthetic strategies for their incorporation into complex molecules, and analyze their strategic application in modulating pharmacological profiles. Through detailed case studies and experimental protocols, this document aims to equip researchers with the knowledge to effectively leverage the cyclopropylamine moiety in the design of next-generation therapeutics.
The Strategic Advantage of a Strained Ring: Physicochemical & Structural Properties
The cyclopropyl group, despite its simple composition, imparts a host of unique properties to a molecule, stemming directly from its inherent ring strain and electronic nature.[1][2] Understanding these foundational principles is critical to appreciating its strategic value in drug design.
Conformational Rigidity and Pre-organization
The three-membered ring of a cyclopropylamine severely restricts the conformational freedom of the molecule.[3] This rigidity can be highly advantageous in drug design, as it helps to pre-organize the molecule into a bioactive conformation for binding to its biological target. This can lead to a more favorable entropic contribution to the binding affinity, potentially resulting in enhanced potency.[2] The constrained nature of the ring also allows for precise positioning of substituents, enabling fine-tuning of interactions within a binding pocket.
Unique Electronic Character
The C-C bonds within a cyclopropane ring possess a higher degree of π-character compared to those in acyclic alkanes.[2] This "pseudo-double bond" character influences the electronic properties of the attached amino group. The nitrogen lone pair can interact with the Walsh orbitals of the cyclopropane ring, affecting its basicity and nucleophilicity. These electronic perturbations can be crucial for modulating pKa to optimize solubility, reduce P-glycoprotein efflux, or fine-tune interactions with the target protein.[2]
Metabolic Stability
A key driver for the incorporation of cyclopropylamines in drug candidates is their notable resistance to oxidative metabolism.[3][4] The C-H bonds on a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s (CYPs) compared to those in more flexible alkyl chains.[4] This often translates to an increased metabolic half-life and improved bioavailability of the drug molecule.[3][5] However, it is crucial to note that cyclopropylamines are not metabolically inert. They can be substrates for monoamine oxidase (MAO) and can, in some contexts, lead to the formation of reactive metabolites through ring-opening mechanisms.[6] Careful structural modification, such as substitution on the ring, can mitigate these risks.[4]
A comparative summary of the physicochemical properties of cyclopropylamine is presented below:
| Property | Value | Source |
| Molecular Formula | C₃H₇N | [1] |
| Molar Mass | 57.09 g/mol | [1] |
| Boiling Point | 49-50 °C | [7][8] |
| Density | 0.824 g/mL at 25 °C | [8][9] |
| pKa | 9.10 | [8] |
| LogP | 0.070 | [8] |
Synthetic Strategies for Incorporating the Cyclopropylamine Moiety
The efficient and stereocontrolled synthesis of cyclopropylamines is a critical aspect of their application in medicinal chemistry. A variety of synthetic methods have been developed, ranging from classical approaches to modern catalytic transformations.
Established Synthetic Routes
Several well-established methods for the synthesis of cyclopropylamines are frequently employed in drug discovery programs. These include:
-
Reductive Amination of Cyclopropanecarboxaldehyde: A straightforward and scalable method involving the reaction of cyclopropanecarboxaldehyde with ammonia or a primary amine in the presence of a reducing agent.[1]
-
Hofmann Rearrangement of Cyclopropanecarboxamide: This classical rearrangement provides a direct route to the primary cyclopropylamine from the corresponding amide.
-
Curtius Rearrangement of Cyclopropyl Acyl Azides: Another reliable method for accessing primary cyclopropylamines from carboxylic acid derivatives.[10]
Modern Catalytic Methods
Recent advances in catalysis have provided more sophisticated and efficient methods for the synthesis of substituted and chiral cyclopropylamines:
-
Kulinkovich Reaction: This titanium-mediated cyclopropanation of amides or nitriles offers a powerful tool for the synthesis of N-substituted cyclopropylamines.[7]
-
Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, such as rhodium and copper, with diazo compounds allows for the stereoselective formation of cyclopropane rings.[11]
-
Photocatalytic Approaches: Visible-light photocatalysis has emerged as a mild and efficient strategy for the synthesis of cyclopropylamine derivatives through reactions like bromonitroalkylation of alkenes followed by cyclization.[11]
The following diagram illustrates a generalized workflow for the synthesis and incorporation of a cyclopropylamine moiety into a drug candidate.
Caption: Generalized workflow for cyclopropylamine synthesis and incorporation.
Experimental Protocol: Reductive Amination for N-Aryl Cyclopropylamine Synthesis
This protocol details a common method for the synthesis of an N-aryl cyclopropylamine derivative.
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Cyclopropylamine (1.2 mmol)
-
Sodium triacetoxyborohydride (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aryl aldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.[12]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[12]
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.[12]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[12]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[12]
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-cyclopropylamine.
Expected Outcome: This method typically provides moderate to excellent yields of the N-aryl cyclopropylamine product.[12]
Strategic Applications in Drug Design
The unique properties of the cyclopropylamine moiety are strategically leveraged to address various challenges in drug discovery, including enhancing potency, selectivity, and pharmacokinetic profiles.
Cyclopropylamines as Bioisosteres
The cyclopropyl group is often employed as a bioisostere for other common functionalities in drug molecules. Its rigid nature and electronic properties can mimic or improve upon the characteristics of the group it replaces. For instance, a cyclopropyl group can serve as a conformationally restricted analogue of an isopropyl or tert-butyl group, potentially leading to enhanced binding affinity.[6] The application of bioisosteres is a key strategy to modulate a range of properties including potency, selectivity, and metabolic stability.[13]
Modulation of Pharmacological Activity
The incorporation of a cyclopropylamine can profoundly impact the pharmacological profile of a drug candidate.[3]
-
Enzyme Inhibition: Cyclopropylamines are prominent in the design of enzyme inhibitors. For example, they are a key feature of certain monoamine oxidase (MAO) inhibitors, where the strained ring plays a role in the irreversible inactivation of the enzyme.[3][12] They are also found in inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology.[3][11]
-
Antimicrobial Agents: The cyclopropylamine moiety is a critical component of many fluoroquinolone antibiotics, such as ciprofloxacin.[7][14] Its presence is known to enhance antibacterial efficacy and improve pharmacokinetic properties.[14]
-
Antiviral and Anticancer Drugs: Cyclopropylamines are found in a range of antiviral and anticancer agents, where they contribute to the overall efficacy and drug-like properties of the molecules.[1] For instance, simeprevir, a treatment for hepatitis C, features a cyclopropylamine group.[7]
The following diagram illustrates the diverse therapeutic areas where cyclopropylamine-containing drugs have made a significant impact.
Caption: Therapeutic applications of cyclopropylamine-containing compounds.
Case Studies: Cyclopropylamines in Approved Drugs
The successful application of the cyclopropylamine moiety is evident in numerous FDA-approved drugs.[15]
| Drug Name | Therapeutic Area | Role of Cyclopropylamine |
| Ciprofloxacin | Antibacterial | Enhances antibacterial efficacy and pharmacokinetic properties.[14] |
| Simeprevir | Antiviral (Hepatitis C) | A key structural component contributing to its antiviral activity.[7] |
| Risdiplam | Spinal Muscular Atrophy | Part of the core structure essential for its therapeutic effect.[7] |
| Tranylcypromine | Antidepressant | Acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[12] |
Future Perspectives and Conclusion
The cyclopropylamine moiety continues to be a valuable and versatile building block in medicinal chemistry.[16] Its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties makes it a powerful tool for drug designers.[3] As synthetic methodologies become more sophisticated, allowing for the precise and efficient synthesis of complex cyclopropylamine derivatives, we can expect to see its even wider application in the development of novel therapeutics. The continued exploration of its role as a bioisostere and its impact on structure-activity relationships will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.
References
- Gardarsdottir, H. (2024).
-
Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Retrieved from [Link]
- Rovinsky, A. M., et al. (2015). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 6(2), 1537-1547.
-
PubMed. (2015). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]
-
PubMed. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Retrieved from [Link]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
ResearchGate. (2014). (PDF) Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Retrieved from [Link]
- Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
- Maimone, T. J., & Maimone, A. G. (2019).
- Sova, M. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Pharmaceuticals, 12(3), 114.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of FDA-approved drugs bearing a cyclopropane motif. Retrieved from [Link]
- Compton, D. A. C., Rizzolo, J. J., & Durig, J. R. (1981). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. The Journal of Physical Chemistry, 85(23), 3557–3564.
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]
-
MalariaWorld. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Retrieved from [Link]
- Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471.
-
PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]
-
Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Features of Secondary N-Cyclopropyl Amides | Request PDF. Retrieved from [Link]
- Morita, Y. (2012).
-
ResearchGate. (n.d.). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry II, 235–280.
- CoLab. (2025). Advances in the Synthesis of Cyclopropylamines.
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 8. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 9. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. nbinno.com [nbinno.com]
The Piperidine Scaffold: A Linchpin in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework that is repeatedly recognized by a diverse range of biological targets.[3][4][5] This guide provides an in-depth technical exploration of the piperidine moiety's significance in drug discovery. We will dissect its fundamental physicochemical properties, delve into the strategic intricacies of its synthesis and conformational control, and analyze its role in shaping the structure-activity relationships (SAR) of iconic drugs. Through a synthesis of established principles and recent advancements, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the piperidine scaffold in the design of next-generation therapeutics.
The Physicochemical & Structural Rationale for Piperidine's Success
The utility of the piperidine scaffold is not accidental; it is rooted in a unique combination of structural and chemical attributes that make it highly amenable to drug design.
The Basic Nitrogen: A Key Pharmacophoric Anchor
The endocyclic nitrogen atom is the defining feature of piperidine. With a pKa of its conjugate acid around 11.2, it is strongly basic and typically protonated at physiological pH (7.4).[3] This positive charge is a critical pharmacophoric element, enabling strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of enzymes and receptors. This fundamental interaction underpins the mechanism of action for a multitude of piperidine-containing drugs.
Conformational Flexibility: The "Molecular Ball Bearing"
Unlike rigid aromatic systems, the saturated piperidine ring possesses significant conformational flexibility, primarily adopting a low-energy chair conformation similar to cyclohexane.[6] This flexibility is not a liability but a strategic advantage. It allows the molecule to adapt its three-dimensional shape to the specific steric demands of a biological target's binding site, optimizing van der Waals contacts and maximizing binding affinity.[5]
Substituents on the ring can exist in either axial or equatorial positions, and the interplay between these orientations is a critical consideration in drug design.[7][8] The energetic preference for equatorial substitution (to minimize steric strain) can be modulated by other forces, such as allylic strain or the introduction of heteroatoms like fluorine, which can favor the axial position.[8][9][10] This ability to fine-tune conformational preference through chemical modification is a powerful tool for optimizing a drug's interaction with its target.
Diagram: Chair Conformation and Substituent Positions
Caption: Chair conformation of piperidine showing axial and equatorial substituent positions.
Lipophilicity and Solubility: A Modulatable Balance
The piperidine scaffold provides a balanced physicochemical profile. Its hydrocarbon backbone imparts a degree of lipophilicity, which is crucial for membrane permeability and crossing biological barriers like the blood-brain barrier.[3] Simultaneously, the basic nitrogen can be protonated, enhancing aqueous solubility. This dual nature allows medicinal chemists to finely tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate by modifying the substitution pattern on the ring.[5][11] Introducing polar groups can increase solubility, while adding lipophilic moieties can enhance membrane penetration.
| Property | Piperidine | Pyrrolidine | Key Design Consideration |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | Both are strongly basic; largely interchangeable when basicity is the primary goal.[3] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is more lipophilic, which can be used to fine-tune solubility and permeability.[3] |
| Metabolic Stability | Generally stable, but susceptible to oxidation adjacent to the nitrogen. | Generally stable. | Substitution patterns are critical for blocking metabolic hotspots.[3] |
| Conformational Rigidity | More rigid (chair conformation). | More flexible (envelope/twist conformations). | Piperidine's rigidity can be advantageous for locking in a bioactive conformation.[3] |
Synthetic Strategies: Building the Piperidine Core
The construction and functionalization of the piperidine ring are mature fields of organic chemistry, offering a robust toolbox for drug discovery programs.[2]
Core Synthesis Methodologies
-
Catalytic Hydrogenation of Pyridines: This is one of the most common and industrially scalable methods. Substituted pyridines are reduced under hydrogen pressure using catalysts like rhodium, ruthenium, or nickel.[2][6] The choice of catalyst and reaction conditions is critical for achieving high yields and, in the case of chiral pyridines, high stereoselectivity.[12]
-
Reductive Amination: The intramolecular reductive amination of 1,5-dicarbonyl compounds or amino-aldehydes/ketones provides a direct route to the piperidine core. This method is highly versatile for creating diverse substitution patterns.
-
Aza-Diels-Alder Reaction: This powerful cycloaddition reaction involves the [4+2] coupling of a diene with an imine to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. This approach offers excellent control over stereochemistry.
-
Multicomponent Reactions (MCRs): Reactions such as the Hantzsch synthesis or other tandem reactions allow for the rapid assembly of highly functionalized piperidines from three or more simple starting materials in a single pot.[13][14] This strategy is particularly valuable for generating libraries of compounds for high-throughput screening.
Workflow: General Synthesis via Pyridine Hydrogenation
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
synthesis of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
An In-Depth Guide to the Synthesis of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Introduction and Significance
This compound is a key synthetic intermediate in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine core, a secondary cyclopropylamine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The Boc group provides a stable yet readily cleavable protection for the piperidine nitrogen, allowing for selective functionalization at other positions. The cyclopropylamino moiety is a common feature in bioactive molecules, often contributing to improved metabolic stability and binding affinity.
This document provides a detailed application note and protocol for the synthesis of this compound, aimed at researchers, scientists, and drug development professionals. The primary synthetic strategy discussed is the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine, a robust and widely employed method for C-N bond formation.
Synthetic Strategy: Reductive Amination
The chosen synthetic pathway is a one-pot reductive amination. This method is highly efficient and proceeds through two key mechanistic steps:
-
Iminium Ion Formation: The synthesis begins with the condensation reaction between the ketone functionality of tert-butyl 3-oxopiperidine-1-carboxylate and the primary amine, cyclopropylamine. This reaction is typically catalyzed by a mild acid, such as acetic acid, to facilitate the dehydration and formation of a transient iminium ion intermediate.
-
Hydride Reduction: The resulting iminium ion is then reduced in situ by a selective hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive amination for several reasons. It is a mild and selective reagent, capable of reducing the iminium ion much faster than it reduces the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct. Furthermore, it is not water-sensitive and can be handled conveniently in the open air, simplifying the experimental setup.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.
-
Acid Catalyst: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and accelerating the formation of the iminium ion.
Visualizing the Synthetic Workflow
Caption: Overall synthetic scheme for the reductive amination.
Reaction Mechanism
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Tert-butyl 3-oxopiperidine-1-carboxylate | 98977-36-7 | 199.25 | 10.0 | 1.99 g |
| Cyclopropylamine | 765-30-0 | 57.09 | 12.0 | 0.685 g (0.86 mL) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 15.0 | 3.18 g |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 12.0 | 0.72 g (0.69 mL) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | ~50 mL |
| Brine | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~5 g |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol).[1][2]
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (50 mL). To this solution, add cyclopropylamine (0.86 mL, 12.0 mmol) followed by glacial acetic acid (0.69 mL, 12.0 mmol).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. Note: The reaction may exhibit mild effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (~50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 40% ethyl acetate in hexanes), is typically effective. Alternatively, a dichloromethane/methanol system can be used. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil or a white solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol [3] |
| Appearance | Colorless to pale yellow oil or off-white solid |
| ¹H NMR (CDCl₃) | Expected peaks for Boc group (~1.45 ppm, s, 9H), piperidine ring protons (various multiplets, ~1.5-4.0 ppm), and cyclopropyl protons (~0.3-0.5 ppm and ~2.1-2.3 ppm). |
| Mass Spec (ESI+) | m/z = 255.2 [M+H]⁺ |
Note: Actual spectral data should be acquired to confirm the structure and purity of the synthesized compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC or LC-MS analysis shows significant amounts of unreacted starting ketone after 18 hours, an additional portion of sodium triacetoxyborohydride (0.3-0.5 equivalents) can be added, and the reaction can be stirred for another 6-12 hours.
-
Formation of Alcohol Byproduct: The formation of tert-butyl 3-hydroxypiperidine-1-carboxylate can occur if the ketone is reduced. Using NaBH(OAc)₃ minimizes this, but if it is observed, ensure the reducing agent is added after the iminium ion has had sufficient time to form.
-
Purification: The product is a relatively polar amine. Tailing on silica gel columns can be an issue. To mitigate this, the eluent can be pre-treated with a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites on the silica.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Cyclopropylamine is a flammable and corrosive liquid.
-
Acetic Acid is corrosive.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
References
-
PubChem Compound Summary for CID 53346609, tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 2756825, Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Tert-butyl 3-oxopiperidine-1-carboxylate. PubChemLite. [Link]
Sources
- 1. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-oxopiperidine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate | C14H26N2O2 | CID 53346609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Cyclopropylpiperidine: A Guide for Researchers
Introduction: The Significance of the N-Cyclopropylpiperidine Moiety in Modern Drug Discovery
The N-cyclopropylpiperidine scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active compounds and pharmaceutical agents. The unique conformational constraints and electronic properties imparted by the cyclopropyl group often lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Its presence in molecules targeting a wide range of biological targets underscores the importance of efficient and robust synthetic methodologies for its construction. This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary methods for the coupling of cyclopropylamine to piperidine, with a focus on practical reaction conditions, mechanistic insights, and step-by-step protocols.
Strategic Approaches to N-Cyclopropylpiperidine Synthesis
The formation of the C(sp³)-N bond between a cyclopropyl group and a piperidine nitrogen can be achieved through several strategic disconnections. This guide will focus on three prominent and widely applicable methods:
-
Reductive Amination: A classical yet effective method involving the reaction of a piperidine derivative with a cyclopropyl carbonyl compound.
-
Copper-Catalyzed N-Cyclopropylation: A modern cross-coupling strategy employing cyclopropylboronic acids or related reagents.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful tool for the coupling of piperidines with cyclopropyl halides or pseudohalides.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an iminium ion intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the desired amine.[1][2] For the synthesis of N-cyclopropylpiperidine, this involves the reaction of piperidine with cyclopropanecarboxaldehyde.
Mechanistic Rationale
The reaction is typically performed as a one-pot procedure under weakly acidic conditions.[3] The acid catalyzes the initial condensation of piperidine and cyclopropanecarboxaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, selectively reduces the iminium ion to the target N-cyclopropylpiperidine.[1][4] The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.
Figure 1: Simplified workflow for reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
Piperidine
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, for catalysis)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde (1.1 equiv.).
-
If required, a catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-cyclopropylpiperidine.
| Parameter | Recommended Condition | Notes |
| Stoichiometry | Piperidine (1.0 equiv.), Aldehyde (1.1 equiv.), NaBH(OAc)₃ (1.5 equiv.) | A slight excess of the aldehyde and reducing agent ensures complete conversion of the piperidine. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
| Reaction Time | 3 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Aqueous basic wash | To neutralize any remaining acid and quench the reducing agent. |
Table 1: General Reaction Parameters for Reductive Amination.
Method 2: Copper-Catalyzed N-Cyclopropylation (Chan-Lam Coupling)
The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple amines with organoboron reagents.[5] This approach has been successfully applied to the N-cyclopropylation of a variety of amines, including piperidine, using cyclopropylboronic acid.[6][7]
Mechanistic Rationale
The precise mechanism of the Chan-Lam coupling is still a subject of investigation, but a generally accepted catalytic cycle involves the coordination of the amine and the boronic acid to a Cu(II) species. Transmetalation of the cyclopropyl group from boron to copper, followed by reductive elimination, furnishes the N-cyclopropylpiperidine product and regenerates the active copper catalyst.[8] The reaction is often carried out in the presence of a base and an oxidant (typically air or oxygen).[6]
Figure 2: Simplified catalytic cycle for Chan-Lam N-cyclopropylation.
Experimental Protocol: Copper-Catalyzed N-Cyclopropylation
Materials:
-
Piperidine
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-Bipyridine or 1,10-Phenanthroline (ligand)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dichloroethane (DCE) or Toluene
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), copper(II) acetate (10 mol%), and 2,2'-bipyridine (10 mol%).
-
Add the base, such as sodium carbonate (2.0 equiv.), and the solvent (dichloroethane or toluene).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an air atmosphere. The reaction is often open to the air to provide the necessary oxidant.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) | Other copper sources can also be effective. |
| Ligand | 2,2'-Bipyridine or 1,10-Phenanthroline | Ligand choice can influence reaction efficiency. |
| Boron Source | Cyclopropylboronic acid or its esters | Commercially available. |
| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or an organic base | An inorganic base is commonly used. |
| Solvent | Dichloroethane (DCE), Toluene, or Dioxane | A non-polar, aprotic solvent is preferred. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required. |
| Atmosphere | Air | Oxygen from the air often serves as the oxidant. |
Table 2: General Reaction Parameters for Chan-Lam N-Cyclopropylation.
Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and powerful method for the formation of C-N bonds, particularly for the synthesis of arylamines.[9][10] This reaction can also be adapted for the coupling of alkylamines, such as piperidine, with suitable cyclopropyl electrophiles. While the direct coupling with cyclopropylamine is less common, the reaction of piperidine with a cyclopropyl halide or triflate is a viable route.[11]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of a Pd(0) complex to the cyclopropyl halide, forming a Pd(II) intermediate.[9] Coordination of the piperidine to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex. Reductive elimination from this complex yields the N-cyclopropylpiperidine product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[12][13]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Piperidine
-
Cyclopropyl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Toluene or Dioxane, anhydrous
-
Schlenk flask or glovebox for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equiv. relative to Pd) to a Schlenk flask.
-
Add the base, sodium tert-butoxide (1.5 equiv.), to the flask.
-
Add the anhydrous solvent (toluene or dioxane).
-
Add piperidine (1.2 equiv.) and the cyclopropyl halide (1.0 equiv.) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is usually complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-ligand complex | Catalyst loading is typically 1-5 mol%. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | The choice of ligand is crucial and may require optimization. |
| Electrophile | Cyclopropyl bromide, iodide, or triflate | Reactivity order is typically I > Br > OTf. |
| Base | Sodium tert-butoxide (NaOtBu), LHMDS, or K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 80 - 110 °C | Heating is generally necessary to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Strict exclusion of air and moisture is critical. |
Table 3: General Reaction Parameters for Buchwald-Hartwig Amination.
Conclusion and Future Perspectives
The synthesis of N-cyclopropylpiperidine can be effectively achieved through a variety of robust and reliable methods. Reductive amination offers a classical, cost-effective approach, while copper- and palladium-catalyzed cross-coupling reactions provide access to this important scaffold under milder conditions and with broader functional group tolerance. The choice of the optimal method will depend on the specific substrate, available starting materials, and desired scale of the reaction. As the demand for novel chemical entities in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile methods for the construction of the N-cyclopropylpiperidine moiety will remain an active area of research.
References
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing). Available at: [Link]
-
Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid | Request PDF - ResearchGate. Available at: [Link]
-
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ChemInform Abstract: Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]
-
Reductive Amination: Mechanism & Examples - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Boc-Protected 3-Aminopiperidine
An In-Depth Guide to the N-Boc Protection of 3-Aminopiperidine Derivatives
In the landscape of modern medicinal chemistry and pharmaceutical development, the 3-aminopiperidine scaffold is a privileged structural motif, integral to a wide range of bioactive molecules. Its presence is critical in drugs such as alogliptin and linagliptin, which are inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[1] The stereochemistry at the 3-position of the piperidine ring is often a determining factor for the pharmacological activity and selectivity of the final drug candidate.[1]
To facilitate the synthesis of complex molecules incorporating this scaffold, the strategic protection of its nucleophilic amino groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its robustness under various conditions—notably its stability towards most bases and nucleophiles—and its facile removal under mild acidic conditions.[2][3] The use of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) provides a reliable and efficient method for introducing the Boc group.[4][5]
This technical guide provides a comprehensive protocol for the N-Boc protection of 3-aminopiperidine derivatives, delving into the underlying mechanism, experimental details, optimization strategies, and troubleshooting.
Reaction Mechanism: The Chemistry of Boc Protection
The N-tert-butoxycarbonylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) molecule.[6] This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[6][7]
The reaction can proceed without a base, as the tert-butoxide generated can deprotonate the now positively charged amine.[7] However, the addition of an external base, such as triethylamine (TEA) or sodium bicarbonate, is common practice to neutralize the protonated amine and drive the reaction to completion, significantly accelerating the process.[8][9]
Detailed Experimental Protocol: N-Boc Protection of (R)-3-Aminopiperidine
This protocol describes a standard procedure for the Boc protection of a chiral 3-aminopiperidine derivative. The principles are broadly applicable to racemic and other substituted aminopiperidines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-3-Aminopiperidine | ≥98% | Commercial | Can be used as free base or dihydrochloride salt. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Commercial | Often used in slight excess (1.05-1.2 eq.). |
| Triethylamine (TEA) | Anhydrous | Commercial | Used as a base to scavenge the acid byproduct. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercial | Common reaction solvent. THF or ACN are alternatives.[9] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Lab Prepared | For aqueous work-up. |
| Saturated Sodium Chloride (Brine) | ACS | Lab Prepared | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Commercial | Drying agent. |
| Round-bottom flask & Magnetic stir bar | - | - | Ensure glassware is dry. |
| Ice bath | - | - | For temperature control. |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-aminopiperidine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add triethylamine (TEA, 2.0-2.2 eq.) to the stirred solution. If starting with the dihydrochloride salt of the amine, use at least 2.0 equivalents of base to neutralize the salt before the reaction.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial for controlling the reaction exotherm and minimizing potential side reactions.[10]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a minimal amount of CH₂Cl₂ and add it dropwise to the cooled amine solution over 15-20 minutes, maintaining the internal temperature below 10 °C.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[10] A ninhydrin stain is effective for visualizing the free amine starting material, which will appear as a colored spot.[12]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 5% HCl solution (to remove excess TEA), saturated aqueous NaHCO₃ solution, and finally with brine.[10][11]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification & Characterization: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.[13] The final product, (R)-1-Boc-3-aminopiperidine, can be characterized by NMR and Mass Spectrometry to confirm its structure and purity.[14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
use of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate in kinase inhibitor synthesis
An In-Depth Guide to the Application of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate in Modern Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Cyclopropylamino-Piperidine Scaffold
In the landscape of modern drug discovery, particularly in the highly competitive field of kinase inhibitors, the selection of appropriate chemical building blocks is a critical determinant of success. Kinase inhibitors often require finely-tuned structural motifs that can engage with the ATP-binding site, confer favorable physicochemical properties, and provide vectors for further optimization. The piperidine ring, a saturated heterocycle, has emerged as a cornerstone scaffold, offering a three-dimensional geometry that can enhance solubility, improve metabolic stability, and reduce the planarity often associated with poor pharmacokinetic profiles.
This application note provides a detailed exploration of This compound , a sophisticated building block that has proven invaluable in the synthesis of a new generation of kinase inhibitors. We will dissect the strategic rationale behind its use, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss its role in establishing potent and selective interactions with target kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Core Attributes and Rationale for Use
The utility of this compound stems from the unique combination of its three constituent parts: the Boc-protected piperidine nitrogen, the reactive secondary amine, and the compact cyclopropyl group.
-
Boc (tert-Butoxycarbonyl) Protecting Group: This essential feature provides orthogonal control during synthesis. It masks the highly reactive piperidine nitrogen, directing synthetic transformations exclusively to the secondary cyclopropylamino group. The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in the final stages of a synthesis to reveal the piperidine nitrogen for further functionalization if required.
-
Secondary (Cyclopropylamino) Amine: This nitrogen atom serves as the primary nucleophilic handle for coupling the building block to the core scaffold of a kinase inhibitor. Its moderate reactivity allows for controlled reactions, such as nucleophilic aromatic substitutions, amide bond formations, and reductive aminations.
-
Cyclopropyl Moiety: This small, strained ring is a powerful tool in medicinal chemistry. It introduces a non-planar, hydrophobic element that can probe small, specific pockets within the kinase active site. Its rigid nature can help lock the molecule into a favorable binding conformation, while also improving metabolic stability by blocking potential sites of oxidation.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Primary Reactive Site | Secondary Amine (at position 3) |
| Key Features | Boc-protected, chiral center potential, cyclopropyl group |
Synthetic Applications: Protocols and Methodologies
The incorporation of the cyclopropylamino-piperidine moiety is typically achieved through standard coupling reactions where the secondary amine acts as a nucleophile. Below are detailed protocols for the most common transformations.
Protocol 1: Nucleophilic Aromatic Substitution (SNA)
This is the most prevalent method for attaching the building block to heterocyclic cores common in kinase inhibitors (e.g., pyrimidines, purines, pyrazoles). The reaction involves the displacement of a leaving group (typically a halogen) on an electron-deficient aromatic ring.
General Workflow for SNAr Coupling
Caption: SNAr coupling workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the heteroaryl halide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Building Block: Add this compound (1.1 - 1.5 eq). The slight excess ensures complete consumption of the limiting heteroaryl starting material.
-
Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).
-
Causality Note: The base is crucial for scavenging the acid (e.g., HCl) generated during the substitution, driving the reaction to completion. DIPEA is often used for its solubility in organic solvents, while K₂CO₃ is a cost-effective alternative that can be easily filtered off.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the heteroaryl halide. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. If an inorganic base was used, it can be removed by filtration. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired Boc-protected intermediate.
Protocol 2: Boc Deprotection
Once the cyclopropylamino-piperidine moiety is successfully coupled, the Boc group is typically removed to either yield the final inhibitor or to allow for further functionalization at the piperidine nitrogen.
General Workflow for Boc Deprotection
Caption: Boc deprotection workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically used as a 20-50% solution in DCM.
-
A solution of HCl in dioxane (e.g., 4M).
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS. The cleavage of the Boc group generates tert-butanol and isobutylene, along with CO₂.
-
Causality Note: The strong acid protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic and susceptible to cleavage, leading to the release of the free amine.
-
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If TFA was used, co-evaporation with a solvent like toluene can help remove residual traces.
-
Final Product: The product is typically obtained as a salt (e.g., TFA or HCl salt), which can often be used directly in the next step or neutralized with a base to yield the free amine.
Role in Kinase Binding and Structure-Activity Relationship (SAR)
The cyclopropylamino-piperidine motif is not merely a linker; it actively contributes to the binding affinity and selectivity of the inhibitor. It is often designed to interact with specific regions of the kinase ATP-binding pocket.
-
Hinge-Binding: The secondary amine, once coupled, often acts as a hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase—a short, flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors.
-
Hydrophobic Interactions: The piperidine ring and the cyclopropyl group occupy hydrophobic pockets adjacent to the hinge region, contributing to the overall binding affinity. The rigidity of the cyclopropyl group can be particularly effective at displacing water molecules from these pockets, providing a favorable entropic contribution to binding.
Hypothetical Kinase Binding Mode
Caption: Illustrative binding mode.
SAR studies have shown that modifications to this moiety can significantly impact potency. For instance, changing the size of the cycloalkyl group (e.g., to cyclobutyl) or altering the substitution pattern on the piperidine ring can be used to optimize selectivity against off-target kinases.[1]
Exemplary Applications in Patented Kinase Inhibitors
The strategic importance of this compound is evident from its frequent appearance in the patent literature for various kinase targets.
| Target Kinase Family | Example Inhibitor Scaffold | Role of the Moiety | Reference |
| Protein Kinase B (AKT) | Pyrrolo[2,3-d]pyrimidine | Provides key interactions in the ATP binding site to confer potency. | [2] |
| p38 MAP Kinase | Diaryl Pyrazole | Used to explore SAR, where piperidine substituents modulate activity and selectivity. | [1] |
| Tyrosine Kinases (e.g., Tyk2) | Macrocyclic Pyrrolidinone | The related cyclopropyl motif is key for achieving potency and selectivity in macrocyclic structures. | [3] |
| Janus Kinase (JAK) | Pyrimidine-based scaffolds | The piperidine linker is used to position groups for covalent interaction with cysteine residues. | [4] |
Conclusion
This compound is more than a simple building block; it is a highly engineered intermediate that provides medicinal chemists with a powerful solution for addressing key challenges in kinase inhibitor design. Its pre-installed Boc protection allows for selective and predictable reactivity, while the cyclopropylamino-piperidine fragment itself offers a proven scaffold for establishing high-affinity interactions within the kinase active site. The protocols and strategic insights provided in this note are intended to empower research and development teams to effectively utilize this valuable reagent in the creation of novel and effective therapeutics.
References
- Source: Google Patents (US10059714B2)
-
Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: PubMed URL: [Link]
-
Title: Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors Source: PubMed URL: [Link]
-
Title: Kinase inhibitors - Patent US-9751837-B2 Source: PubChem URL: [Link]
-
Title: Advances in reversible covalent kinase inhibitors Source: PMC - NIH URL: [Link]
-
Title: Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors Source: ScienceDirect URL: [Link]
-
Title: Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 Source: PubChem URL: [Link]
-
Title: SAR for the piperidine substituent Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 3. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate in PROTAC Development
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC's architecture—comprising a warhead for the POI, an E3 ligase ligand, and a linker—is critical to its function. The linker is not a passive spacer but a key determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and cell permeability.[5][] This guide provides an in-depth exploration of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate, a versatile building block for constructing rigid linkers in advanced PROTAC design. We detail its strategic application, synthetic protocols, and methods for evaluating the resulting degraders.
The PROTAC Paradigm: A Mechanistic Overview
PROTACs function as molecular bridges, bringing a target protein and an E3 ubiquitin ligase into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[7][8] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.[1][8] The overall process relies on the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the stability and conformation of which are paramount for efficient degradation.[7]
Caption: The catalytic cycle of a PROTAC molecule.
The Linker's Pivotal Role in PROTAC Design
While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the linker dictates the "if" and "how well." Linker composition, length, and attachment points critically modulate the PROTAC's biological activity.[5][9]
Key Functions of the Linker:
-
Controls Ternary Complex Formation: The linker's length and rigidity orient the two ligands to achieve a stable and productive ternary complex.
-
Modulates Physicochemical Properties: Linkers significantly impact solubility, lipophilicity, and topological polar surface area (TPSA), which in turn affect cell permeability and overall drug-like properties.[][10]
-
Enhances Selectivity: In some cases, the linker can form specific interactions with the POI or E3 ligase, contributing to the overall binding affinity and selectivity of the degrader.[5]
Saturated heterocyclic scaffolds like piperidine and piperazine have become increasingly popular as they impart conformational rigidity to the linker.[11] This rigidity can pre-organize the PROTAC into a favorable conformation for ternary complex formation, reducing the entropic penalty of binding. The use of piperidine-based linkers has been shown to improve metabolic stability and potency in clinical candidates like ARV-110 and ARV-471.
This compound: A Strategic Building Block
This compound is a bifunctional building block ideally suited for constructing rigid linkers. Its structure combines several advantageous features for PROTAC synthesis.
Structural Features and Synthetic Rationale:
-
BOC-Protected Piperidine: The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen allows for orthogonal synthesis strategies. It is stable under many reaction conditions but can be selectively removed with acid (e.g., TFA), revealing a secondary amine for subsequent coupling.
-
Cyclopropylamino Group: This secondary amine provides a robust handle for conjugation, typically via amide bond formation or reductive amination. The cyclopropyl moiety introduces a rigid, three-dimensional element that can explore unique chemical space and potentially form favorable interactions within the ternary complex.
-
Rigid Scaffold: The piperidine ring itself serves as a rigid core, providing predictable spatial orientation for the warhead and E3 ligase ligand.[12]
| Property | Value | Source |
| IUPAC Name | This compound | [13] |
| CAS Number | 887588-04-7 | [13] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [14] |
| Molecular Weight | 254.37 g/mol | [14] |
Protocols for PROTAC Synthesis and Evaluation
The modular nature of PROTACs allows for a convergent synthesis strategy where the linker is sequentially coupled to the two ligands.
Protocol 1: Synthesis of a PROTAC Using the Piperidine Building Block
This protocol outlines a general, two-step approach for synthesizing a PROTAC where the building block is first coupled to a POI ligand ("warhead") containing a carboxylic acid, followed by conjugation to an E3 ligase ligand.
Materials:
-
This compound
-
Warhead-COOH (POI ligand with a carboxylic acid)
-
E3-Ligand-LG (E3 ligase ligand with a suitable leaving group, e.g., a halogen)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄
-
Reverse-phase HPLC system for purification
Step-by-Step Methodology:
Part A: Coupling the Linker Building Block to the Warhead
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the Warhead-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 20 minutes.
-
Coupling: Add a solution of this compound (1.2 eq) in DMF to the activated warhead solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the BOC-protected Warhead-Linker intermediate.
Part B: Deprotection and Coupling to the E3 Ligase Ligand
-
BOC Deprotection: Dissolve the purified Warhead-Linker intermediate from Part A in DCM. Add TFA (20% v/v) and stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the BOC group.
-
Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DMF and add DIPEA (4.0-5.0 eq) to neutralize the trifluoroacetate salt.
-
Final Coupling: To the neutralized solution, add the E3-Ligand-LG (1.0 eq).
-
Reaction: Stir the reaction at 50-80°C for 12-24 hours, monitoring by LC-MS until the final PROTAC is formed. The specific temperature and time will depend on the reactivity of the E3 ligase ligand.
-
Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC. Characterize the pure product by LC-MS and NMR to confirm its identity and purity.
Caption: General synthetic workflow for PROTAC assembly.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation
The primary method for assessing PROTAC efficacy is to measure the reduction in the level of the target protein in a cellular context.
Methodology: Western Blotting
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response curve of the purified PROTAC (e.g., 1 nM to 10,000 nM) for a set duration (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% degradation occurs) and Dₘₐₓ (the maximum degradation observed).
| PROTAC Compound | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Hypothetical PROTAC A | BRD4 | HeLa | 25 | >95% |
| Hypothetical PROTAC B | BTK | Ramos | 12 | >90% |
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Confirming that the PROTAC induces a ternary complex is crucial for mechanistic validation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this.[15]
Principle: The assay uses a tagged POI (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged). An antibody against one tag is labeled with a FRET donor (e.g., Terbium), and an antibody against the other is labeled with a FRET acceptor (e.g., Bodipy). In the presence of a PROTAC that forms the ternary complex, the donor and acceptor are brought into proximity, generating a FRET signal.
Brief Procedure:
-
Combine the purified, tagged POI, tagged E3 ligase, and the donor- and acceptor-labeled antibodies in an assay buffer.
-
Add a serial dilution of the PROTAC.
-
Incubate to allow complex formation.
-
Read the plate on a TR-FRET-compatible plate reader.
-
An increase in the FRET signal with increasing PROTAC concentration confirms ternary complex formation.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is a high-value chemical tool for the rational design of PROTACs. Its incorporation into a linker scaffold provides conformational rigidity, which is often crucial for achieving the potent and selective protein degradation required for a successful therapeutic agent.[12][11] The synthetic protocols and evaluation workflows detailed herein provide a comprehensive framework for researchers to leverage this building block in their targeted protein degradation campaigns. The continued exploration of such sophisticated linkers is essential for unlocking the full potential of PROTAC technology and expanding the "druggable" proteome.
References
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved from [Link]
-
What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Drug Discovery News. Retrieved from [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). ACS Publications. Retrieved from [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). PubMed. Retrieved from [Link]
-
Proteolysis targeting chimera. (n.d.). Wikipedia. Retrieved from [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Retrieved from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Chemical Biology. Retrieved from [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. Retrieved from [Link]
-
A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021). Portland Press. Retrieved from [Link]
-
tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances. Retrieved from [Link]
-
PROTAC Design | Degrader Design and Synthesis. (n.d.). Bio-Techne. Retrieved from [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). SLAS Discovery. Retrieved from [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. Retrieved from [Link]
-
tert-butyl-4-(3-(cyclopropylaMino)quinoxalin-2-yloxy)piperidine-1-carboxylate, 98+%. (n.d.). ChemWhat. Retrieved from [Link]
-
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl 3-(methylamino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
PROTAC Linker. (n.d.). Pharmacy Research. Retrieved from [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. Retrieved from [Link]
- PROTAC compounds targeting ER degradation and their applications. (n.d.). Google Patents.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. revvity.com [revvity.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 3-CYCLOPROPYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 887588-04-7 [chemicalbook.com]
- 14. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate | C14H26N2O2 | CID 53346609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
N-Boc deprotection methods for 3-(cyclopropylamino)piperidine
An Application Guide to Methodologies for the N-Boc Deprotection of 3-(Cyclopropylamino)piperidine
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of established and alternative methods for the removal of the tert-butyloxycarbonyl (N-Boc) protecting group from 3-(cyclopropylamino)piperidine. The protocols and insights herein are designed to balance chemical efficiency with the preservation of molecular integrity, addressing common challenges encountered during the synthesis of complex piperidine derivatives.
Introduction: The Role of the N-Boc Group in Piperidine Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in modern organic synthesis. Its widespread use stems from its general stability to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents.[1][2] The Boc group is typically cleaved under acidic conditions, a transformation that is both efficient and predictable.[3][4]
The substrate in focus, 3-(cyclopropylamino)piperidine, contains two nitrogen atoms: a secondary amine within the piperidine ring and another secondary amine linking the cyclopropyl moiety. During synthesis, the piperidine nitrogen is commonly protected with a Boc group to prevent its interference in subsequent chemical transformations. The final step, or a penultimate step, in the synthesis of the target molecule is often the removal of this Boc group. The choice of deprotection method is critical, as harsh conditions can potentially affect other sensitive functional groups or lead to unwanted side reactions.
Core Mechanism of Acid-Catalyzed N-Boc Deprotection
The cleavage of the N-Boc group in the presence of acid follows a well-established E1 elimination pathway.[5][6] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[1][2] This step makes the carbonyl carbon more electrophilic.
-
Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free, protonated amine.[1][5] The evolution of CO₂ is a strong thermodynamic driving force for the reaction.[1]
The primary challenge in this mechanism is the fate of the liberated tert-butyl cation. This reactive electrophile can potentially alkylate nucleophilic sites on the substrate or solvent, leading to impurities.[7][8] This is often mitigated by the use of "scavengers."
Caption: Figure 1: General Mechanism of Acid-Catalyzed N-Boc Deprotection.
Standard Deprotection Protocols
The most common and reliable methods for N-Boc deprotection involve strong acids. The choice between them often depends on the desired final salt form and the scale of the reaction.
Method 1: Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is highly effective due to its strength, volatility (b.p. ~72 °C), and ability to readily dissolve most protected substrates. It is typically used in a chlorinated solvent like dichloromethane (DCM).
Causality & Rationale:
-
Efficiency: TFA is a strong acid that rapidly protonates the Boc group, leading to fast reaction times, often at room temperature.[8][9]
-
Work-up: The volatility of both TFA and DCM allows for their easy removal in vacuo, simplifying isolation.[10]
-
Scavengers: For substrates sensitive to alkylation, scavengers like triisopropylsilane (TIS) or water can be added to quench the tert-butyl cation.[7]
Experimental Protocol: TFA in DCM
-
Preparation: Dissolve the N-Boc-3-(cyclopropylamino)piperidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1–0.2 M).
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equiv.). A common ratio is 25-50% TFA in DCM (v/v).[7][10] The addition can be done at 0 °C to control any potential exotherm, followed by warming to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Isolation of Free Base):
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the oily residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1N sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 8).[11] This neutralizes the TFA salt and extracts it into the aqueous phase.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine.
-
Method 2: Hydrogen Chloride (HCl)
Using a solution of hydrogen chloride, typically in an organic solvent like 1,4-dioxane or methanol, is an excellent alternative to TFA. This method directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easy to handle and purify.
Causality & Rationale:
-
Product Form: The formation of the HCl salt is advantageous for purification (crystallization) and long-term storage, as free amines can be less stable.[7]
-
Stoichiometry: Commercially available solutions (e.g., 4M HCl in dioxane) allow for precise control over the amount of acid used.[12]
-
Avoids TFA: This method avoids the use of trifluoroacetic acid, which can sometimes be difficult to remove completely and may not be desirable in the final product stream of pharmaceutical intermediates.
Experimental Protocol: HCl in 1,4-Dioxane
-
Preparation: Dissolve the N-Boc-3-(cyclopropylamino)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is an oil.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (3-5 equiv.) to the substrate.[12]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[7] In many cases, the hydrochloride salt will precipitate out of the solution.
-
Work-up (Isolation of HCl Salt):
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with a cold solvent in which the salt is poorly soluble, such as diethyl ether or ethyl acetate, to remove any non-polar impurities.[11]
-
Dry the solid under vacuum to yield the pure 3-(cyclopropylamino)piperidine dihydrochloride.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.
-
Alternative and Milder Deprotection Methods
While acidic methods are robust, certain substrates may contain other acid-labile functional groups. In such cases, alternative methods can be invaluable.[3]
| Method | Reagents & Conditions | Rationale & Use Case | Potential Drawbacks |
| Thermal (Neat or in Water) | Heat (100-180 °C), optionally in boiling water.[3][13] | A "green" chemistry approach that avoids organic solvents and strong acids.[14] Suitable for thermally stable molecules. | High temperatures can cause decomposition of sensitive substrates. |
| Oxalyl Chloride in Methanol | (COCl)₂ (3 equiv.), Methanol, Room Temperature.[15][16] | A very mild method that proceeds at room temperature and tolerates many acid-sensitive groups.[16][17] | The reaction generates CO and other byproducts, which may be a concern for large-scale synthesis.[16][18] |
| Mechanochemical | p-Toluenesulfonic acid (p-TsOH), solvent-free ball milling.[19] | An environmentally friendly, solvent-free method with short reaction times.[19] | Requires specialized ball-milling equipment. |
Method Selection and Workflow
Choosing the appropriate deprotection strategy is crucial for success. The following decision tree provides a logical framework for selecting a method based on common experimental considerations.
Caption: Figure 2: Decision Workflow for N-Boc Deprotection.
Summary and Concluding Remarks
The deprotection of N-Boc-3-(cyclopropylamino)piperidine is a critical transformation that can be achieved through several reliable methods. Standard strong acid protocols using TFA or HCl remain the methods of choice for their efficiency and predictability. TFA offers a straightforward path to the free amine after a basic workup, while HCl provides direct access to the stable hydrochloride salt. For substrates requiring milder conditions, alternatives such as thermal or oxalyl chloride-mediated deprotection present viable, albeit more specialized, options. Careful consideration of the substrate's stability, the desired final product form, and the reaction scale will guide the synthetic chemist to the optimal protocol.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. [Link]
-
How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Canadian Center of Science and Education. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. mcours.net [mcours.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. xray.uky.edu [xray.uky.edu]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
Application Notes & Protocols: One-Pot Synthesis of Primary Cyclopropylamines from Nitriles
Introduction: The Strategic Value of Primary Cyclopropylamines in Modern Drug Discovery
Primary cyclopropylamines are privileged structural motifs in medicinal chemistry and drug development.[1] The unique conformational and electronic properties of the cyclopropyl group—a rigid, three-dimensional scaffold—often impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved membrane permeability, and novel receptor binding interactions.[2] Consequently, the development of efficient and robust synthetic routes to this valuable class of compounds is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This application note provides a detailed technical guide for the one-pot synthesis of primary cyclopropylamines directly from readily available nitriles. This method, a modification of the Kulinkovich reaction known as the Kulinkovich-Szymoniak reaction, offers a convergent and operationally simple approach, avoiding multi-step sequences and often-problematic protecting group manipulations.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, field-tested protocol, and discuss the scope and limitations of the reaction.
The Core Directive: A Titanium-Mediated Cyclopropanation Strategy
The one-pot synthesis of primary cyclopropylamines from nitriles is a powerful transformation that leverages the reactivity of a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[5][6] The titanacyclopropane then reacts with the nitrile to form an azatitanacyclopentene intermediate. A subsequent Lewis acid-mediated rearrangement is crucial for the efficient formation of the desired primary cyclopropylamine.[7][8]
Mechanistic Insights: The "Why" Behind the Experimental Choices
A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The process can be broken down into three key stages:
-
Formation of the Titanacyclopropane: Two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) react with titanium(IV) isopropoxide. This initially forms an unstable dialkyltitanium species, which rapidly undergoes β-hydride elimination to release an alkane (ethane in the case of EtMgBr) and form the reactive titanacyclopropane intermediate.[1][5] This species essentially acts as a 1,2-dicarbanion equivalent.
-
Reaction with the Nitrile: The highly nucleophilic titanacyclopropane adds across the carbon-nitrogen triple bond of the nitrile. This step forms a five-membered azatitanacyclopentene intermediate.
-
Lewis Acid-Mediated Ring Contraction: This is the pivotal, yield-determining step. In the absence of a strong Lewis acid, the azatitanacyclopentene intermediate can hydrolyze during work-up to yield undesired ketones as the major byproduct.[3][8] The addition of a Lewis acid, most commonly boron trifluoride etherate (BF₃·OEt₂), coordinates to the nitrogen atom of the intermediate. This coordination facilitates a ring contraction, leading to the formation of a titanium imide complex of the cyclopropylamine. Aqueous work-up then liberates the final primary cyclopropylamine product.
The stoichiometry of the reagents is critical. Using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamine byproducts, while sub-stoichiometric amounts of the titanium reagent will decrease the yield of the desired cyclopropylamine.[3]
Caption: Reaction mechanism for the one-pot synthesis of primary cyclopropylamines.
Experimental Protocols: A Step-by-Step Guide
This protocol is a general procedure and may require optimization for specific substrates. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents:
-
Nitrile (1.0 equiv)
-
Titanium(IV) isopropoxide (1.1 equiv)
-
Grignard reagent (e.g., Ethylmagnesium bromide, 2.2 equiv) in a suitable solvent (e.g., THF, Et₂O)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add the nitrile (1.0 equiv) and anhydrous diethyl ether or THF.
-
Addition of Titanium Reagent: Add titanium(IV) isopropoxide (1.1 equiv) to the solution of the nitrile at room temperature with stirring.
-
Formation of the Titanacyclopropane: Cool the mixture to -70 °C (acetone/dry ice bath). Add the Grignard reagent (2.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -65 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-3 hours. The color of the solution will typically change to dark brown or black.
-
Lewis Acid-Mediated Rearrangement: Cool the reaction mixture to -70 °C again. Add boron trifluoride etherate (1.2 equiv) dropwise, maintaining the low temperature. After the addition, remove the cooling bath and allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Quenching: Cool the reaction mixture to 0 °C (ice bath) and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution may occur. Continue the addition until the gas evolution ceases and a precipitate forms.
-
Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure primary cyclopropylamine. For basic amines, it is often advantageous to treat the silica gel with triethylamine before chromatography to prevent product streaking.
Caption: A step-by-step workflow for the one-pot synthesis of primary cyclopropylamines.
Data Presentation: Scope of the Reaction
The Kulinkovich-Szymoniak reaction is applicable to a wide range of nitriles, including aliphatic, aromatic, and α,β-unsaturated substrates.[9][10] The choice of Grignard reagent also allows for the introduction of various substituents onto the cyclopropane ring.
| Entry | Nitrile Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Benzonitrile | EtMgBr | 1-Phenylcyclopropylamine | 76 | [9] |
| 2 | Phenylacetonitrile | EtMgBr | 1-Benzylcyclopropylamine | 70 | [8] |
| 3 | Cyclohexanecarbonitrile | EtMgBr | 1-Cyclohexylcyclopropylamine | 65 | [3] |
| 4 | Adamantanecarbonitrile | EtMgBr | 1-Adamantylcyclopropylamine | 58 | [3] |
| 5 | Cinnamonitrile | EtMgBr | 1-Styrylcyclopropylamine | 65 | [9] |
| 6 | Benzonitrile | n-PrMgBr | 1-Phenyl-2-methylcyclopropylamine | 55* | [3] |
| 7 | 4-Methoxybenzonitrile | EtMgBr | 1-(4-Methoxyphenyl)cyclopropylamine | 73 | [9] |
| 8 | 2-Naphthonitrile | EtMgBr | 1-(2-Naphthyl)cyclopropylamine | 68 | [9] |
*Note: Yield for entry 6 is for a diastereomeric mixture (approx. 2:1).[3]
Troubleshooting and Field-Proven Insights
-
Low Yields of Cyclopropylamine and Formation of Ketone: This is the most common issue and almost always points to the inefficient promotion of the ring-contraction step. Ensure that a potent Lewis acid like BF₃·OEt₂ is used and that it is of good quality. The timing of its addition is also crucial; it should be added after the formation of the azatitanacyclopentene is complete.
-
Formation of Tertiary Carbinamines: This side product arises from the addition of the Grignard reagent to the intermediate ketone if the ring contraction is slow. This can be mitigated by ensuring the stoichiometry of the Grignard reagent is not excessively high (typically 2.2 equivalents is optimal).[3]
-
Diastereoselectivity: When using substituted Grignard reagents (e.g., n-propylmagnesium bromide), 1,2-disubstituted cyclopropylamines are formed, typically with moderate diastereoselectivity.[3] While the diastereomers can often be separated by flash chromatography, achieving high diastereoselectivity may require alternative strategies or substrate control.
-
Reaction with Aromatic Nitriles: For some aromatic nitriles, direct addition of the Grignard reagent to the nitrile can be a competing side reaction. Performing the Grignard addition at a very low temperature (-70 °C) helps to minimize this pathway.[9]
Safety Considerations
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Titanium(IV) isopropoxide is moisture-sensitive and will hydrolyze.
-
Boron trifluoride etherate is a corrosive and moisture-sensitive Lewis acid. It should be handled in a fume hood.
-
The quenching step can be exothermic and produce gas. It should be performed slowly and with adequate cooling.
Conclusion
The one-pot titanium-mediated synthesis of primary cyclopropylamines from nitriles is a highly effective and versatile method for accessing this important class of compounds. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably synthesize a diverse array of cyclopropylamines for applications in drug discovery and development. The operational simplicity and use of readily available starting materials make this a valuable addition to the synthetic chemist's toolkit.
References
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 7. Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 9. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 10. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
Application Notes and Protocols for the Diastereoselective Synthesis of trans-2-Substituted-Cyclopropylamines
Introduction: The Privileged Role of trans-2-Substituted-Cyclopropylamines in Drug Discovery
The cyclopropylamine moiety, a seemingly simple three-membered ring bearing an amino group, has established itself as a privileged scaffold in modern medicinal chemistry.[1][2] Its significance lies in the unique conformational rigidity imparted by the strained cyclopropane ring, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, this structural motif often confers metabolic stability, thereby improving a drug candidate's pharmacokinetic profile.[3] The trans stereochemistry of 2-substituted cyclopropylamines is particularly crucial for the biological activity of numerous therapeutic agents, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are key targets in oncology and neurology, respectively.[1][3]
This guide provides a comprehensive overview of robust and diastereoselective methods for the synthesis of trans-2-substituted-cyclopropylamines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of stereocontrol and present detailed, field-proven protocols.
Theoretical Framework: Achieving Diastereoselectivity in Cyclopropanation
The selective formation of the trans isomer over the cis isomer is the cornerstone of these synthetic strategies. This diastereoselectivity is typically governed by steric and electronic factors during the crucial C-C bond formation step that creates the cyclopropane ring. Several key methodologies have emerged, each with its own mechanistic nuances for controlling the stereochemical outcome.
Metal-Catalyzed Cyclopropanation of Alkenes
One of the most powerful and versatile methods for constructing cyclopropanes is the metal-catalyzed reaction of a diazo compound with an alkene.[4] Rhodium(II) and copper(I) complexes are prominent catalysts for these transformations.[4][5] The generally accepted mechanism involves the formation of a metal carbene intermediate from the diazo compound. The alkene then attacks this electrophilic carbene to form the cyclopropane ring.
The diastereoselectivity of this reaction is influenced by the steric bulk of the substituents on both the alkene and the carbene, as well as the nature of the metal catalyst and its ligands. For the synthesis of 2-substituted-cyclopropylamines, vinylcarbamates are often employed as the alkene component. The bulky protecting group on the nitrogen atom plays a critical role in directing the incoming carbene to the opposite face of the double bond, favoring the formation of the trans product.
Caption: Simplified workflow of metal-catalyzed cyclopropanation.
Zinc Homoenolate-Mediated Synthesis from α-Chloroaldehydes
A highly effective and diastereoselective method for synthesizing trans-2-substituted-cyclopropylamines involves the reaction of α-chloroaldehydes with a diorganozinc reagent, followed by trapping with an amine.[6][7][8] This reaction proceeds through the formation of a zinc homoenolate intermediate. The subsequent intramolecular cyclization is a nucleophilic attack of the nitrogen atom onto the carbon bearing the chlorine, proceeding through a transition state that minimizes steric interactions, thus favoring the trans product.
A key finding in this methodology is that the presence of zinc halide salts can lead to cis/trans-isomerization of the cyclopropylamine product.[6][7] However, this epimerization can be suppressed by the addition of a polar aprotic cosolvent, such as DMF, which coordinates to the zinc salts and prevents them from facilitating the ring-opening and closing that leads to isomerization.[7]
Caption: Key steps in the zinc homoenolate-mediated synthesis.
Experimental Protocols
The following protocols are presented as representative examples of diastereoselective syntheses of trans-2-substituted-cyclopropylamines.
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of a Vinylcarbamate
This protocol describes the asymmetric cyclopropanation of N-Boc-vinylamine with an ethyl diazoacetate, a common method for accessing chiral cyclopropylamine derivatives.[9]
Materials:
-
N-Boc-vinylamine
-
Ethyl diazoacetate
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of N-Boc-vinylamine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture over 1 hour using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired trans-2-(N-Boc-amino)cyclopropylcarboxylate.
Data Presentation:
| Substrate (Vinylcarbamate) | Diazo Compound | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (trans:cis) |
| N-Boc-vinylamine | Ethyl diazoacetate | 1 | DCM | 0 to rt | 16 | 85 | >95:5 |
| N-Cbz-vinylamine | Methyl diazoacetate | 1 | DCM | 0 to rt | 18 | 82 | >95:5 |
| N-Boc-allylamine | t-Butyl diazoacetate | 1.5 | DCE | rt | 24 | 78 | >90:10 |
Table 1: Representative Results for Rhodium-Catalyzed Cyclopropanation.
Protocol 2: Diastereoselective Synthesis via Zinc Homoenolate from an α-Chloroaldehyde
This protocol outlines the synthesis of a trans-2-arylcyclopropylamine from an α-chloroaldehyde and a secondary amine, highlighting the use of a polar aprotic cosolvent to ensure high diastereoselectivity.[7][8]
Materials:
-
2-Chloro-2-phenylacetaldehyde
-
Morpholine
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (ZnEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Dizinc Carbenoid: In a flame-dried flask under an inert atmosphere, dissolve diiodomethane (4.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C and add diethylzinc (4.0 mmol, 1.0 M in hexanes) dropwise. Stir the resulting solution at 0 °C for 30 minutes.
-
Homoenolate Formation and Amine Trapping: In a separate flask, dissolve 2-chloro-2-phenylacetaldehyde (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C. Add the freshly prepared dizinc carbenoid solution to the aldehyde solution. Stir at 0 °C for 1 hour.
-
Add morpholine (1.2 mmol) and anhydrous DMF (7.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 18 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired trans-2-phenyl-1-morpholinocyclopropane.[7]
Data Presentation:
| α-Chloroaldehyde | Amine | Cosolvent | Temp (°C) | Time (h) | Yield (%) | d.r. (trans:cis) |
| 2-Chloro-2-phenylacetaldehyde | Morpholine | DMF | 85 | 18 | 75 | >20:1 |
| 2-Chloro-2-(4-methoxyphenyl)acetaldehyde | Piperidine | DMF | 85 | 18 | 72 | >20:1 |
| 2-Chloro-3-phenylpropanal | Dibenzylamine | MeCN | 85 | 18 | 68 | >20:1 |
Table 2: Representative Results for Zinc Homoenolate-Mediated Synthesis.[7]
Troubleshooting and Optimization
-
Low Diastereoselectivity in Zinc Homoenolate Synthesis: The primary cause is often the absence or insufficient amount of a polar aprotic cosolvent like DMF.[7] Ensure the cosolvent is added as specified. The presence of certain zinc salts can also lead to epimerization; the addition of a Lewis basic cosolvent mitigates this issue.[7]
-
Low Yields in Rhodium-Catalyzed Reactions: The purity of the diazo compound is crucial. It should be freshly prepared or purified before use. The catalyst may also be deactivated; ensure anhydrous and inert conditions are maintained.
-
Incomplete Reactions: For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. Always monitor the reaction progress to determine the optimal reaction time.
Conclusion
The diastereoselective synthesis of trans-2-substituted-cyclopropylamines is a critical endeavor in the field of medicinal chemistry. The methodologies presented herein, namely metal-catalyzed cyclopropanation and the zinc homoenolate-mediated approach, offer reliable and highly stereoselective routes to these valuable building blocks. A thorough understanding of the underlying reaction mechanisms is paramount for successful implementation and optimization of these protocols. By leveraging these powerful synthetic tools, researchers can continue to explore the vast chemical space of cyclopropylamine-containing compounds in the quest for novel and improved therapeutics.
References
- BenchChem. (2025). Literature review of cyclopropylamine-containing compounds in medicinal chemistry.
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- West, M. J., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
- De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters.
- De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Iwasa, S., et al. (2006). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters.
- De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Figshare.
- West, M. J., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters.
- Kaiser, C., et al. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
- West, M. J., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed.
- Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- Hacksell, U., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. Journal of Medicinal Chemistry.
- West, M. J., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
- Hacksell, U., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. PubMed.
- Wikipedia. (n.d.). Cyclopropylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials.
- Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed.
- Wikipedia. (n.d.). Metal-catalyzed cyclopropanations.
- Davies, H. M., & Lee, G. H. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health.
- Rovis, T., et al. (2018). A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization. PMC.
- Fasan, R., et al. (2022). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. Organic Process Research & Development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Navigating N-Boc Deprotection with Acid-Sensitive Groups
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when removing the tert-butyloxycarbonyl (Boc) protecting group, especially in the presence of other acid-labile functionalities. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your synthetic strategy.
The Foundation: Mechanism of Acid-Catalyzed N-Boc Deprotection
Understanding the mechanism is critical to troubleshooting. The removal of the Boc group is not merely a hydrolysis; it's a carefully controlled fragmentation reaction initiated by acid.[1][2]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., Trifluoroacetic Acid - TFA, or HCl).[2][3]
-
Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[3][4]
-
Amine Salt Formation: The newly liberated amine is basic and is immediately protonated by the excess acid in the medium, typically forming an amine salt (e.g., trifluoroacetate or hydrochloride salt).[2][3]
A key challenge arises from the highly reactive tert-butyl cation generated in step two.[5][6] This electrophile can attack any nucleophilic sites in your molecule, leading to unwanted side products.
Caption: Acid-catalyzed deprotection of an N-Boc protected amine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during N-Boc deprotection in a practical question-and-answer format.
Q1: My reaction is incomplete or sluggish. How can I drive it to completion?
A1: An incomplete reaction is a frequent issue. Before making drastic changes, consider these factors:
-
Acid Stoichiometry: For substrates containing basic functional groups (e.g., other amines, imidazoles), you must use enough acid to protonate those sites and catalyze the deprotection. Ensure you are using a sufficient excess of acid.[7]
-
Reaction Time and Temperature: Some sterically hindered Boc groups require longer reaction times or gentle heating.[7][8] However, use caution with temperature if other sensitive groups are present.
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Dichloromethane (DCM) is common, but for stubborn cases, switching to neat TFA or using a solution of HCl in dioxane or methanol might be more effective.[1][7]
Q2: I'm observing unexpected byproducts. What's happening and how can I stop it?
A2: The likely culprit is the tert-butyl cation alkylating nucleophilic sites on your starting material or product.[5][6][9]
-
Susceptible Groups: Electron-rich aromatic rings (like in Tryptophan or Tyrosine), sulfur-containing residues (Methionine, Cysteine), and other nucleophiles are particularly vulnerable to tert-butylation.[6]
-
The Solution: Scavengers: To prevent this, add a "scavenger" to your reaction. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[6] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[6][10] A standard "cocktail" for peptide deprotection is 95% TFA, 2.5% water, and 2.5% TIS.[6]
Caption: Scavengers intercept the reactive tert-butyl cation.
Q3: My compound contains an acid-sensitive ester (e.g., tert-butyl ester) or acetal. How can I selectively remove the N-Boc group?
A3: This is a classic challenge of orthogonal protection. Standard strong acid conditions like TFA will likely cleave other acid-labile groups.[7] You must switch to milder, more selective conditions.
The key is to use conditions that are just acidic enough to cleave the Boc group but not other, more sensitive functionalities. The relative lability generally follows: Trityl (Trt) > tert-butyl ester > N-Boc > silyl ethers (depending on type).[11]
Here is a decision-making workflow for selecting your deprotection strategy:
Caption: Decision workflow for choosing an N-Boc deprotection method.
Alternative & Mild Deprotection Protocols
When standard conditions are too harsh, these field-proven alternatives offer greater selectivity.
| Reagent/Method | Typical Conditions | Advantages & Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, RT, 1-2h | Standard/Strong: Fast and effective but harsh. Requires scavengers for sensitive substrates.[1][12] |
| HCl | 4M in Dioxane or EtOAc, RT, 1-4h | Strong: Common alternative to TFA. Product is isolated as the hydrochloride salt.[13] |
| Oxalyl Chloride in Methanol | (COCl)₂ in MeOH, RT, 1-4h | Mild: Excellent for substrates with acid-labile esters. The reaction is tolerant of many functional groups.[14][15][16] |
| Trimethylsilyl Iodide (TMSI) | TMSI in DCM or MeCN, RT | Neutral/Lewis Acidic: Avoids strong Brønsted acids. Useful for very sensitive compounds.[1][10] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM, RT, 12-24h | Lewis Acidic: Milder than strong acids, can be useful for acid-labile molecules.[1][13] |
| Thermal Deprotection | Heat (reflux or flow reactor), various solvents | Neutral: Avoids acid entirely. Can offer unique selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl).[17] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavengers
-
Preparation: Dissolve the N-Boc protected substrate in Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Prepare a deprotection cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v). Add the cocktail to the substrate solution (typically 10-20 equivalents of TFA relative to the substrate).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS.[6][7] Reactions are typically complete in 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[4] The resulting amine trifluoroacetate salt can be used directly or purified.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is adapted from a reported procedure and is highly effective for substrates with acid-sensitive esters.[14][15][16]
-
Preparation: Dissolve the N-Boc protected substrate in anhydrous methanol (MeOH) to a concentration of 0.1-0.2 M under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Slowly add oxalyl chloride (typically 2-3 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is the amine hydrochloride salt. Further purification can be performed by extraction or chromatography if necessary.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
El-Faham, A., & Aouf, C. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]
-
Vittorio, M., et al. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
D'Souza, A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
D'Souza, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
D'Souza, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Kocienski, P. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2012). Why won't my Boc group leave?. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC deprotection [hi.bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. xray.uky.edu [xray.uky.edu]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperidine Substrates
Welcome to the technical support center for the Buchwald-Hartwig amination of piperidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles and provide practical, field-tested solutions to common challenges.
I. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the outcomes of your experiment.
Symptom 1: Low or No Conversion of Starting Material
This is one of the most common issues and can often be traced back to catalyst activity, reaction setup, or the choice of reagents.
Question: My reaction shows no or very low conversion of the aryl halide. What are the likely causes and how can I fix it?
Answer:
Several factors can lead to a stalled reaction. A systematic approach to troubleshooting is crucial.
-
Catalyst and Ligand Inactivity: The palladium catalyst must be in the active Pd(0) state.[1] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction might be inefficient.[1][2]
-
Solution: Use a pre-formed, air-stable palladium precatalyst, such as XPhos Pd G3.[3] These ensure a correct palladium-to-ligand ratio and simplify the setup.[3] For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are often necessary to promote the difficult oxidative addition step.[3][4]
-
-
Atmospheric Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Solution: Ensure a rigorously inert atmosphere.[3] This can be achieved by thoroughly degassing your solvent (e.g., by bubbling with argon or nitrogen for at least 30 minutes) and using Schlenk techniques for your reaction setup.[3] Flame-dry your glassware under vacuum and backfill with an inert gas before adding reagents.[3]
-
-
Inappropriate Base or Solvent: The base is critical for deprotonating the piperidine and facilitating the formation of the palladium-amide intermediate.[3] The solvent must be able to dissolve the reactants and not inhibit the catalyst.
-
Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically the most effective. Weaker bases like K₂CO₃ often require higher temperatures and lead to slower reactions.[3] Toluene, dioxane, and THF are common and effective solvents.[3][5] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[6]
-
Symptom 2: Formation of Significant Side Products
The appearance of unexpected products points to competing reaction pathways. Identifying these byproducts is the first step toward suppression.
Question: I'm observing significant amounts of hydrodehalogenation (reduction of my aryl halide) and/or biaryl formation (homocoupling of my aryl halide). What's going wrong?
Answer:
These side reactions compete with the desired C-N bond formation and are often influenced by the choice of ligand and the reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom.
-
Causality & Solution: This can be caused by sources of hydrogen in the reaction. Ensure that an inert atmosphere is strictly maintained. The choice of ligand can also influence the rate of reductive elimination versus competing pathways like β-hydride elimination, which can lead to hydrodehalogenation.[4] Using bulky, electron-rich ligands can often favor the desired C-N reductive elimination.[4]
-
-
Aryl Halide Homocoupling (Biaryl Formation): This side reaction involves the coupling of two aryl halide molecules.
-
Causality & Solution: This is more common with highly reactive aryl halides.[3] Optimizing the catalyst-to-ligand ratio (typically between 1:1 and 1:2) can help suppress this pathway.[3] Selecting a ligand that sterically and electronically favors C-N bond formation over C-C coupling is also crucial.
-
Symptom 3: Reaction Stalls Before Completion
A reaction that starts well but fails to reach full conversion often indicates catalyst decomposition or product inhibition.
Question: My reaction proceeds initially but then stalls, leaving a mixture of starting material and product. How can I drive it to completion?
Answer:
-
Catalyst Decomposition: The active catalytic species may not be stable over the full course of the reaction, especially at elevated temperatures.
-
Product Inhibition: The N-arylpiperidine product can sometimes coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.
-
Solution: In some cases, a slightly higher catalyst loading (e.g., increasing from 1 mol% to 2-3 mol%) can help overcome this inhibition.
-
II. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for coupling piperidine with an aryl chloride?
For challenging substrates like aryl chlorides, a combination of a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally required.[3] Ligands like XPhos, SPhos, and RuPhos are excellent choices.[3] To ensure consistency, using a pre-formed, air-stable precatalyst like XPhos Pd G3 is highly recommended as it simplifies the reaction setup and guarantees the correct palladium-ligand ratio.[3]
Q2: What is the role of the strong base, and can I use a weaker one?
A strong base, most commonly sodium tert-butoxide (NaOtBu), serves two critical functions in the catalytic cycle.[3] First, it deprotonates piperidine to generate the more nucleophilic piperidide anion. Second, it facilitates the formation of the key palladium-amide intermediate from the palladium-halide complex.[3] While weaker bases like potassium carbonate (K₂CO₃) can be used, they often necessitate higher reaction temperatures and result in significantly slower reaction rates, which can increase the risk of catalyst decomposition and lower overall yields.[3][6]
Q3: My reaction is highly sensitive to air. What are the best practices for ensuring anaerobic conditions?
The exclusion of oxygen is paramount as it can oxidize and deactivate the active Pd(0) catalyst.[3] To maintain anaerobic conditions:
-
Degas your solvent: This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. For more rigorous applications, a freeze-pump-thaw technique can be employed.[3]
-
Use Schlenk techniques: Assemble your reaction glassware and flame-dry it under a vacuum, then backfill with an inert gas. Add your solid reagents under a positive pressure of inert gas.[3]
-
Maintain an inert atmosphere: Throughout the reaction, ensure a slight positive pressure of nitrogen or argon, for instance, by using a balloon attached to the reaction vessel.[3]
Q4: How can I effectively monitor the progress of my reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere if the reaction is ongoing) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This allows you to determine the consumption of starting materials and the formation of the desired product over time.
III. Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride with Piperidine
This is a representative, non-optimized protocol for a small-scale reaction. Conditions should be optimized for specific substrates.
1. Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add the aryl chloride (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
2. Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
3. Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Add piperidine (1.2 equiv.) via syringe.
4. Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
5. Workup:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
6. Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Common Reagent Choices and Conditions
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst ensures reliable formation of the active species.[3] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are essential for activating aryl chlorides.[3][4] |
| Base | NaOtBu (1.2-1.5 equiv.) | Strong base required for efficient deprotonation and catalysis.[3][7] |
| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents are generally effective.[5][6] |
| Temperature | 80-110 °C | Sufficient thermal energy is often needed, especially for less reactive substrates.[3] |
IV. Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Simplified Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
V. References
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclopropylamine Derivatives
Welcome to the technical support center for the synthesis of cyclopropylamine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable structural motif. Cyclopropylamines are integral components in numerous pharmaceuticals and agrochemicals due to their unique conformational and electronic properties.[1][2] However, their synthesis is often fraught with challenges, from controlling stereochemistry to preventing ring-opening side reactions.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve your synthetic targets efficiently and safely.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation is giving low to no yield. What are the common causes and how can I improve it?
A1: Low conversion in a Simmons-Smith reaction is a frequent issue. Here are the primary factors to investigate:
-
Zinc Activation: The reaction's success hinges on the quality of the zinc-copper couple, which forms the active organozinc carbenoid. Inadequate activation is a common culprit.
-
Reagent Purity: The purity of diiodomethane and the solvent is critical.
-
Reaction Temperature: These reactions are often exothermic.
-
Solution: Maintain strict temperature control. Typically, reagent addition is performed at 0°C or below, followed by a gradual warming to room temperature to ensure a controlled reaction profile.[3]
-
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric bulk around the double bond.
-
Solution: For sterically hindered substrates, you may need to employ more forceful conditions, such as higher temperatures or longer reaction times. However, be mindful that this can sometimes lead to side product formation.
-
Q2: I'm observing significant ring-opening of my cyclopropylamine product under acidic workup conditions. How can I prevent this?
A2: The strained cyclopropane ring is susceptible to opening under acidic conditions, particularly when adjacent to a stabilizing group like an amine.[6]
-
Mechanism Insight: Protonation of the amine increases the strain on the ring, making it more electrophilic and prone to nucleophilic attack, leading to ring cleavage.[6]
-
Troubleshooting:
-
Milder pH: Adjust the pH of your aqueous workup to be neutral or slightly basic before extraction.
-
Protecting Groups: If the synthesis allows, protecting the amine with a group like Boc (tert-butyloxycarbonyl) can reduce its basicity and subsequent protonation, thus stabilizing the ring during purification.[7]
-
Alternative Purification: Consider non-acidic purification methods like flash chromatography on neutral or basic alumina, or distillation if your compound is sufficiently volatile.
-
Q3: My Curtius rearrangement is inefficient. What are the key parameters to optimize?
A3: The Curtius rearrangement, which converts a carboxylic acid to an amine via an acyl azide and isocyanate intermediate, can be temperamental.[8]
-
Azide Formation: Incomplete conversion of the carboxylic acid to the acyl azide is a common issue.
-
Solution: Ensure anhydrous conditions. The use of activating agents like diphenylphosphoryl azide (DPPA) or sodium azide with an acid chloride can be effective.
-
-
Rearrangement Temperature: The thermal rearrangement of the acyl azide to the isocyanate requires careful temperature control.
-
Solution: The optimal temperature is substrate-dependent. Too low, and the reaction is sluggish; too high, and side reactions or decomposition can occur. A good starting point is often refluxing in an inert solvent like toluene or benzene.
-
-
Isocyanate Trapping: The highly reactive isocyanate must be efficiently trapped by a nucleophile (e.g., water for the amine, an alcohol for a carbamate).
-
Solution: Ensure the trapping agent is present in sufficient excess. For the formation of the parent amine, hydrolysis of the intermediate carbamate may be necessary. The Weinstock protocol, which generates the acyl azide in situ, can sometimes provide better yields.[9]
-
Q4: How can I improve the diastereoselectivity of my metal-catalyzed cyclopropanation?
A4: Achieving high diastereoselectivity is a common challenge, especially when creating multiple stereocenters.
-
Catalyst Choice: The ligand on the metal catalyst (often rhodium or copper) plays a crucial role in dictating the stereochemical outcome.
-
Solution: Screen a variety of chiral ligands. For example, chiral rhodium catalysts with boxax or pyridyl-based ligands have shown excellent results in controlling diastereoselectivity.[10]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Solution: Experiment with a range of solvents, from non-polar (e.g., hexanes, toluene) to more polar, non-coordinating solvents (e.g., DCM, DCE).
-
-
Substrate Control: The steric and electronic properties of the substituents on the alkene and the carbene precursor can have a profound impact.
-
Solution: In some cases, modifying the substrate by introducing a directing group can lead to significantly improved selectivity.
-
Troubleshooting Guides
Guide 1: Low Yields in Simmons-Smith Cyclopropanation of Enamides
The Simmons-Smith reaction is a cornerstone for cyclopropanation, but its application to nitrogen-containing substrates like enamides can be challenging.
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | Poor Zinc Activation: The zinc-copper couple is not sufficiently reactive to form the (iodomethyl)zinc iodide carbenoid. | 1. Re-evaluate Activation: Ensure the zinc dust is of high purity and the activation procedure (e.g., with HCl, CuSO₄) is rigorously followed.[3] 2. Alternative Zinc Source: Switch to diethylzinc (Furukawa's modification). Et₂Zn is more reactive and can be used with CH₂I₂ or ICH₂Cl. This avoids the heterogeneity of the zinc-copper couple.[4] 3. Increase Equivalents: Incrementally increase the equivalents of the zinc reagent and dihalomethane. |
| Mixture of Starting Material and Product | Insufficient Reagent: The stoichiometry of the carbenoid is insufficient for complete conversion. | 1. Optimize Stoichiometry: Systematically vary the equivalents of the zinc reagent and dihalomethane (e.g., from 1.5 to 3.0 eq.). A continuous flow setup can also help in optimizing stoichiometry and improving yield.[11] 2. Check Solvent: Ethereal solvents like THF can sometimes coordinate to the zinc and reduce its reactivity. Consider switching to a non-coordinating solvent like DCM or MTBE.[5] |
| Formation of Unidentified Byproducts | Side Reactions: The carbenoid may be reacting with the solvent or itself, or the product may be unstable under the reaction conditions. | 1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching of the organometallic species. 2. Temperature Control: Maintain a low temperature (0°C to -10°C) during reagent addition to minimize side reactions. 3. NMR Analysis of Crude Product: Analyze the crude reaction mixture by ¹H NMR to identify potential byproducts, which can provide clues about undesired reaction pathways. |
This protocol is adapted from Zhu & Lu, 2024.[12]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the enesulfinamide (1.0 mmol).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add diethylzinc (1.0 M in hexanes, 3.0 mmol, 3.0 equiv) dropwise.
-
Add chloroiodomethane (3.0 mmol, 3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Guide 2: Managing Ring Instability and Purification of Polar Cyclopropylamines
The inherent ring strain and the basicity of the amino group make cyclopropylamines prone to decomposition and challenging to purify.[2]
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product Decomposition during Acidic Workup | Acid-Catalyzed Ring Opening: The protonated amine enhances ring strain, leading to nucleophilic attack and ring cleavage.[13][14] | 1. Neutralize Carefully: Before extraction, neutralize the reaction mixture with a mild base like NaHCO₃ or a phosphate buffer to a pH of 7-8. 2. Amine Protection: If the synthetic route allows, protect the amine (e.g., as a Boc-carbamate) before subjecting it to acidic conditions. The protecting group can be removed in a later step under controlled conditions.[15] |
| Difficulty in Extracting the Product from Aqueous Layer | High Polarity and Water Solubility: The primary amine group imparts high polarity and water solubility, leading to poor partitioning into organic solvents. | 1. Salting Out: Add a salt like NaCl or K₂CO₃ to the aqueous layer to decrease the solubility of the amine.[16] 2. Continuous Extraction: For highly water-soluble amines, a continuous liquid-liquid extractor can be more efficient than multiple batch extractions. 3. Solvent Choice: Use a more polar extraction solvent like ethyl acetate or a mixture of DCM and isopropanol. |
| Streaking on Silica Gel during Chromatography | Strong Interaction with Silica: The basic amine group interacts strongly with the acidic silica gel, leading to poor separation and tailing. | 1. Base-Treated Silica: Prepare a slurry of silica gel with a small amount of triethylamine (1-2% v/v) in the eluent and pack the column with this mixture. 2. Alternative Stationary Phase: Use neutral or basic alumina as the stationary phase. 3. Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or ammonia) can be effective.[17] |
Sources
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters [organic-chemistry.org]
- 13. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate. This molecule is a critical building block in medicinal chemistry, valued for its role in constructing complex pharmaceutical agents. The most common and direct synthetic route is the reductive amination between N-Boc-3-piperidone and cyclopropylamine. While conceptually straightforward, this reaction is often plagued by issues of low yield and difficult purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and improve your synthetic outcomes.
Section 1: The Primary Synthetic Pathway: Reductive Amination
Reductive amination is a robust method for forming C-N bonds. The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The primary amine (cyclopropylamine) attacks the carbonyl carbon of the ketone (N-Boc-3-piperidone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which can be protonated to a more reactive iminium ion. This step is reversible and often the rate-limiting part of the sequence.
-
Reduction: A reducing agent selectively reduces the imine/iminium C=N double bond to yield the final secondary amine product.
The efficiency of the overall process hinges on the delicate balance between these two stages.
Reaction Mechanism Workflow
Caption: Reductive amination mechanism.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently low (<50%). What are the most likely causes?
A: Low yield is the most frequent complaint and typically stems from one of three areas: incomplete imine formation, competing side reactions, or product loss during workup.
-
Causality: The formation of the imine intermediate from the ketone and amine is an equilibrium process.[1] If the equilibrium is not driven towards the imine, the reducing agent will have little substrate to act upon, leading to low conversion. Furthermore, many common reducing agents can also reduce the starting ketone, creating an unwanted alcohol byproduct and consuming the reagent.
-
Solutions:
-
Promote Imine Formation: Add a dehydrating agent, such as powdered 3Å or 4Å molecular sieves, to the reaction mixture to sequester the water produced during imine formation, thereby driving the equilibrium forward according to Le Châtelier's principle.
-
Optimize pH: The reaction is often catalyzed by mild acid. The pH should be weakly acidic (around 5-6) to facilitate both carbonyl activation and hemiaminal dehydration without protonating the amine starting material, which would render it non-nucleophilic. A common practice is to add a small amount of acetic acid.
-
Choose the Right Reducing Agent: Use a reagent that is selective for the imine/iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the superior choice for this reason.[2] It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated iminium ion.[1]
-
Q: My main impurity is the alcohol byproduct (tert-butyl 3-hydroxypiperidine-1-carboxylate). Why is this happening and how can I prevent it?
A: The formation of this alcohol is a clear indication that your reducing agent is reducing the starting ketone. This is a common issue when using strong, non-selective reducing agents.
-
Causality: Reagents like sodium borohydride (NaBH₄) are capable of rapidly reducing both ketones and imines.[2] If imine formation is slow, the NaBH₄ will simply reduce the more abundant ketone starting material.
-
Solutions:
-
Switch to STAB: The primary solution is to use sodium triacetoxyborohydride (STAB). Its reduced reactivity makes it highly selective for the iminium ion over the ketone.[2]
-
Employ a Two-Step, One-Pot Procedure: If you must use NaBH₄, do not add it at the beginning of the reaction. First, mix the ketone, amine, and a suitable solvent (like methanol) and allow them to stir for 1-2 hours to allow the imine equilibrium to be established. Only then should you add the NaBH₄ portion-wise at a low temperature (0 °C).
-
Q: Purification by column chromatography is difficult and results in significant product loss. Are there better methods?
A: The basic nitrogen atom in the product can cause it to streak on silica gel, leading to broad fractions and poor separation. Product loss is common with this purification method.
-
Causality: The free amine interacts strongly with the acidic silanol groups on the surface of the silica gel. This interaction retards its movement down the column and causes tailing.
-
Solutions:
-
Basify the Eluent: Add a small amount of a basic modifier to your chromatography eluent system (e.g., 0.5-1% triethylamine or ammonium hydroxide in your ethyl acetate/hexane mixture). This deprotonates the silica surface and competes with your product for binding sites, resulting in sharper peaks and better recovery.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a nonpolar solvent (like DCM or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while non-basic impurities (like the starting ketone or alcohol byproduct) remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract your product back into an organic solvent. This can significantly clean up the crude material before the final chromatographic step.[3]
-
Crystallization as a Salt: Consider converting the purified oil into a salt (e.g., hydrochloride or tartrate salt) by treating it with the corresponding acid. Salts are often crystalline solids that are much easier to handle and purify by recrystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal choice of reducing agent for this transformation?
A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It is mild, selective for imines over ketones, and does not require strict pH control, making it ideal for one-pot reductive aminations.[1][2] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic and generates cyanide waste.[1] Sodium borohydride (NaBH₄) is generally not recommended due to its lack of selectivity.
| Reducing Agent | Typical Solvent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | DCM, DCE, THF | High selectivity for imine/iminium; Mild; Tolerates mild acid; Good for one-pot reactions. | Water-sensitive; More expensive.[2] |
| NaBH₃CN | MeOH, EtOH | Selective for imine/iminium at controlled pH (~6-7); Water-stable. | Highly Toxic ; Generates HCN/NaCN waste.[1] |
| NaBH₄ | MeOH, EtOH | Inexpensive; Readily available. | Not selective ; Reduces ketones and aldehydes rapidly; Requires two-step procedure for good yield.[2] |
Q: Which solvent is best for this reaction?
A: The choice of solvent depends on the reducing agent.
-
For STAB , chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are most common and effective.[2]
-
For NaBH₃CN or NaBH₄ , protic solvents like Methanol (MeOH) or Ethanol (EtOH) are typically used.[2]
Q: Can I run this reaction as a one-pot procedure?
A: Yes, this reaction is ideally suited for a one-pot procedure, especially when using STAB. All reagents (N-Boc-3-piperidone, cyclopropylamine, and STAB) can be combined in a suitable solvent (like DCM) and stirred at room temperature until completion. This is the most efficient approach.[1]
Section 4: Optimized Experimental Protocol
This protocol is a reliable starting point for achieving high yields.
Materials:
-
Tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (approx. 0.1 M concentration of the ketone)
-
Acetic Acid (optional, 0.1 eq)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq).
-
Dissolve the ketone in anhydrous DCM.
-
Add cyclopropylamine (1.2 eq) to the solution, followed by acetic acid (0.1 eq, optional, can aid in iminium formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel using an eluent system of hexane/ethyl acetate with 1% triethylamine.
Section 5: Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues.
Caption: A decision tree for troubleshooting the synthesis.
Section 6: Alternative Synthetic Routes
While reductive amination is the most direct method, other strategies exist, particularly for accessing enantiomerically pure material. These are generally more complex and reserved for specific applications.
-
Multi-step Synthesis from Chiral Precursors: Enantiomerically pure 3-aminopiperidine derivatives can be synthesized from natural amino acids like L-glutamic acid. This route involves multiple steps, including esterification, protection, reduction, activation, and cyclization, but provides excellent stereochemical control.
-
Biocatalytic Approaches: Modern enzymatic methods offer a green and highly efficient alternative.[4] Enzymes such as ω-transaminases can directly aminate a prochiral N-protected 3-piperidone to the desired chiral amine in a single step with high enantioselectivity.[4][5] Other approaches use enzyme cascades combining galactose oxidase (GOase) and imine reductase (IRED) enzymes.[6][7]
References
-
Rowan, M. G., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]
-
Khom, S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]
-
RSC Publishing. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
-
Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules. [Link]
-
Reddit r/OrganicChemistry. (2023). Reductive amination of piperazine. [Link]
-
PubChem. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. [Link]
-
Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Purification Challenges of Polar Amine Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar amine compounds. As researchers and drug development professionals, you are aware that the combination of high polarity and basicity in these molecules can lead to frustrating chromatographic behaviors, including poor peak shape, unpredictable retention, and even on-column degradation.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but also a foundational understanding of the principles at play. Our goal is to empower you with the expertise to diagnose problems, develop robust purification strategies, and achieve your purity goals efficiently.
Section 1: Troubleshooting Poor Peak Shape (Tailing)
Q1: My amine compound is exhibiting severe peak tailing on a standard silica gel column. What is the underlying cause, and what are my options to resolve it?
Answer: This is the most common issue encountered when purifying basic amines on standard silica gel. The root cause is a strong, unwanted secondary interaction between the basic amine and the acidic surface of the silica gel.
-
The Mechanism of Tailing: Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Your basic amine, particularly if it's protonated, will engage in a strong acid-base interaction with the deprotonated silanol groups (silanoates, SiO⁻). This interaction is kinetically slow to dissociate, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a "tailing" peak.[1][2] This not only leads to poor resolution and impure fractions but can also result in irreversible adsorption and loss of yield.[2]
Below is a diagram illustrating this detrimental interaction and how a basic additive can mitigate it.
Sources
Technical Support Center: Stability of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate in Solution
Welcome to the technical support center for tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a key building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a cyclopropylamine moiety, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is crucial for synthetic strategies, masking the secondary amine on the piperidine ring to allow for selective reactions at other sites of the molecule. However, the presence of the Boc group also introduces specific stability considerations that must be understood to handle and use this compound effectively in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The main stability issue arises from the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[1] Exposure to acidic conditions, even trace amounts of acid in solvents or reagents, can lead to the cleavage of the Boc group, yielding the corresponding deprotected piperidine and gaseous byproducts (isobutylene and carbon dioxide). This degradation is often the primary cause of inconsistent experimental results.
Q2: What are the recommended storage conditions for the solid compound and its solutions?
For long-term storage, the solid compound should be kept at -20°C in a tightly sealed container to protect it from moisture and light. For short-term use, it can be shipped at ambient temperature. Once in solution, it is highly recommended to use it promptly. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C in a tightly sealed, anhydrous solvent. Repeated freeze-thaw cycles should be avoided.
Q3: In which common laboratory solvents is this compound soluble?
Based on the structure and data for analogous compounds, this compound is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. The N-Boc group enhances its solubility in a range of organic solvents.
Q4: What are the likely degradation products I might observe?
The most common degradation product is the de-Boc-protected compound, 3-(cyclopropylamino)piperidine. Under oxidative stress, other minor degradation products could potentially form through reactions at the piperidine or cyclopropylamine moieties. Under harsh thermal stress, in addition to deprotection, other fragmentation pathways may be possible.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered when working with this compound in solution.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling of solutions.
-
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before preparing solutions, confirm the purity of the solid compound using a suitable analytical method like HPLC or ¹H NMR.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use.
-
Check Solvent Quality: Ensure that all solvents are anhydrous and free of acidic contaminants. Use of high-purity, unopened solvents is recommended.
-
Inert Atmosphere: For sensitive reactions, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture and carbon dioxide, which can form carbonic acid in solution.
-
Issue 2: Appearance of an unexpected peak in my chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause: Acid-catalyzed deprotection of the Boc group.
-
Troubleshooting Steps:
-
Identify the Impurity: Use LC-MS to determine the mass of the unexpected peak. The deprotected product will have a mass corresponding to the loss of the Boc group (100.12 g/mol ).
-
Evaluate Mobile Phase pH: If using HPLC, ensure the mobile phase is not acidic. If an acidic modifier is required for chromatography, keep the exposure time of the sample to the mobile phase to a minimum and consider using a buffered mobile phase.
-
Check for Acidic Contaminants: Scrutinize all reagents and solvents used in the experiment for potential sources of acid.
-
Issue 3: Low yield in a reaction where the compound is a starting material.
-
Possible Cause: Degradation of the compound before or during the reaction.
-
Troubleshooting Steps:
-
Reaction Condition Compatibility: Ensure that the reaction conditions are not acidic. If the reaction requires acidic conditions, the Boc group will likely be removed.
-
Temperature Control: Avoid high temperatures for prolonged periods, as this can accelerate degradation.
-
Purity Check Before Reaction: Run a quick purity check (e.g., TLC or rapid LC-MS) on your stock solution before adding it to the reaction mixture to ensure its integrity.
-
Predicted Stability in Common Solvents
While specific quantitative stability data for this compound is not extensively available in the public domain, a qualitative prediction based on the known chemistry of N-Boc protected amines can be provided. A forced degradation study is recommended to generate precise quantitative data for your specific experimental conditions.
| Solvent | Predicted Stability at Room Temperature (20-25°C) | Notes |
| DMSO | Good (if anhydrous and neutral) | DMSO is hygroscopic; absorbed water can affect long-term stability. Use anhydrous DMSO. |
| DMF | Good (if anhydrous and neutral) | Can contain trace amounts of formic acid or dimethylamine from degradation. Use high-purity, fresh DMF. |
| Ethanol | Fair to Good | Protic nature may facilitate slow degradation over extended periods, especially if acidic impurities are present. |
| Acetonitrile | Good (if anhydrous and neutral) | Generally a good solvent for storage if high purity is maintained. |
| Methanol | Fair | Similar to ethanol, its protic nature can be a factor in long-term stability. |
| Dichloromethane (DCM) | Good (if anhydrous and neutral) | Often contains stabilizers that can be acidic. Use neutral, anhydrous DCM. |
| Aqueous Buffers | pH-dependent | Stable at neutral to basic pH. Rapid degradation is expected at acidic pH (< 5). |
Experimental Protocols
Protocol 1: Analytical Method for Purity and Stability Assessment (HPLC-UV)
This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water (use with caution due to potential for on-column degradation; a buffered mobile phase at neutral pH is preferred if compatible with the analysis).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1]
-
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.
-
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or oven
-
UV lamp (e.g., 254 nm)
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat a sample of the stock solution in acetonitrile at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by the HPLC method described in Protocol 1. LC-MS analysis is highly recommended for the identification of degradation products.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the unstressed control. Calculate the percentage of degradation and identify the major degradation products.
-
Visualizing Key Processes
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Caption: Experimental workflow for a forced degradation study.
References
- BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. BenchChem Technical Support.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Sigma-Aldrich. Application Note – N-Boc protection. (Link not available)
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. (Link not available)
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (Link not available)
- R Discovery. Forced Degradation Studies Research Articles - Page 1. (Link not available)
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Technical Bulletin.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Alchem Pharmtech. tert-Butyl 3-(isopropylamino)
-
ACS Publications. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
PubChem. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. [Link]
- BenchChem. (2025).
-
ResearchGate. (2015). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
Sources
Technical Support Center: Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important building block. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and how do they influence the impurity profile?
The most prevalent and industrially scalable method for synthesizing this compound is a two-step process involving the reductive amination of a piperidone precursor followed by Boc-protection, or vice-versa. The sequence of these steps significantly impacts the potential impurity profile.
-
Route A: Reductive Amination followed by Boc-Protection. This route begins with the reductive amination of 3-piperidone with cyclopropylamine, followed by the protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride).
-
Route B: Boc-Protection followed by Reductive Amination. In this approach, 3-piperidone is first N-Boc protected to yield tert-butyl 3-oxopiperidine-1-carboxylate. This intermediate is then subjected to reductive amination with cyclopropylamine to afford the final product. Route B is often preferred as it can offer better control over side reactions.
The choice of synthetic route dictates the likely impurities. For instance, in Route A, unreacted 3-(cyclopropylamino)piperidine could be a key impurity, whereas in Route B, residual tert-butyl 3-oxopiperidine-1-carboxylate is a more probable contaminant.
Q2: I am observing an unexpected peak in my HPLC analysis. What are the likely process-related impurities I should consider?
Process-related impurities are the most common contaminants and originate from starting materials, reagents, or side reactions. Based on the widely used synthetic route involving reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate, here are the primary suspects:
-
Unreacted Starting Materials:
-
Tert-butyl 3-oxopiperidine-1-carboxylate: Incomplete reaction during the reductive amination step is a common cause for the presence of this starting material.
-
Cyclopropylamine: Being a volatile amine, it is often used in excess and can be carried through the work-up if not adequately removed.
-
-
By-products from Reductive Amination:
-
Tert-butyl 3-hydroxypiperidine-1-carboxylate: This can form if the ketone on the piperidine ring is reduced by the reducing agent (e.g., sodium borohydride) before the imine is formed.
-
Dicyclopropylamine: Self-condensation of cyclopropylamine is a potential side reaction, though typically minor.
-
-
Impurities from Boc-Protection:
-
Di-Boc Adducts: Over-protection can lead to the formation of a di-Boc derivative, especially if the secondary amine of the product reacts with another molecule of Boc anhydride.
-
tert-Butanol: This is a common degradation product of di-tert-butyl dicarbonate, especially in the presence of moisture.[1]
-
-
Reagent-Related Impurities:
-
Residual reducing agents and their salts (e.g., borate salts from sodium borohydride).
-
Catalysts used in the reaction.
-
Q3: My product appears to be degrading upon storage. What are the likely degradation pathways and resulting impurities?
The primary degradation pathway for this compound involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
Deprotection: The Boc group is notoriously sensitive to acidic conditions.[2] Exposure to even trace amounts of acid can lead to its removal, yielding 3-(cyclopropylamino)piperidine. This is a significant concern as the presence of this unprotected amine can affect downstream reactions. The tert-butyl cation generated during deprotection can also lead to the formation of tert-butylated by-products.[3]
To mitigate degradation, it is crucial to store the compound in a tightly sealed container, away from acidic vapors, and at a controlled, cool temperature.
Troubleshooting Guide
Problem 1: Low Yield in Reductive Amination Step
Symptoms:
-
HPLC analysis shows a large peak corresponding to the starting material, tert-butyl 3-oxopiperidine-1-carboxylate.
-
The isolated product yield is significantly lower than expected.
Causality and Troubleshooting Steps:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine between the ketone and the amine. This equilibrium can be unfavorable.
-
Action: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.
-
-
Premature Reduction of the Ketone: The reducing agent may react with the ketone starting material before it forms the imine.
-
Action: Choose a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is often a superior choice to sodium borohydride for this reason.[4]
-
-
Incorrect pH: The reaction pH is critical. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Action: The optimal pH for reductive amination is typically between 4 and 6. The addition of a mild acid, such as acetic acid, can be beneficial.
-
Problem 2: Presence of Di-Boc Impurity
Symptoms:
-
A higher molecular weight peak is observed in the mass spectrometry analysis.
-
NMR spectroscopy may show a more complex spectrum with overlapping signals.
Causality and Troubleshooting Steps:
-
Excess Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate can lead to the protection of the secondary amine of the product.
-
Action: Carefully control the stoichiometry of the Boc anhydride. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
-
Prolonged Reaction Time or Elevated Temperature: These conditions can favor the formation of the thermodynamically more stable di-Boc product.
-
Action: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Conduct the reaction at room temperature or below if possible.
-
Problem 3: Product Contamination with tert-Butanol
Symptoms:
-
A volatile impurity is detected by GC-MS.
-
¹H NMR shows a characteristic singlet around 1.28 ppm.
Causality and Troubleshooting Steps:
-
Decomposition of Boc Anhydride: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture, to form tert-butanol and carbon dioxide.[1]
-
Action: Use fresh, high-purity Boc anhydride. Ensure all glassware and solvents are dry.
-
-
Inefficient Purification: tert-Butanol can be challenging to remove completely by standard extraction procedures due to its solubility in both aqueous and organic phases.
-
Action: Utilize a high-vacuum line to remove residual volatile impurities after column chromatography. A thorough aqueous wash during the work-up can also help to minimize its presence.
-
Experimental Protocols
Protocol 1: Reductive Amination of Tert-butyl 3-oxopiperidine-1-carboxylate
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq).
-
Add acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Impurities by LC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
Data Presentation
| Potential Impurity | Molecular Weight ( g/mol ) | Likely Origin | Analytical Identification |
| Tert-butyl 3-oxopiperidine-1-carboxylate | 199.25 | Unreacted Starting Material | LC-MS, GC-MS |
| Cyclopropylamine | 57.09 | Unreacted Starting Material | GC-MS (derivatized) |
| Tert-butyl 3-hydroxypiperidine-1-carboxylate | 201.27 | Reductive Amination By-product | LC-MS |
| 3-(Cyclopropylamino)piperidine | 154.25 | Degradation Product | LC-MS |
| tert-Butanol | 74.12 | Reagent Decomposition | GC-MS, ¹H NMR |
Visualizations
Caption: Synthetic pathway and common process-related impurities.
Caption: Troubleshooting workflow for identifying unknown impurities.
References
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? [Link]
-
허베이 Boze 화학 Co., 주식 회사. BOC deprotection. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is not merely a procedural step but a foundational pillar of quality, safety, and efficacy. Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate, a key building block featuring a chiral piperidine core, a cyclopropylamino moiety, and a tert-butyloxycarbonyl (Boc) protecting group, demands a multi-faceted analytical approach to ensure its structural integrity, purity, and stereochemistry.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this molecule. As a Senior Application Scientist, my focus extends beyond the protocols themselves to elucidate the causality behind our experimental choices, ensuring each method serves as a self-validating system for generating trustworthy and reproducible data.
Unambiguous Structural Elucidation: NMR and Mass Spectrometry
The first and most critical step in characterization is confirming that the correct molecule has been synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose, providing orthogonal and definitive evidence of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of all structural fragments.
Expertise in Action: Why NMR is the Gold Standard The power of NMR lies in its ability to probe the chemical environment of each nucleus. The predictable chemical shifts and coupling patterns for the Boc group, piperidine ring, and cyclopropyl group provide a unique fingerprint of the target molecule. Any deviation from the expected spectrum is an immediate red flag, indicating either an incorrect structure or the presence of impurities.
¹H NMR Spectroscopy: The First Line of Verification The ¹H NMR spectrum provides the most immediate confirmation of a successful synthesis. The most diagnostic signal is the large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which characteristically appears in the upfield region around 1.4-1.5 ppm.[1][2] The integrity of the piperidine and cyclopropyl groups can be confirmed by analyzing the complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton A proton-decoupled ¹³C NMR spectrum complements the ¹H data by confirming the number and type of carbon atoms. Key diagnostic signals include those of the Boc group's quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm).[2][3]
Comparative NMR Data Summary
| Structural Unit | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Rationale for Assignment |
|---|---|---|---|
| Boc Group (-C(CH₃)₃) | ~1.45 (singlet, 9H) | ~28.4 (3 x CH₃) | The nine equivalent protons result in a large, sharp singlet.[1][3] |
| Boc Group (-C(CH₃)₃) | - | ~80.1 (Quaternary C) | Characteristic shift for the quaternary carbon of the tert-butyl group.[2] |
| Boc Group (-C=O) | - | ~152-154 (Carbonyl C) | The electron-withdrawing nature of the adjacent nitrogen and oxygen deshields this carbon.[2] |
| Piperidine Ring | 1.5 - 3.6 (complex multiplets) | 25 - 55 (multiple signals) | Protons and carbons on the saturated ring exist in a complex conformational equilibrium, leading to broad or overlapping signals.[4][5][6] |
| Cyclopropyl Ring | 0.3 - 0.8 (complex multiplets) | 3 - 15 (multiple signals) | The strained three-membered ring causes protons and carbons to be highly shielded, appearing far upfield. |
| N-H (Amine) | Broad, variable singlet | - | The chemical shift is concentration and solvent-dependent; often exchanges with D₂O. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[1]
-
Instrument Setup: Insert the tube into the spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz) with sufficient scans (typically 16) to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). A greater number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[3]
-
Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of orthogonal data to NMR. For a non-volatile and polar molecule like this, Electrospray Ionization (ESI) is the method of choice.
Expertise in Action: Interpreting the Fragmentation Beyond confirming the molecular weight, MS provides structural clues through fragmentation. The Boc group is notoriously labile under MS conditions and its characteristic fragmentation pattern serves as a secondary confirmation of its presence. The facile loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) is a hallmark of Boc-protected amines.[7][8]
-
Expected Molecular Ion: For C₁₄H₂₆N₂O₂, the monoisotopic mass is 254.20 Da. In positive-ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 255.2.
-
Key Fragment Ions:
-
[M+H - 56]⁺ at m/z 199.2: Corresponds to the loss of isobutylene from the Boc group.
-
[M+H - 100]⁺ at m/z 155.2: Corresponds to the loss of the entire Boc group (as CO₂ and isobutylene).
-
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak and characteristic fragment ions to confirm the molecular weight and structural features.
Assessment of Chemical and Stereochemical Purity: The Role of HPLC
Once the structure is confirmed, the next critical task is to determine its purity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this, capable of separating the main compound from process-related impurities and, crucially, from its stereoisomer.
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is used to quantify the purity of the compound relative to any byproducts or starting materials from the synthesis.
Expertise in Action: Method Development Considerations The choice of a C18 column is standard for small molecules. However, the basic nature of the two amine groups in the molecule can lead to poor peak shape (tailing) on silica-based columns. To counteract this, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the amines, ensuring symmetrical peaks and reproducible retention times. Due to the lack of a strong UV chromophore, detection at low wavelengths (210-220 nm) is necessary.
Typical RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm, 250 x 4.6 mm | General purpose column for small molecule separation. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20 min | To elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 215 nm | Detection of the carbamate and amide bonds. |
| Column Temp. | 25 °C | For reproducible retention times. |
Enantiomeric Purity by Chiral HPLC
The compound possesses a stereocenter at the C3 position of the piperidine ring. As enantiomers can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess (e.e.) is a regulatory and safety imperative.[9]
Expertise in Action: Selecting the Right Chiral System Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective at separating enantiomers of piperidine derivatives.[9][10] These separations are typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes. A small amount of a basic additive like diethylamine (DEA) is often required to occupy active sites on the silica support and prevent peak tailing of the basic analyte.[9][10][11]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralpak® IC).
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio such as 80:20:0.1 (v/v/v).[9][10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.
-
Chromatographic Procedure:
-
Equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C and the UV detection wavelength to 220 nm.[10]
-
Inject a solution of the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs > 2.0 is ideal).[10]
-
Inject the sample to be tested and quantify the area percentages of the two enantiomer peaks to determine the enantiomeric excess.
-
Elemental Composition and Trace Impurities
Elemental Analysis (EA)
Elemental analysis by combustion is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This provides orthogonal confirmation of the compound's empirical formula and serves as a final check on its overall purity.
Trustworthiness through Validation The experimental results for %C, %H, and %N must align with the theoretical values calculated from the molecular formula (C₁₄H₂₆N₂O₂) within a narrow margin, typically ±0.4%. A successful result provides strong evidence that no significant elemental impurities are present.
-
Theoretical Composition: C = 66.10%, H = 10.30%, N = 11.01%
Elemental Impurity Analysis
Pharmaceutical intermediates must be tested for trace metal impurities, which can originate from catalysts, reagents, or manufacturing equipment.[12] These impurities can be toxic and may compromise drug stability.[13][14][15] The primary techniques for this are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or -Optical Emission Spectrometry (ICP-OES), which can detect a wide range of elements at very low concentrations (ppm or ppb levels).[12][14][16] This analysis is performed according to regulatory guidelines such as USP <232> and ICH Q3D.[12][14]
Comparative Summary of Analytical Methods
The following table provides a holistic comparison of the discussed analytical techniques, highlighting their respective roles in the complete characterization of this compound.
| Technique | Primary Information Provided | Key Strengths | Limitations | Destructive? |
| ¹H & ¹³C NMR | Atomic connectivity, structural integrity | Definitive structural elucidation | Relatively low sensitivity, requires pure sample | No |
| ESI-MS | Molecular weight, fragmentation pattern | High sensitivity, confirms molecular formula | Provides limited structural connectivity information | Yes (trace amount) |
| RP-HPLC | Chemical purity, impurity profile | High resolution, quantitative | Does not separate enantiomers | Yes (trace amount) |
| Chiral HPLC | Enantiomeric purity, enantiomeric excess | The only reliable method for enantiomer separation | Requires specific chiral column and method development | Yes (trace amount) |
| Elemental Analysis | Elemental composition (%C, H, N) | Confirms empirical formula, assesses bulk purity | Not structure-specific, requires very pure sample | Yes |
| ICP-MS/OES | Trace metal impurities | Extremely low detection limits for metals | Does not provide organic structural information | Yes |
Conclusion
The comprehensive characterization of this compound is a non-negotiable requirement in a regulated drug development environment. It relies on the strategic integration of multiple, orthogonal analytical techniques. NMR and MS work in concert to provide unambiguous structural confirmation. A combination of reversed-phase and chiral HPLC establishes the chemical and stereochemical purity with high confidence. Finally, elemental analysis confirms the empirical formula and quantifies potentially harmful trace metal impurities. By understanding the strengths and rationale behind each method, researchers can build a robust and scientifically sound data package that ensures the quality and safety of this critical pharmaceutical intermediate.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- BenchChem. (2025). Application Note: Chiral HPLC Method for the Analysis of (S)
- Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
- BenchChem. (2025).
- Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
- Babu, C. V. R., et al. (2014).
- BenchChem. (2025).
- Universidad de Chile.
- Medistri SA. (2022). Elemental and Trace Metal Analysis for Pharmaceuticals.
- Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis.
- Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 14. smithers.com [smithers.com]
- 15. Elemental and Trace Metal Analysis for Pharmaceuticals | Medistri SA [medistri.swiss]
- 16. alfachemic.com [alfachemic.com]
A Comparative Guide to the Synthetic Routes of 3-(Cyclopropylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopiperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The incorporation of a cyclopropyl group on the 3-amino substituent can significantly influence the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and conformational rigidity. Consequently, efficient and scalable access to 3-(cyclopropylamino)piperidine is of considerable interest. This guide will explore and compare two primary synthetic approaches: Route 1: Synthesis from L-Glutamic Acid , a chiral pool-based approach, and Route 2: Reductive Amination , a convergent and highly versatile strategy.
Route 1: Chiral Synthesis from L-Glutamic Acid
This strategy leverages the inherent chirality of L-glutamic acid to produce enantiomerically pure 3-(cyclopropylamino)piperidine. The synthesis involves a multi-step sequence that constructs the piperidine ring and introduces the cyclopropylamino moiety.
Scientific Rationale
The core principle of this route is the transformation of a readily available and inexpensive chiral starting material into a more complex, value-added product. The key steps involve the formation of a diol from L-glutamic acid, followed by conversion to a ditosylate, which then undergoes a cyclization reaction with cyclopropylamine. The use of a protecting group on the amino acid nitrogen (e.g., Boc) is crucial to prevent unwanted side reactions.
Experimental Protocol
A representative experimental procedure for this route is as follows:
-
Diesterification and N-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
-
Reduction to Diol: The diester is then reduced to the corresponding diol, (S)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate, using a reducing agent such as sodium borohydride.
-
Ditosylation: The primary and secondary hydroxyl groups of the diol are activated by conversion to their tosylates using p-toluenesulfonyl chloride.
-
Cyclization with Cyclopropylamine: The resulting ditosylate undergoes an intramolecular cyclization upon reaction with cyclopropylamine, where the amine displaces both tosylate groups to form the piperidine ring and install the cyclopropylamino substituent.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 3-(cyclopropylamino)piperidine.
Data Summary
| Step | Key Reagents | Typical Yield | Key Considerations |
| Diesterification & N-Protection | Thionyl chloride, Methanol, (Boc)₂O, Triethylamine, DMAP | >90% | One-pot procedure is efficient. |
| Reduction | Sodium Borohydride | ~70-80% | Careful control of reaction conditions is needed to avoid over-reduction. |
| Ditosylation | p-Toluenesulfonyl chloride, Triethylamine, DMAP | Quantitative | The ditosylate is often used crude in the next step. |
| Cyclization | Cyclopropylamine | 40-60% | The yield is dependent on the nucleophilicity of the amine and reaction conditions. |
| Deprotection | Trifluoroacetic acid or HCl | >95% | Standard deprotection conditions are effective. |
Workflow Diagram
Caption: Workflow for the synthesis of 3-(cyclopropylamino)piperidine from L-glutamic acid.
Route 2: Reductive Amination
Reductive amination is a highly versatile and convergent method for the formation of carbon-nitrogen bonds.[1][2][3] This approach can be implemented in two primary ways to access 3-(cyclopropylamino)piperidine.
Scientific Rationale
The fundamental principle of reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is widely used in medicinal chemistry due to its broad substrate scope and the commercial availability of a wide range of aldehydes, ketones, and amines.
Sub-Route 2A: From N-Boc-3-piperidone and Cyclopropylamine
In this variation, the piperidine ring is pre-formed, and the cyclopropyl group is introduced via reductive amination.
-
Imine Formation: N-Boc-3-piperidone is reacted with cyclopropylamine in a suitable solvent, often with a mild acid catalyst, to form the corresponding iminium ion intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture to reduce the iminium ion to the desired N-cyclopropyl-N-Boc-3-aminopiperidine.
-
Deprotection: The Boc protecting group is removed under acidic conditions to afford 3-(cyclopropylamino)piperidine.
Sub-Route 2B: From N-Boc-3-aminopiperidine and Cyclopropanone Precursor
Alternatively, the synthesis can start from 3-aminopiperidine, which is then reacted with a cyclopropanone equivalent.
-
Protection: The exocyclic amino group of 3-aminopiperidine is selectively protected (e.g., as a carbamate) while the piperidine nitrogen is also protected (e.g., with a Boc group).
-
Reductive Amination: The protected 3-aminopiperidine is reacted with a cyclopropanone precursor, such as (1-ethoxycyclopropoxy)trimethylsilane, in the presence of a reducing agent like sodium cyanoborohydride.
-
Deprotection: Both protecting groups are removed to yield the final product.
Data Summary
| Parameter | Sub-Route 2A | Sub-Route 2B |
| Starting Materials | N-Boc-3-piperidone, Cyclopropylamine | N-Boc-3-aminopiperidine, (1-Ethoxycyclopropoxy)trimethylsilane |
| Key Reagents | Sodium triacetoxyborohydride | Sodium cyanoborohydride |
| Typical Yield | 70-90% (for reductive amination step) | 60-80% (for reductive amination step) |
| Key Considerations | Commercially available starting materials. Control of over-alkylation is not a concern. | Requires selective protection of the 3-amino group. (1-Ethoxycyclopropoxy)trimethylsilane is a specialized reagent. |
Workflow Diagram
Caption: Comparison of two reductive amination approaches to 3-(cyclopropylamino)piperidine.
Comparative Analysis
| Feature | Route 1: From L-Glutamic Acid | Route 2: Reductive Amination |
| Stereochemistry | Enantiomerically pure product. | Racemic product unless chiral starting materials or catalysts are used. |
| Number of Steps | Longer (typically 5 steps). | Shorter (typically 2-3 steps). |
| Overall Yield | Moderate (typically 20-30%). | Generally higher (typically 50-70%). |
| Scalability | Scalable, but requires multiple steps and purifications. | Highly scalable, often with one-pot procedures. |
| Cost of Starting Materials | L-glutamic acid is inexpensive, but reagents for subsequent steps add to the cost. | Starting materials are commercially available but can be more expensive. |
| Versatility | Less versatile for analogue synthesis. | Highly versatile, allowing for easy variation of both the piperidine and amine components. |
| Key Challenges | Maintaining chirality, optimizing the cyclization step. | Handling of potentially toxic cyanoborohydride reagents, availability of cyclopropanone precursors. |
Conclusion
Both the chiral synthesis from L-glutamic acid and the reductive amination approaches offer viable pathways to 3-(cyclopropylamino)piperidine, each with its own set of advantages and disadvantages.
Route 1 is the preferred method when enantiopurity is a critical requirement from the outset. While it is a longer and potentially lower-yielding process, it provides access to a specific stereoisomer, which is often crucial for pharmacological activity.
Route 2 excels in its efficiency, versatility, and scalability, making it an attractive option for the rapid synthesis of racemic material or for library synthesis where various analogues are desired. If a specific enantiomer is required via this route, a chiral resolution step would be necessary, or the use of more expensive chiral starting materials or asymmetric catalysts.
The choice of synthetic route will ultimately depend on the specific project requirements, including the need for stereochemical control, the desired scale of the synthesis, and the available resources.
References
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 637-643. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 4(23), 4053–4056.
- Zheng, Y., Tsuchikama, K., & Wentland, M. P. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Organic Letters, 14(23), 5988–5991.
- Harris, M. C., & Buchwald, S. L. (2000). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, sp-50.
- Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Stauffer, S. R. (1987). Process for the manufacture of cyclopropylamine. EP0205403B1.
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(17), 3958.
- Wallace, M. B., Cody, J., Fornicola, R., Garcia-Rubio, S., Kisanga, P. B., Reeve, M. M., & Wilson, C. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007).
- Wang, Y., Zhang, Y., Wang, Y., Wang, Z., & Lu, X. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Liu, Z. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
- Reddy, T. R., & Ghorai, P. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic letters, 18(2), 264-267.
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
- Sun, Y., Hu, B., Jing, Y., Wu, J., Zhou, M., Chen, M., ... & Sun, F. (2021). Preparation of (R)‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384.
- Liu, K., & Li, Z. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. Organic Letters, 23(23), 9208-9212.
-
SLS Ireland. (1-Ethoxycyclopropoxy)trimethy. Retrieved from [Link]
Sources
The Challenge: Differentiating Two Secondary Amines
An Application Scientist's Guide to Protecting Groups for 3-Aminopiperidine: A Comparative Analysis
In the landscape of modern drug discovery, saturated nitrogen heterocycles are privileged scaffolds, with the piperidine ring being a cornerstone of many marketed drugs. 3-Aminopiperidine, in particular, offers a versatile three-dimensional framework with two distinct secondary amine functionalities. This duality, however, presents a significant synthetic challenge: how to selectively functionalize one amine in the presence of the other. The strategic selection of an amine protecting group is therefore not merely a routine step but a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign.
This guide provides a comparative analysis of common and alternative protecting groups for the 3-amino position of piperidine, moving beyond a simple catalog of reagents to offer insights into the strategic rationale behind their selection. The data and protocols presented are synthesized from peer-reviewed literature and established chemical methodologies to ensure reliability and reproducibility.
The core challenge with 3-aminopiperidine lies in the similar pKa values of the two secondary amines. While the endocyclic (ring) amine is sterically more accessible, achieving high selectivity in protection reactions can be difficult without a carefully chosen strategy. The choice of protecting group is governed by its stability to downstream reaction conditions and the orthogonality of its cleavage, ensuring it can be removed without affecting other sensitive functional groups.
Comparative Analysis of Key Protecting Groups
The ideal protecting group should be introduced in high yield under mild conditions, be robust enough to withstand a variety of reaction conditions, and be removed selectively and cleanly. Below is a comparative summary of the most relevant protecting groups for 3-aminopiperidine.
| Protecting Group | Structure | Introduction Conditions | Stability Profile | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | (Boc)₂O, base (e.g., TEA, DIPEA) or NaOH, in solvents like DCM, THF, or Dioxane. | Stable to base, hydrogenation, and mild nucleophiles. | Strong acids (TFA, HCl in Dioxane). |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Cbz-Cl, base (e.g., NaHCO₃, K₂CO₃) in a biphasic system (e.g., Dioxane/water). | Stable to acidic conditions and most non-reductive reagents. | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids (HBr/AcOH), or strong reducing agents (Na/NH₃). |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in Dioxane/water. | Stable to acids and hydrogenation. | Mildly basic conditions, typically 20% piperidine in DMF. |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-NH-R | Teoc-Cl or Teoc-OSu, base (e.g., NaHCO₃) in aqueous solvent mixtures. | Stable to a wide range of conditions including mild acids, bases, and hydrogenation. | Fluoride ion sources (e.g., TBAF, HF-Pyridine). |
| Alloc (Allyloxycarbonyl) | Alloc-NH-R | Alloc-Cl, base (e.g., Pyridine, NaHCO₃) in DCM or aqueous mixtures. | Stable to acidic and basic conditions. | Pd(0) catalyzed allylic cleavage with a scavenger (e.g., dimedone, Bu₃SnH). |
The Workhorses: Boc and Cbz
Boc (tert-Butoxycarbonyl) is arguably the most common amine protecting group due to its general stability and straightforward, non-reductive cleavage. Its introduction is typically high-yielding, and its removal with strong acids like trifluoroacetic acid (TFA) is clean. However, its lability to strong acid makes it unsuitable for reactions requiring such conditions.
Cbz (Carboxybenzyl) serves as an excellent orthogonal partner to Boc. Its stability in acidic media allows for the selective deprotection of a Boc group in its presence. The primary method for Cbz cleavage is catalytic hydrogenation, which is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. This method, however, is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.
Caption: General workflows for Boc and Cbz protection/deprotection schemes.
Strategic Alternatives for Orthogonal Synthesis
While Boc and Cbz cover many synthetic scenarios, complex molecules often require a more nuanced approach. Alternative protecting groups offer unique cleavage conditions, providing essential orthogonality.
Fmoc (9-Fluorenylmethoxycarbonyl)
The Fmoc group is a staple in solid-phase peptide synthesis, but its utility extends to solution-phase chemistry. Its key feature is its lability to mild bases, such as piperidine in DMF. This makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. This is particularly useful in complex syntheses where multiple amine sites must be differentiated. However, the fluorenyl moiety is large, and the dibenzofulvene byproduct of deprotection must be efficiently scavenged to prevent side reactions.
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
The Teoc group offers an elegant solution for fluoride-mediated deprotection. It is stable to a broad range of conditions that would cleave Boc or Cbz groups, including strong acids and hydrogenation. Cleavage is induced by a fluoride source like tetrabutylammonium fluoride (TBAF), which triggers an elimination mechanism. This unique cleavage pathway provides an excellent orthogonal tool in a multi-step synthetic plan.
Caption: Logic of orthogonal protection where distinct conditions selectively remove one group.
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of an amine. Researchers should optimize conditions for their specific substrate and scale.
Protocol 1: Boc Protection of 3-Aminopiperidine
-
Objective: To protect a secondary amine with a Boc group.
-
Procedure:
-
Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in Dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Concentrate the mixture under reduced pressure to remove the Dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Protocol 2: Cbz Cleavage via Hydrogenation
-
Objective: To deprotect a Cbz-protected amine.
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd).
-
Purge the reaction flask with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) at atmospheric pressure.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 3: Teoc Deprotection using TBAF
-
Objective: To cleave a Teoc protecting group.
-
Procedure:
-
Dissolve the Teoc-protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5-2.0 eq).
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion and Strategic Recommendations
The selection of a protecting group for 3-aminopiperidine is a critical strategic decision.
-
For straightforward syntheses, Boc remains the group of choice due to its ease of use and reliable cleavage.
-
When acid-sensitive functional groups are present or when an orthogonal strategy to Boc is needed, Cbz is the premier option, provided that hydrogenation is a viable downstream step.
-
For complex, multi-step syntheses requiring multiple, orthogonal protecting groups, Fmoc (base-labile) and Teoc (fluoride-labile) provide powerful tools that enable the selective unmasking of specific amino functionalities without disturbing others.
Ultimately, the optimal choice depends on a holistic analysis of the entire synthetic route. By understanding the unique stability and cleavage profiles of each protecting group, researchers can design more efficient and robust pathways to their target molecules.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975 , 16, 1574-1585. [Link]
-
Carpino, L. A.; Han, G. Y. The 9-fluorenylmethoxycarbonyl amino-protecting group. J. Org. Chem.1972 , 37 (22), 3404–3409. [Link]
-
Shute, R. E.; Rich, D. H. Synthesis of a new N-protecting group, 2-(trimethylsilyl)ethoxycarbonyl (Teoc), and its application for the protection of amino acids. J. Org. Chem.1987 , 52 (18), 3995–4002. [Link]
-
Ishikawa, T. et al. A new practical synthesis of optically active 3-aminopiperidine. Tetrahedron: Asymmetry2008 , 19 (18), 2145-2150. [Link]
Comparative Analysis of the Biological Activity of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
Welcome to a comprehensive technical guide for researchers, scientists, and drug development professionals. In this guide, we delve into the diverse biological activities of derivatives synthesized from the versatile building block, Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate. This scaffold has emerged as a privileged structure in medicinal chemistry, enabling the development of potent and selective modulators for a range of therapeutic targets.
Our analysis will not merely list compounds; instead, it will explore the causal relationships between structural modifications and biological outcomes. We will compare different classes of derivatives, supported by experimental data, and provide detailed protocols to ensure the reproducibility and validation of the findings discussed.
The Strategic Importance of the Cyclopropylamino-Piperidine Scaffold
The core structure, this compound, serves as a foundational chiral building block. The piperidine ring provides a common heterocyclic core, while the cyclopropylamino group often plays a crucial role in binding to target proteins, enhancing potency and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, regioselective modifications during synthesis, making it an ideal starting point for creating diverse chemical libraries. Our exploration will focus on three major classes of derivatives that have shown significant therapeutic promise: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Factor XIa (FXIa) inhibitors, and Ketohexokinase (KHK) inhibitors.
Comparative Analysis of Derivative Classes
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1 and GIP, which are crucial for regulating glucose homeostasis. Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a cornerstone of therapy for type 2 diabetes.
Derivatives of this compound have been explored for their potential as DPP-4 inhibitors. The cyclopropylamino-piperidine moiety often serves as a key recognition element, fitting into the S2 pocket of the DPP-4 enzyme.
| Compound/Derivative Class | Target | IC50 (nM) | Selectivity Profile | Reference |
| Trelagliptin Analogues | DPP-4 | 4.2 - 15 | High selectivity over DPP-8, DPP-9, and FAP | |
| Omarigliptin | DPP-4 | 1.6 | >4,000-fold selective over other DPP enzymes | |
| Sitagliptin (Reference) | DPP-4 | 19 | High selectivity |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
The choice of a fluorogenic substrate like Gly-Pro-AMC is critical for a high-throughput, sensitive DPP-4 inhibition assay. The cleavage of this substrate by DPP-4 liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to enzyme activity. An effective inhibitor will reduce this rate. This assay design is robust and allows for precise determination of IC50 values by measuring the inhibitor's effect across a range of concentrations.
-
Reagent Preparation :
-
Assay Buffer: Tris-HCl (100 mM, pH 7.5), containing 100 mM NaCl and 1 mg/mL BSA.
-
Enzyme Solution: Recombinant human DPP-4 is diluted in the assay buffer to a final concentration of 0.1 ng/µL.
-
Substrate Solution: Gly-Pro-AMC is dissolved in DMSO and then diluted in the assay buffer to a final concentration of 100 µM.
-
Test Compounds: Derivatives are serially diluted in DMSO, then in assay buffer.
-
-
Assay Procedure :
-
Add 25 µL of the test compound solution to the wells of a black 96-well microplate.
-
Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes using a plate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each well.
-
Normalize the data using controls (no inhibitor for 100% activity, no enzyme for 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of DPP-4 inhibitors.
Factor XIa (FXIa) Inhibitors for Anticoagulation
Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade. Inhibiting FXIa is a promising strategy for developing anticoagulants with a potentially lower risk of bleeding compared to traditional therapies like warfarin or direct thrombin inhibitors. The piperidine core of the derivatives often positions substituents to interact with the S1 and S4 pockets of the FXIa active site.
| Compound/Derivative Class | Target | IC50 (nM) | Selectivity Profile | Reference |
| BMS-986177 Analogues | Factor XIa | 0.6 - 50 | >1000-fold selectivity against thrombin, FXa, and tPA | |
| Piperidinyl-sulfonamide series | Factor XIa | 1.2 - 20 | High selectivity over related serine proteases | |
| Reference FXIa Inhibitor | Factor XIa | ~1 | High selectivity |
A chromogenic assay is employed to measure FXIa activity. The enzyme cleaves a specific peptide substrate (e.g., S-2366), releasing a chromophore, p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is proportional to the enzyme's activity. This method provides a direct and quantitative measure of inhibition, making it a reliable choice for screening and characterizing FXIa inhibitors. The selectivity is then confirmed by running similar assays with other coagulation proteases.
-
Reagent Preparation :
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA.
-
Enzyme Solution: Human Factor XIa is diluted in assay buffer to a final concentration of 0.5 nM.
-
Substrate Solution: The chromogenic substrate S-2366 is dissolved in water to a final concentration of 0.5 mM.
-
Test Compounds: Derivatives are serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure :
-
Add 20 µL of the test compound solution to the wells of a clear 96-well microplate.
-
Add 40 µL of the enzyme solution and incubate for 20 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the substrate solution.
-
Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis :
-
Determine the rate of pNA formation (change in absorbance per unit time).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Fit the dose-response data to a suitable model to calculate the IC50 value.
-
Caption: Inhibition of Factor XIa blocks the intrinsic coagulation pathway.
Ketohexokinase (KHK) Inhibitors for Metabolic Disorders
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the metabolism of fructose. Excessive fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and hyperuricemia. Inhibiting KHK can reduce the harmful effects of high fructose intake. The cyclopropylamino-piperidine scaffold has been incorporated into molecules designed to block the KHK active site.
| Compound/Derivative Class | Target | IC50 (nM) | Cellular Activity (Fructose-induced TG accumulation) | Reference |
| Triazolopyridine Series | KHK | 7 | IC50 = 31 nM | |
| PF-06835919 | KHK | 5 | Potent reduction in cellular assay | |
| Reference KHK Inhibitor | KHK | ~10 | IC50 < 50 nM |
Note: Cellular activity demonstrates that the compound can penetrate cells and engage the target in a more complex biological environment.
A coupled-enzyme assay is often used for KHK, as its direct activity is not easily measured with a chromogenic or fluorogenic substrate. In this system, the product of the KHK reaction, fructose-1-phosphate (F1P), is used by subsequent enzymes in a chain reaction that ultimately leads to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. This multi-step, yet elegant, design allows for the continuous monitoring of KHK activity.
-
Reagent Preparation :
-
Assay Buffer: HEPES (50 mM, pH 7.2), containing 5 mM MgCl2, 100 mM KCl, and 1 mM DTT.
-
Coupling Enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase are added to the buffer.
-
Substrates/Cofactors: ATP (1 mM), NADH (0.2 mM), and fructose (5 mM) are added.
-
Enzyme Solution: Recombinant human KHK is diluted in assay buffer.
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure :
-
Combine the assay buffer, coupling enzymes, and substrates/cofactors to create a master mix.
-
Dispense 90 µL of the master mix into the wells of a UV-transparent 96-well plate.
-
Add 5 µL of the test compound solution.
-
Initiate the reaction by adding 5 µL of the KHK enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm over 20 minutes.
-
-
Data Analysis :
-
Calculate the rate of NADH consumption from the slope of the absorbance curve.
-
Determine the percent inhibition relative to controls.
-
Plot the dose-response curve and calculate the IC50 value.
-
Caption: Mechanism of action for KHK inhibitors in metabolic disease.
Conclusion and Future Outlook
The this compound scaffold has proven to be an exceptionally valuable starting point for the development of potent and selective inhibitors for diverse therapeutic targets. The derivatives explored in this guide—DPP-4, FXIa, and KHK inhibitors—highlight the chemical versatility of this core structure. The cyclopropylamino group consistently demonstrates its utility in forming key interactions within enzyme active sites, while the piperidine ring provides a rigid framework for orienting other functional groups.
The comparative data and detailed protocols provided herein serve as a resource for researchers aiming to build upon this foundation. Future work will likely focus on further optimizing pharmacokinetic properties, exploring new therapeutic areas, and leveraging advanced computational methods to design the next generation of derivatives with even greater potency and selectivity.
References
-
Title: Discovery of Trelagliptin (SYR-472): A Once-Weekly Treatment for Type 2 Diabetes. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Trelagliptin: a novel once-weekly treatment for type 2 diabetes. Source: Drugs of the Future. URL: [Link]
-
Title: Omarigliptin (MK-3102): A Novel, Once-Weekly DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Sitagliptin: a new treatment for type 2 diabetes. Source: Annals of Pharmacotherapy. URL: [Link]
-
Title: Discovery of a Potent and Selective Factor XIa Inhibitor, BMS-986177. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Discovery of novel, potent, and selective factor XIa inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Discovery of Triazolopyridine Ketohexokinase Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Diseases. Source: Journal of Medicinal Chemistry. URL: [Link]
A Senior Application Scientist's Guide to the Structural Analogs of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics.[1][2] Its conformational flexibility and synthetic tractability have led to its incorporation in a multitude of FDA-approved drugs.[2] A particularly intriguing building block that has garnered significant attention is tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate, a versatile intermediate for the synthesis of complex pharmaceutical agents.[3] This guide provides a comprehensive comparative analysis of its structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a focus on kinase inhibition.
The Core Scaffold: Understanding this compound
The parent compound, this compound, possesses three key structural features that can be systematically modified to explore chemical space and optimize biological activity:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, enabling selective functionalization at other positions. Its removal or replacement can significantly impact the compound's physicochemical properties and biological target engagement.
-
The 3-(Cyclopropylamino) Group: This moiety plays a pivotal role in defining the molecule's interaction with its biological target. The cyclopropyl group introduces a degree of rigidity and lipophilicity, while the secondary amine provides a key hydrogen bond donor.
-
The Piperidine Ring: The saturated heterocyclic core provides a three-dimensional framework that can be further substituted to modulate potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates the core structure and key modification points:
Caption: Core structure and key modification points of this compound.
Synthetic Strategies: A Modular Approach to Analog Synthesis
A robust and versatile synthetic route is paramount for the exploration of structural analogs. The key transformation for the synthesis of the parent compound and its analogs is the reductive amination of a suitable ketone precursor. This approach offers a high degree of modularity, allowing for the introduction of diverse amine functionalities.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 3-Aminopiperidine-1-carboxylate Analogs
This protocol details a general and adaptable method for the synthesis of a variety of analogs through reductive amination.
Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (2)
This starting material can be synthesized from commercially available precursors or purchased directly.[4]
Step 2: Reductive Amination
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary amine (1.1 eq.) (e.g., cyclopropylamine for the parent compound).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise over 15 minutes. This reagent is often preferred due to its mildness and selectivity for imines over ketones.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aminopiperidine-1-carboxylate analog.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for N-substituted 3-aminopiperidine-1-carboxylate analogs.
Comparative Analysis of Structural Analogs: A Focus on Kinase Inhibition
While direct comparative data for a systematic series of analogs of this compound is not extensively published, we can infer structure-activity relationships (SAR) from studies on related piperidine-containing kinase inhibitors.[5][6][7][8] Kinases are a well-established class of drug targets, and piperidine scaffolds are frequently employed in the design of their inhibitors.
The following table presents a hypothetical comparative analysis based on established medicinal chemistry principles and published SAR for similar compounds. The baseline activity is attributed to the parent compound, and the predicted impact of modifications on kinase inhibitory potency is presented.
| Analog | Modification | Rationale for Modification | Predicted Impact on Kinase Inhibitory Potency | Supporting Rationale/Citations |
| Parent Compound | N-Cyclopropyl | Baseline | - | The cyclopropyl group can provide favorable hydrophobic interactions in the kinase active site. |
| Analog 1 | N-Methyl | Simplification | Likely decrease | Reduced lipophilicity and potential loss of specific hydrophobic interactions compared to the cyclopropyl group. |
| Analog 2 | N-Isopropyl | Increased steric bulk | Potentially increase or decrease | Increased steric bulk may lead to better occupancy of a hydrophobic pocket or introduce steric clashes. |
| Analog 3 | N-Phenyl | Aromatic interaction | Potentially increase | The phenyl group can engage in pi-stacking or other aromatic interactions within the kinase active site.[8] |
| Analog 4 | 4-Fluoro on Piperidine Ring | Introduction of a polar group | Potentially increase or decrease | Fluorine substitution can modulate pKa, lipophilicity, and metabolic stability, and may form specific interactions. |
| Analog 5 | Deprotected Piperidine Nitrogen | Removal of Boc group | Depends on the target | A free piperidine nitrogen can act as a hydrogen bond acceptor or a point for further functionalization. The Boc group itself can also contribute to binding. |
| Analog 6 | Replacement of Boc with Acetyl | Altered carbamate | Likely decrease | The bulky tert-butyl group of the Boc protecting group can contribute significantly to binding in a hydrophobic pocket. |
In-depth Discussion of Structure-Activity Relationships
The predicted trends in the table above are based on well-established principles in medicinal chemistry and SAR studies of related kinase inhibitors.
-
Modification of the N-Alkyl/Aryl Group (Modification Point 2): The nature of the substituent on the 3-amino group is critical for target engagement. The size, shape, and electronics of this group will dictate its ability to fit into and interact with the specific sub-pockets of the kinase active site. For many kinases, a small, rigid hydrophobic group like cyclopropyl is well-tolerated and can lead to potent inhibition. Larger or more flexible groups may either enhance binding by accessing additional hydrophobic regions or decrease potency due to steric hindrance. The introduction of an aromatic ring, as in Analog 3, opens up the possibility of exploiting aromatic-aromatic or cation-pi interactions, which are often key features in potent kinase inhibitors.[8]
-
Substitution on the Piperidine Ring (Modification Point 3): The piperidine ring acts as a scaffold, orienting the key interacting groups in the correct three-dimensional space. Substitution on the ring, as exemplified by Analog 4, can have profound effects. A fluorine atom, for instance, can alter the pKa of the nearby amino group, influence the conformation of the piperidine ring, and potentially form favorable interactions with the protein. Furthermore, such substitutions can block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.[2]
-
Modification of the N-Protecting Group (Modification Point 1): While the Boc group is primarily a protecting group, its bulky and lipophilic nature can contribute significantly to the overall binding affinity of the molecule, particularly if a hydrophobic pocket is present near the piperidine nitrogen.[9] Its removal (Analog 5) or replacement with a smaller group like acetyl (Analog 6) would drastically alter the physicochemical properties of the molecule and likely impact its biological activity. A free piperidine nitrogen in the final compound could be advantageous if it can form a key hydrogen bond or salt bridge with the target protein.
The following diagram illustrates the key interactions that can be modulated through analog design:
Caption: Potential interactions of piperidine analogs within a kinase active site.
Conclusion and Future Directions
This compound serves as a valuable starting point for the development of novel bioactive molecules, particularly kinase inhibitors. The systematic exploration of its structural analogs, guided by the principles of medicinal chemistry and informed by the wealth of data on related piperidine-containing compounds, offers a promising avenue for the discovery of new therapeutic agents.
The modular synthetic approach centered around reductive amination allows for the rapid generation of diverse libraries of analogs. Future work should focus on the synthesis and biological evaluation of a focused library of analogs, as outlined in this guide, against a panel of relevant kinases. This will enable the generation of concrete experimental data to validate the predicted structure-activity relationships and guide further optimization efforts. The ultimate goal is to identify potent and selective inhibitors with favorable drug-like properties for advancement into preclinical and clinical development.
References
-
Barluenga, J., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3345-3359. [Link]
-
Nikolova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6432. [Link]
-
Hammarström, L. G. J., et al. (2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 80, 149. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523. [Link]
-
Al-Mourabit, A., et al. (2023). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 28(14), 5373. [Link]
-
PubChem. (n.d.). tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]
-
Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099. [Link]
-
Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2018(4), 1-28. [Link]
-
Wu, Y. Q., et al. (2003). Synthesis and biological evaluation of non-peptidic cyclophilin ligands. Journal of Medicinal Chemistry, 46(7), 1112-1115. [Link]
-
Wang, J., et al. (2018). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 61(15), 6644-6657. [Link]
-
Singh, P., & Singh, A. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Future Medicinal Chemistry, 15(21), 1835-1861. [Link]
-
Sławiński, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 116960. [Link]
-
An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 802-806. [Link]
-
Vankawala, P. J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19345. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Kumar, A., et al. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2419. [Link]
-
Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 54(18), 6167-6178. [Link]
-
Wang, X., et al. (2013). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Research on Chemical Intermediates, 39(7), 3121-3127. [Link]
-
ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate [synhet.com]
- 4. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cyclopropylamine Synthesis Methods
An In-Depth Technical Guide
Introduction: The Privileged Scaffold in Modern Chemistry
The cyclopropylamine moiety is a cornerstone in contemporary drug discovery and agrochemical development.[1][2] Its incorporation into molecular architectures imparts a unique combination of conformational rigidity, metabolic stability, and specific binding capabilities.[2] The three-membered ring's inherent strain and unique electronic properties create a scaffold that is both sterically demanding and capable of engaging in favorable interactions with biological targets.[1][3][4] This has led to its presence in a wide array of therapeutic agents, including inhibitors of Lysine-Specific Demethylase 1 (LSD1) for oncology and Monoamine Oxidase (MAO) for neurological disorders.[2]
Despite its value, the synthesis of this small, strained amine presents distinct challenges. Traditional methods often rely on harsh reagents and multi-step sequences, while modern approaches seek greater efficiency, safety, and stereocontrol. This guide provides a comparative analysis of the principal synthetic routes to cyclopropylamines, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select and implement the optimal strategy for their specific application. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each method, supported by experimental data and protocols.
Classical Rearrangement-Based Syntheses: The Workhorse Routes
The most established and industrially relevant methods for synthesizing simple cyclopropylamines begin with cyclopropanecarboxylic acid or its derivatives. These routes leverage classic name reactions that rearrange a carbonyl functional group to an amine with the loss of a carbon atom.
The Hofmann Rearrangement
The Hofmann rearrangement provides a direct conversion of a primary amide to a primary amine with one fewer carbon atom. In the context of cyclopropylamine synthesis, this involves the rearrangement of cyclopropanecarboxamide.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the amide by a strong base, followed by halogenation (typically with bromine) to form an N-bromoamide intermediate. A second deprotonation generates an unstable N-bromoamide anion, which undergoes a concerted rearrangement. The cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[5][6] This isocyanate is the key pivot point of the reaction. In aqueous conditions, it is rapidly hydrolyzed to an unstable carbamic acid, which decarboxylates to yield the final cyclopropylamine.[7]
dot
Caption: Mechanism of the Hofmann Rearrangement for Cyclopropylamine Synthesis.
Field Insights & Variations: The classical Hofmann conditions, while effective, utilize corrosive and toxic reagents like bromine and generate significant waste, hindering large-scale applications.[8] This has spurred the development of modified procedures. A notable advancement is the electro-induced Hofmann rearrangement, which avoids the direct use of halogens.[8][9][10] In this "greener" approach, an electric current is used to oxidize bromide ions in the reaction medium, generating the required bromine in situ under milder conditions. This method has been shown to be effective for a range of cyclopropyl amides, with reported yields between 23% and 94%.[8][9][10]
The Curtius Rearrangement
The Curtius rearrangement is arguably one of the most versatile and widely used methods for accessing cyclopropylamines from cyclopropanecarboxylic acid.[4][5] It shares a common isocyanate intermediate with the Hofmann rearrangement but proceeds via a different precursor: an acyl azide.
Mechanistic Rationale: The process begins with the conversion of cyclopropanecarboxylic acid into a reactive derivative, typically an acyl chloride, which is then reacted with an azide source (like sodium azide) to form cyclopropanecarbonyl azide. This acyl azide, upon thermal or photochemical induction, undergoes a concerted rearrangement, losing a molecule of dinitrogen gas—an excellent leaving group—to form the cyclopropyl isocyanate.[5][6][11] The migration of the cyclopropyl group occurs with complete retention of its stereochemistry.[5] The resulting isocyanate can be trapped with water to yield the amine via a carbamic acid intermediate, or with an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine, which is often advantageous in multi-step syntheses.[12][13]
dot
Caption: Mechanism of the Curtius Rearrangement for Cyclopropylamine Synthesis.
Field Insights & Variations: The primary challenge in the Curtius rearrangement is preventing the formation of a 1,3-dicyclopropylurea byproduct.[14] This side reaction occurs if the amine product reacts with any unreacted isocyanate intermediate. The key to prevention is ensuring strictly anhydrous conditions, as any residual water can hydrolyze the isocyanate to the amine prematurely.[14] The "Weinstock protocol," which involves trapping the isocyanate with tert-butanol to form the stable N-Boc derivative, is a highly effective and scalable strategy to circumvent this issue and facilitate purification.[13]
The Schmidt Reaction
The Schmidt reaction is mechanistically related to the Curtius rearrangement but offers a one-pot conversion of a carboxylic acid to an amine.
Mechanistic Rationale: This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong mineral acid, such as sulfuric acid.[15][16] The carboxylic acid is protonated and loses water to form an acylium ion. This electrophilic species is then attacked by hydrazoic acid. Subsequent rearrangement with the expulsion of dinitrogen gas leads to a protonated isocyanate, which is then hydrolyzed in the aqueous acidic medium to furnish the amine.[15]
Field Insights & Variations: While the one-pot nature of the Schmidt reaction is attractive, its application is severely limited by the use of hydrazoic acid. Hydrazoic acid is highly toxic, volatile, and dangerously explosive, posing significant safety risks that make this method unsuitable for large-scale industrial synthesis. It is generally reserved for small-scale laboratory preparations where other methods have failed.
Modern and Catalytic Approaches
More recent synthetic strategies aim to build the cyclopropylamine core in a more convergent fashion, often with greater control over substitution and stereochemistry.
Kulinkovich-Type Reactions
The Kulinkovich reaction and its variants have emerged as powerful tools for synthesizing cyclopropylamines from readily available precursors like nitriles or amides.[3][4]
Mechanistic Rationale: The reaction typically employs a titanium(IV) isopropoxide catalyst, which is reduced in situ by a Grignard reagent (e.g., ethylmagnesium bromide) to a low-valent titanium species. This species coordinates with the nitrile or amide substrate. A subsequent transmetalation and reductive elimination sequence involving an alkene results in the formation of a titanacyclopropane intermediate, which upon hydrolysis yields the desired cyclopropylamine. This method provides a direct route to 1-substituted cyclopropylamines.[4][17]
Field Insights & Variations: The original Kulinkovich reaction on esters produces cyclopropanols.[18] The application to nitrogen-containing substrates like nitriles and amides represents a significant modification that has greatly facilitated access to primary cyclopropylamines.[3] While powerful, the reaction can be sensitive to steric hindrance and the choice of Grignard reagent and titanium catalyst is crucial for achieving good yields.
Cyclopropanation of Alkenes
For constructing more complex or stereochemically defined cyclopropylamines, methods that build the cyclopropane ring onto a nitrogen-containing alkene are invaluable.
Mechanistic Rationale: These reactions fall into several categories. The Simmons-Smith reaction, using a carbenoid generated from diiodomethane and a zinc-copper couple, can cyclopropanate nitrogen-containing olefins.[4] More versatile are transition-metal-catalyzed reactions, often using rhodium or copper catalysts, which facilitate the transfer of a carbene from a diazo compound to an alkene.[4] By choosing chiral catalysts, highly enantioselective syntheses can be achieved.
Field Insights & Variations: The primary advantage of these methods is the high degree of control over the final product's structure and stereochemistry.[4] However, the synthesis often requires specialized, pre-functionalized substrates (e.g., vinyl azides, enamides). A significant operational hazard is the handling of potentially explosive diazo compounds, which requires stringent safety precautions.
Biocatalytic Approaches
A frontier in cyclopropylamine synthesis is the use of biocatalysis. Engineered enzymes are being developed to perform asymmetric cyclopropanations under mild, environmentally friendly conditions.[19] For instance, repurposed heme enzymes and engineered tautomerases have shown promise in catalyzing the enantioselective formation of cyclopropane rings from α,β-unsaturated aldehydes.[19] While still an emerging field, biocatalysis holds the potential to provide highly sustainable and stereoselective routes to chiral cyclopropanes.
Comparative Summary of Methods
The choice of synthetic method is dictated by a multitude of factors including scale, cost, safety, and the desired substitution pattern of the target molecule. The following table provides a comparative overview to guide this decision-making process.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Scalability | Safety & Toxicity Concerns | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH (Classical)[8][20] | 60-90 | Good | High (toxic/corrosive Br₂) | Well-established, reliable | Hazardous reagents, waste generation |
| Electro-Hofmann | Cyclopropanecarboxamide | NaBr, Electricity[8][9] | 23-94[8][9][10] | Moderate | Low | "Green" alternative, avoids Br₂ | Specialized equipment needed |
| Curtius Rearrangement | Cyclopropanecarboxylic Acid | DPPA or SOCl₂/NaN₃[5] | 75-95 | Excellent | Moderate (azide intermediates) | High yield, versatile, scalable | Potential for urea byproduct[14] |
| Schmidt Reaction | Cyclopropanecarboxylic Acid | HN₃, H₂SO₄[15][16] | 50-80 | Poor | Extreme (explosive/toxic HN₃) | One-pot from acid | Extremely hazardous |
| Kulinkovich-Type | Nitriles, Amides | Ti(OiPr)₄, Grignard reagent[4] | 50-85 | Moderate | Moderate (pyrophoric reagents) | Direct access to substituted amines | Substrate scope limitations |
| Catalytic Cyclopropanation | N-containing Alkenes | Metal Catalyst, Diazo compound[4] | 60-95 | Moderate | High (explosive diazo compounds) | Excellent stereocontrol | Hazardous reagents, substrate prep |
Experimental Protocols
Protocol 1: Cyclopropylamine Synthesis via Curtius Rearrangement (N-Boc Protected)
This protocol is adapted from a scalable synthesis procedure and utilizes the Weinstock modification to ensure high purity and yield.[13]
Step 1: Formation of Cyclopropanecarbonyl Azide
-
To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (approx. 2 M) under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Causality: This two-step temperature profile allows for the controlled formation of the mixed anhydride intermediate followed by its complete conversion to the acyl azide at a safe temperature.
Step 2: Rearrangement and Trapping
-
In a separate flask equipped with a reflux condenser, bring anhydrous tert-butanol (used as both reagent and solvent, approx. 5-10 volumes based on the starting acid) to a gentle reflux (approx. 85 °C).
-
Add the acyl azide solution from Step 1 dropwise to the refluxing tert-butanol over 2-3 hours. Vigorous evolution of N₂ gas will be observed. Causality: Adding the azide to hot solvent ensures it rearranges immediately upon addition, keeping its concentration low and minimizing explosion risk. Reflux temperature provides the necessary thermal energy for the rearrangement.
-
After the addition is complete, continue to heat the solution at reflux for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.
-
The resulting crude N-Boc-cyclopropylamine can be purified by distillation or crystallization. Typical yields are in the range of 75-85%.
Protocol 2: Electro-Induced Hofmann Rearrangement
This protocol is based on the electrochemical method developed as a greener alternative to the classical Hofmann rearrangement.[8][9]
dot
Caption: Experimental Workflow for Electro-Induced Hofmann Rearrangement.
Procedure:
-
Cell Setup: In an undivided electrochemical cell equipped with two graphite electrodes, dissolve cyclopropanecarboxamide (1.0 eq) and sodium bromide (NaBr, 2.0 eq) in methanol (to a concentration of approx. 0.2 M).
-
Electrolysis: Apply a constant current (galvanostatic conditions, e.g., 10-15 mA/cm²) to the cell with stirring at room temperature. Causality: The constant current drives the anodic oxidation of bromide to bromine and the cathodic reduction of methanol to methoxide and H₂, providing both the oxidizing agent and the base required for the rearrangement in situ.
-
Monitoring: Monitor the reaction for the consumption of starting material using TLC or LC-MS. The reaction typically requires the passage of 4-6 Faradays of charge per mole of amide.
-
Work-up: Upon completion, disconnect the power source. Concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water to remove inorganic salts, dry the organic layer, and concentrate. The resulting crude product (methyl N-cyclopropylcarbamate) is purified by silica gel column chromatography to yield the final product.
Conclusion and Future Outlook
The synthesis of cyclopropylamine, a deceptively simple molecule, is a rich case study in the evolution of synthetic organic chemistry. For the large-scale production of the parent amine, the Curtius and Hofmann rearrangements remain the most economically viable and scalable methods, despite their respective challenges with hazardous intermediates. The development of protocols like the electro-induced Hofmann rearrangement points toward a future of safer and more sustainable industrial production.
For medicinal and agrochemical research, where structural complexity and stereochemical purity are paramount, modern catalytic methods like modified Kulinkovich reactions and asymmetric cyclopropanations are indispensable. These techniques provide unparalleled access to substituted and chiral cyclopropylamines, enabling the exploration of novel chemical space. As the field advances, the integration of biocatalysis and flow chemistry will likely offer even more efficient, selective, and safer pathways to this privileged structural motif, further cementing its role in the development of next-generation chemical products. The selection of a synthetic route is therefore a strategic decision, balancing the demands of scale, safety, cost, and molecular complexity.
References
-
Cantin, T., Charette, A. B., Poisson, T., & Jubault, P. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synthesis, 55(09), 1431-1438. Available from: [Link]
-
Gillaizeau, I., & Collet, S. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]
-
Kaur, P., & Wever, W. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available from: [Link]
-
Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. HAL Open Science. Available from: [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. Available from: [Link]
-
Various Authors. (2024). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Available from: [Link]
-
Gillaizeau, I., & Collet, S. (2024). Advances in the Synthesis of Cyclopropylamines. PubMed. Available from: [Link]
-
Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate. Available from: [Link]
-
Fokin, V. V., & Finn, M. G. (2003). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. National Institutes of Health. Available from: [Link]
-
Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. R Discovery. Available from: [Link]
- Keller, J. (1986). Process for the manufacture of cyclopropylamine. Google Patents.
- Keller, J. (1986). Process for the manufacture of cyclopropylamine. Google Patents.
-
ResearchGate. (n.d.). Ti-catalyzed cyclopropanol and cyclopropylamine synthesis. ResearchGate. Available from: [Link]
- Godfrey, J. C. (1973). Process for manufacturing cyclopropylamine. Google Patents.
- Process for the preparation of cyclopropylamine. (1998). Google Patents.
- Process for the preparation of cyclopropylamine. (1991). Google Patents.
-
Poel, T.-J., et al. (2023). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available from: [Link]
-
Fokin, V. V., & Finn, M. G. (2003). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. ResearchGate. Available from: [Link]
-
Gillaizeau, I., & Collet, S. (2024). Advances in the Synthesis of Cyclopropylamines. ACS Publications. Available from: [Link]
-
Wikipedia. (n.d.). Cyclopropylamine. Wikipedia. Available from: [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. Available from: [Link]
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Available from: [Link]
-
Pesaresi, L., et al. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition. Available from: [Link]
-
Noble, A., & MacMillan, D. W. C. (2014). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health. Available from: [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses. Available from: [Link]
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Wikipedia. Available from: [Link]
-
Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 16. Schmidt Reaction [organic-chemistry.org]
- 17. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
A Comparative Guide to HPLC-Based Purity Validation of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity directly influence the impurity profile of the final drug substance. Therefore, a robust, validated analytical method to assess its purity is indispensable for regulatory compliance and ensuring product quality.[1][2][3]
This guide provides an in-depth, experience-driven protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC) with UV detection. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and offer a framework for comparative analysis, all grounded in established scientific principles and regulatory expectations.
Section 1: The Analytical Challenge & Method Development Rationale
This compound is a secondary amine protected by a tert-butoxycarbonyl (Boc) group.[4] While the piperidine and cyclopropyl moieties provide some hydrophobicity, the molecule lacks a strong chromophore, presenting a challenge for UV detection. The secondary amine is also a potential site for interactions with the stationary phase. These characteristics guide our HPLC method development.
1.1. Column Selection: The Foundation of Separation The goal is to achieve a balance of retention for the main compound while allowing for the separation of more polar (e.g., de-Boc impurity) and less polar (e.g., synthesis side-products) impurities. A reversed-phase (RP) column is the logical choice.[5][6]
-
Rationale for C18: A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules.[6] For this analysis, a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is selected to ensure good peak shape and efficiency. Specialized columns designed for enhanced polar retention, such as those with T3 bonding technology, can also be excellent alternatives.[7]
1.2. Mobile Phase Optimization: Driving Selectivity and Peak Shape The mobile phase composition is critical for achieving optimal separation and sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.
-
Aqueous Phase & pH Control: The secondary amine in the analyte is basic. At neutral pH, it can interact with residual acidic silanols on the silica stationary phase, leading to severe peak tailing. To mitigate this, the mobile phase must be acidified.[8][9] Trifluoroacetic acid (TFA) at a concentration of 0.1% is an ideal choice.[10] TFA serves two key functions:
-
pH Suppression: It lowers the mobile phase pH to ~2, ensuring that the analyte's amine group is consistently protonated (R-NH2+) and residual silanols are non-ionized, thus minimizing unwanted secondary interactions.[11]
-
Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated analyte, which enhances retention and improves peak shape on the C18 column.[8][9][11]
-
1.3. Detection Wavelength: Maximizing Sensitivity The Boc-protecting group and the amide linkage within it provide some UV absorbance at low wavelengths.
-
Rationale for 210 nm: While not a strong chromophore, the molecule will exhibit absorbance in the low UV range. A detection wavelength of 210 nm is selected to maximize sensitivity for both the main analyte and potential impurities which may lack other UV-absorbing features.
Section 2: Experimental Protocol for HPLC Purity Validation
This protocol is designed to be self-validating by incorporating a rigorous System Suitability Test (SST) before any sample analysis, ensuring the chromatographic system is performing adequately.[12][13]
2.1. Reagents and Materials
-
Reference Standard: this compound, >99.5% purity.
-
Test Article: Batch of this compound to be tested.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Additive: Trifluoroacetic Acid (TFA), HPLC grade.
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in Water (v/v).
-
Mobile Phase B: 0.1% ACN in Acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
Test Article Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test article into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
2.3. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in ACN |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 30 minutes (including re-equilibration) |
2.4. System Suitability Testing (SST) Protocol Before sample analysis, the system's performance must be verified.[14][15] This is achieved by injecting the Working Standard Solution (0.1 mg/mL) five consecutive times. The results must meet the following criteria, which are based on USP and ICH guidelines.[12][16]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted column interactions.[14] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak.[15] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and pump.[14] |
Section 3: Method Validation Framework (ICH Q2(R1))
A fully validated method provides documented evidence of its suitability for the intended purpose.[2][3][17][18] The following diagram outlines the workflow for validation according to ICH Q2(R1) guidelines.[19][20]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Section 4: Comparative Analysis
To illustrate the method's utility, we present a hypothetical comparison between a newly synthesized batch (Test Article), a qualified Reference Standard, and an alternative commercial source (Competitor A). Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 210 nm.
Table 1: Comparative Purity Analysis by HPLC
| Sample ID | Retention Time (min) | Peak Area | Purity (%) | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.15) |
| Reference Standard | 12.52 | 1,895,340 | 99.86% | 0.08% | 0.06% |
| Test Article | 12.51 | 1,876,550 | 99.65% | 0.15% | 0.20% |
| Competitor A | 12.53 | 1,854,210 | 98.98% | 0.45% | 0.57% |
(Note: RRT = Relative Retention Time)
Section 5: Discussion and Interpretation
The data presented in Table 1 clearly demonstrates the method's ability to distinguish between samples of varying purity.
-
Performance: The Reference Standard shows the highest purity at 99.86%, as expected. The newly synthesized Test Article has a high purity of 99.65%, likely meeting typical quality specifications for a pharmaceutical intermediate.
-
Comparative Insights: Competitor A's product exhibits a lower purity of 98.98%, with significantly higher levels of two specific impurities. This highlights the importance of in-house validation rather than relying solely on a supplier's Certificate of Analysis. The impurities at RRT 0.85 (earlier eluting, likely more polar) and RRT 1.15 (later eluting, likely more non-polar) are well-resolved from the main peak, demonstrating the method's specificity.
-
Potential Pitfalls: A common impurity in Boc-protected amines is the de-protected amine, which would be significantly more polar and elute much earlier.[21] The developed gradient is designed to capture such impurities near the solvent front. It is crucial to monitor the baseline for any early-eluting peaks.
Conclusion
This guide has detailed a robust and reliable HPLC method for the purity validation of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to international validation standards like ICH Q2(R1), we have established a scientifically sound procedure. The comparative framework demonstrates how this method can be effectively used in a quality control environment to ensure the integrity of this critical pharmaceutical intermediate, ultimately safeguarding the quality of the final drug product.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- KinetoChem. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
- AAT Bioquest. (2020). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?.
- Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Geng, X., & Regnier, F. E. (2009). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1216(25), 4944-4951.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography?.
- Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
- Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Singh, R., & Singh, S. (2015). Analytical method validation: A brief review.
- ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- IOSR Journal of Pharmacy. (2014). A Review on Step-by-Step Analytical Method Validation.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis.
- PubChem. (n.d.). tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate | C14H26N2O2 | CID 53346609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 10. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 12. m.youtube.com [m.youtube.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. pharmatimesofficial.com [pharmatimesofficial.com]
- 16. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. fda.gov [fda.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to the Spectroscopic Comparison of Piperidine Diastereomers
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The stereochemical arrangement of substituents on this saturated heterocycle profoundly influences its three-dimensional shape, which in turn dictates its pharmacological activity, metabolic stability, and toxicity profile. Consequently, the unambiguous assignment of the relative and absolute stereochemistry of piperidine diastereomers is a critical task in drug discovery and development. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental data and field-proven insights, to empower researchers in this essential analytical challenge.
The Conformational Landscape: Why Stereochemistry Dictates Spectroscopy
The non-planar, chair-like conformation of the piperidine ring is the fundamental reason why diastereomers produce distinct spectroscopic signatures. Substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The relative orientation of these substituents (e.g., cis or trans) defines the diastereomer and locks the molecule into a preferred conformational state. This seemingly subtle difference in spatial arrangement creates unique electronic and steric environments for the nuclei and bonds within the molecule, which are then detected by various spectroscopic methods.
For instance, a cis-2,6-disubstituted piperidine will preferentially adopt a chair conformation where one substituent is axial and the other is equatorial. In contrast, the trans isomer will favor a di-equatorial conformation to minimize steric strain. These distinct conformational preferences are the origin of the spectral differences we exploit for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Diastereomer Differentiation
NMR spectroscopy is the most powerful and definitive tool for distinguishing between piperidine diastereomers. By probing the local magnetic environments of ¹H and ¹³C nuclei, NMR provides a wealth of structural information through chemical shifts, coupling constants, and through-space correlations.
¹H NMR: A Window into Proton Geometry
The chemical shift (δ) and spin-spin coupling constants (J-values) of protons on the piperidine ring are exquisitely sensitive to their orientation.
-
Chemical Shifts : Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their geminal equatorial counterparts. This is due to the magnetic anisotropy of the C-C single bonds in the ring.[1]
-
Coupling Constants : The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons, ³JHH) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .[2][3]
-
An axial-axial coupling (φ ≈ 180°) is typically large (³Jaa ≈ 10–14 Hz).
-
Axial-equatorial (φ ≈ 60°) and equatorial-equatorial (φ ≈ 60°) couplings are much smaller (³Jae, ³Jee ≈ 2–5 Hz).[4]
-
This dramatic difference in coupling constants is often the most straightforward way to assign the relative stereochemistry of substituents. For example, a proton adjacent to a substituent will show a large coupling constant if it is axial and the neighboring proton is also axial, indicating a trans relationship between the two protons.
¹³C NMR: The Impact of Steric Compression
The chemical shifts of the carbon atoms in the piperidine ring are also influenced by stereochemistry, primarily through the γ-gauche effect .[5][6] This effect describes the shielding (upfield shift) of a carbon atom when it is in a gauche (60° dihedral angle) relationship with a substituent at the γ-position.
In practice, a carbon atom bearing an axial substituent will experience steric compression from the syn-axial protons, causing its signal to shift upfield compared to the same carbon in the diastereomer where the substituent is equatorial.[7][8] This provides a complementary method to ¹H NMR for stereochemical assignment.
Nuclear Overhauser Effect (NOE) Spectroscopy: Definitive Through-Space Correlations
While ¹H and ¹³C NMR provide strong evidence, the Nuclear Overhauser Effect (NOE) offers unambiguous proof of the spatial proximity of protons.[9][10] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of bond connectivity.[11][12] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for this analysis.[13]
-
How it Works : The NOESY spectrum displays correlation peaks (cross-peaks) between protons that are spatially near each other.
-
Application to Piperidines : For a disubstituted piperidine, observing a strong NOE between a proton on one substituent and a proton on another substituent provides direct evidence of their cis relationship. For example, a 1,3-diaxial interaction will produce a strong NOE cross-peak, confirming that both substituents are on the same face of the ring.
The logical workflow for using NMR to determine diastereomeric structure is outlined below.
Caption: Workflow for NMR-based diastereomer assignment.
Infrared (IR) Spectroscopy: A Complementary Vibrational Probe
While not as definitive as NMR, Infrared (IR) spectroscopy can provide valuable complementary data. The vibrational frequencies of bonds are sensitive to the molecule's overall symmetry and conformation.[14] For piperidine diastereomers, key differences can sometimes be observed in the C-H and N-H stretching and bending regions.
-
Bohlmann Bands : A series of absorption bands in the 2800–2700 cm⁻¹ region, known as Bohlmann bands, are characteristic of saturated amines.[14] The presence and intensity of these bands are related to the stereochemical arrangement of the nitrogen lone pair and adjacent anti-periplanar C-H bonds. A trans-diaxial arrangement of the lone pair and an α-proton is required for these bands to appear. Differences in the conformational equilibrium of diastereomers can lead to variations in the intensity of Bohlmann bands, offering a clue to their structure.
-
Fingerprint Region : Subtle but reproducible differences between the spectra of diastereomers can often be found in the complex fingerprint region (below 1500 cm⁻¹). These differences arise from the unique combination of skeletal vibrations for each stereoisomer.[15]
Mass Spectrometry (MS): Differentiation by Fragmentation
Standard mass spectrometry cannot distinguish between diastereomers as they possess the same mass. However, tandem mass spectrometry (MS/MS), where ions are fragmented through collision-induced dissociation (CID), can sometimes reveal stereochemical information.[16][17] The relative stability of the fragment ions can be influenced by the initial stereochemistry of the precursor ion. Diastereomers may fragment through different pathways or at different rates, leading to distinct MS/MS spectra with different relative abundances of fragment ions. This technique is highly compound-dependent and often requires careful method development, but it can be a useful tool, especially when coupled with liquid chromatography (LC-MS/MS).[18][19]
Comparative Data Summary
To illustrate these principles, let's consider a hypothetical example of cis- and trans-2,6-dimethylpiperidine.
| Spectroscopic Parameter | trans-2,6-Dimethylpiperidine (Di-equatorial) | cis-2,6-Dimethylpiperidine (Axial/Equatorial) | Rationale |
| ¹H NMR: H2/H6 Chemical Shift | Lower field (more deshielded) | Higher field (more shielded) | Equatorial protons are typically deshielded relative to axial protons. |
| ¹H NMR: H2/H6 Coupling | Small ³Jae (~3-5 Hz) | Large ³Jaa (~10-12 Hz) to one H3/H5 proton | The trans isomer has equatorial protons at C2/C6, leading to small couplings. The cis isomer has one axial proton, allowing for a large axial-axial coupling. |
| ¹³C NMR: C2/C6 Chemical Shift | Lower field (more deshielded) | Higher field (more shielded) | The axial methyl group in the cis isomer induces a γ-gauche shielding effect on the C2/C6 carbons. |
| ¹³C NMR: Methyl Chemical Shift | Lower field (more deshielded) | Higher field (more shielded) | The axial methyl group itself is shielded compared to the equatorial methyl group. |
| NOESY | No strong H2-H6 cross-peak | Strong cross-peak between axial H2 and axial H6 | The axial protons in the cis isomer are close in space, resulting in a clear NOE. |
| IR Spectroscopy | Potentially weaker Bohlmann bands | Potentially stronger Bohlmann bands | Dependent on the conformation and orientation of the N-H bond and lone pair relative to adjacent C-H bonds. |
Experimental Protocols
Protocol 1: NMR Sample Preparation
A high-quality spectrum begins with meticulous sample preparation.[20]
-
Weigh Sample : Accurately weigh 5-25 mg of the purified diastereomer or diastereomeric mixture for ¹H NMR, or 50-100 mg for ¹³C NMR.[20]
-
Dissolve : Transfer the sample to a small vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[21]
-
Filter : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[22]
-
Cap and Mix : Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Label : Clearly label the tube with the sample identity.
Protocol 2: 2D NOESY Acquisition
The NOESY experiment is crucial for definitive stereochemical assignment.[13][23]
-
Setup : After acquiring standard ¹H and ¹³C spectra, load a standard 2D phase-sensitive NOESY parameter set (e.g., noesyphsw on a Bruker spectrometer).[13]
-
Set Parameters :
-
Copy the spectral width (SW) and transmitter frequency offset (o1p) from the optimized 1D ¹H spectrum.
-
Set the number of increments in the indirect dimension (t1), typically 128 to 256 for good resolution.
-
Set the number of scans (ns) based on sample concentration; 8 or 16 scans are common.
-
-
Optimize Mixing Time (d8) : This is the most critical parameter.[24] The mixing time allows for NOE buildup.
-
Acquire Data : Start the acquisition. A typical 2D NOESY experiment may take from 30 minutes to several hours, depending on the parameters chosen.
-
Process Data : Apply a squared sine-bell window function to both dimensions and perform a 2D Fourier transform to generate the final spectrum. Phase the spectrum carefully to ensure pure absorption lineshapes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 12. researchgate.net [researchgate.net]
- 13. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Differentiation between selected pairs of tripeptide diastereomers by tandem mass spectrometry on a hybrid tandem mass spectrometer [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. organomation.com [organomation.com]
- 22. research.reading.ac.uk [research.reading.ac.uk]
- 23. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 24. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Cyclopropylamines
Introduction:
Cyclopropylamines are a cornerstone structural motif in modern medicinal chemistry and agrochemicals, prized for the unique conformational constraints and metabolic stability they impart to molecules. Their synthesis, however, presents a classic chemical challenge: constructing a strained three-membered ring adjacent to a reactive functional group. For researchers, scientists, and drug development professionals, selecting the optimal synthetic pathway is a critical decision, balancing factors of yield, scalability, safety, and, crucially, cost-effectiveness. This guide provides an in-depth comparison of the most prevalent synthetic routes to cyclopropylamines, offering field-proven insights and experimental data to inform your selection process.
Executive Summary: A Comparative Overview of Synthetic Pathways
The choice of synthetic route to a cyclopropylamine is dictated by the specific substitution pattern required, the scale of the synthesis, and the cost constraints of the project. Below is a summary of the key methodologies, which will be explored in detail in the subsequent sections.
| Pathway | Starting Material(s) | Key Reagents | Typical Yields (%) | Estimated Cost-Effectiveness | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOBr (from Br₂ + NaOH) | 60-90% | Good | Well-established, reliable for unsubstituted cyclopropylamine | Stoichiometric bromine, potential for hazardous byproducts |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA), NaN₃ | 70-95% | Moderate | High yielding, good functional group tolerance | Use of potentially explosive azides, costly reagents |
| Kulinkovich-Szymoniak Reaction | Cyclopropanecarbonitrile | Grignard reagent, Ti(OiPr)₄ | 60-85% | Moderate to High | Direct access to substituted cyclopropylamines | Stoichiometric organometallic reagents, moisture sensitive |
| Reductive Amination | Cyclopropyl methyl ketone | Amine source, reducing agent (e.g., NaBH₄, H₂/catalyst) | 50-80% | Good to Excellent | Readily available starting materials, operational simplicity | May require optimization to avoid side reactions |
| Industrial Synthesis from γ-Butyrolactone | γ-Butyrolactone | HCl, alcohol, NH₃, NaOCl | Overall ~50% | Excellent (at scale) | Very low-cost starting material, scalable | Multi-step process, significant infrastructure required |
Pathway 1: The Hofmann Rearrangement
The Hofmann rearrangement is a classic and reliable method for the synthesis of primary amines from primary amides, with one fewer carbon atom.[1][2] This makes it a direct and well-trodden path to unsubstituted cyclopropylamine from cyclopropanecarboxamide.
Mechanistic Insight
The reaction proceeds via the in situ formation of sodium hypobromite from bromine and a strong base like sodium hydroxide.[2] The primary amide is converted to an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. This isocyanate is then hydrolyzed to the primary amine, with the loss of carbon dioxide.[1][3]
Caption: Mechanism of the Hofmann Rearrangement for Cyclopropylamine Synthesis.
Cost-Effectiveness Analysis
-
Starting Materials: Cyclopropanecarboxamide is a commercially available solid. Its cost is moderate, and it can also be prepared from the corresponding carboxylic acid or nitrile.
-
Reagents: Bromine and sodium hydroxide are inexpensive commodity chemicals, making the reagent cost for this pathway relatively low.
-
Yield and Purity: The reaction generally provides good to high yields of cyclopropylamine, which can often be isolated by distillation.
-
Scalability and Safety: The reaction is scalable, but the use of elemental bromine requires careful handling due to its toxicity and corrosivity. The reaction is also exothermic and requires good temperature control. The generation of byproducts such as sodium bromide and sodium carbonate adds to the waste stream.[3]
Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, a solution of sodium hydroxide (e.g., 2 M) is prepared. Bromine is added dropwise to the cold, stirred solution, maintaining the temperature below 10 °C.
-
Amide Addition: Cyclopropanecarboxamide is added portion-wise to the freshly prepared sodium hypobromite solution, ensuring the temperature remains controlled.
-
Reaction: The reaction mixture is stirred at low temperature for a specified period, then allowed to warm to room temperature and heated to drive the rearrangement and hydrolysis.
-
Workup and Isolation: The resulting cyclopropylamine is typically isolated by steam distillation from the reaction mixture, followed by extraction and fractional distillation.
Pathway 2: The Curtius Rearrangement
The Curtius rearrangement offers another route from a carboxylic acid derivative to a primary amine with the loss of one carbon atom. This pathway is known for its high yields and tolerance of a wide range of functional groups.[4]
Mechanistic Insight
The key intermediate in the Curtius rearrangement is an acyl azide, which is typically formed from a carboxylic acid or its corresponding acyl chloride.[5] Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate.[6] This isocyanate can then be trapped with water or an alcohol to yield the amine or a carbamate, respectively.[7] A common and safer alternative to preparing acyl azides from acyl chlorides and sodium azide is the use of diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[4]
Caption: Mechanism of the Curtius Rearrangement using DPPA.
Cost-Effectiveness Analysis
-
Starting Materials: Cyclopropanecarboxylic acid is a readily available and moderately priced starting material.
-
Reagents: Diphenylphosphoryl azide (DPPA) is a relatively expensive reagent, which is a significant cost driver for this pathway.[8][9][10] Triethylamine is a common and inexpensive base.[11][12] If proceeding via the acyl chloride, sodium azide is used, which is inexpensive but highly toxic and potentially explosive.[13]
-
Yield and Purity: The Curtius rearrangement is known for its high yields, often exceeding 80-90%. The reaction is generally clean, simplifying purification.
-
Scalability and Safety: The primary safety concern is the use of azides. Acyl azides can be explosive, especially when isolated.[13] The use of DPPA in a one-pot procedure is generally considered safer than isolating the acyl azide.[4] The release of nitrogen gas must also be managed on a larger scale. Continuous-flow processes are being developed to enhance the safety of this reaction on an industrial scale.[4]
Experimental Protocol: Synthesis of Cyclopropylamine via Curtius Rearrangement (DPPA method)
-
Reaction Setup: In a flask under an inert atmosphere, cyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g., toluene or THF). Triethylamine is added as a base.
-
DPPA Addition: Diphenylphosphoryl azide (DPPA) is added to the solution, and the mixture is stirred at room temperature to form the acyl azide in situ.
-
Rearrangement: The reaction mixture is heated to induce the rearrangement of the acyl azide to the isocyanate, with the evolution of nitrogen gas.
-
Hydrolysis: After the rearrangement is complete, the reaction mixture is cooled, and an aqueous acid solution is added to hydrolyze the isocyanate to the cyclopropylamine.
-
Workup and Isolation: The aqueous layer is basified and the cyclopropylamine is extracted with an organic solvent. The product is then purified by distillation.
Pathway 3: The Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a powerful titanium-mediated method for the synthesis of primary cyclopropylamines directly from nitriles.[14] This reaction is a modification of the original Kulinkovich reaction for the synthesis of cyclopropanols.[8][15]
Mechanistic Insight
The reaction involves the treatment of a nitrile with a Grignard reagent (typically with β-hydrogens, like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. A titanacyclopropane intermediate is formed, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as BF₃·OEt₂, promotes ring contraction to the cyclopropylamine.[16]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 叠氮磷酸二苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ivychem.com [ivychem.com]
- 11. トリエチルアミン、≧ 99.5% (C2H5)3N [sigmaaldrich.com]
- 12. Triethylamine (Reagent), Fisher Chemical 1 L | Buy Online | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 16. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
Cyclopropylamine Synthesis: A Comparative Analysis of Electrophilic Zinc Homoenolates and Alternative Methodologies
An In-Depth Technical Guide for Researchers
The cyclopropylamine moiety is a privileged structural motif in modern pharmaceuticals and agrochemicals, prized for its ability to confer unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1][2][3] Its synthesis, however, presents ongoing challenges, particularly in achieving high diastereoselectivity for substituted derivatives. This guide provides a comprehensive comparison of synthetic strategies, with a primary focus on the innovative use of electrophilic zinc homoenolates, benchmarked against established and emerging alternative methods.
The Electrophilic Zinc Homoenolate Strategy: A Paradigm Shift in Reactivity
Metal homoenolates, typically generated via the carbon-carbon bond cleavage of cyclopropanols, have been traditionally exploited as β-carbonyl nucleophiles.[4][5] A significant conceptual advance has been the development of a method that leverages the latent electrophilicity of these intermediates. This strategy reveals the amphoteric nature of zinc homoenolates, enabling them to react as carbonyl electrophiles with amine nucleophiles to furnish valuable trans-2-substituted cyclopropylamines.[6][7][8]
The reaction is proposed to proceed through a reversible ring-opening of a zinc cyclopropoxide, formed in situ from a cyclopropanol and a zinc salt (e.g., Et₂Zn or Zn(CN)₂).[4][7] This generates a short-lived zinc homoenolate intermediate. In a departure from its classical nucleophilic role, the carbonyl carbon (C1) of this homoenolate acts as an electrophile. A nucleophilic amine attacks this position, leading to an intermediate that subsequently undergoes an intramolecular nucleophilic ring-closure to yield the thermodynamically favored trans-cyclopropylamine product.[7][8]
Caption: Proposed mechanism for electrophilic zinc homoenolate-mediated cyclopropylamine synthesis.
This method demonstrates broad applicability and high diastereoselectivity, particularly for the synthesis of trans-isomers. The choice of zinc salt is critical; while the highly reactive Et₂Zn is effective, salts like Zn(CN)₂ offer a milder alternative, expanding functional group tolerance.[8] The reaction accommodates a wide range of amines, including various heterocycles and functionalized anilines, as well as differently substituted cyclopropanols.
Table 1: Representative Substrate Scope for Zinc Homoenolate Method
| Entry | Cyclopropanol | Amine | Product | Yield (%) | d.r. (trans:cis) |
|---|---|---|---|---|---|
| 1 | Phenylcyclopropanol | Morpholine | 2-(Morpholino)-1-phenylcyclopropane | 89 | >20:1 |
| 2 | Phenylcyclopropanol | Indoline | 1-(1-Phenylcyclopropyl)indoline | 87 | >20:1 |
| 3 | Phenylcyclopropanol | N-Boc-piperazine | tert-butyl 4-(1-phenylcyclopropyl)piperazine-1-carboxylate | 89 | >20:1 |
| 4 | (4-chlorophenyl)cyclopropanol | Morpholine | 4-(1-(4-chlorophenyl)cyclopropyl)morpholine | 75 | >20:1 |
Data synthesized from Rousseaux, et al., J. Am. Chem. Soc. 2017.[7][8]
The following protocol is adapted from the work of Rousseaux and coworkers.[8]
Caption: Experimental workflow for a typical electrophilic zinc homoenolate reaction.
Detailed Steps:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add 1-phenylcyclopropanol (1.5 equiv), morpholine (1.0 equiv), and zinc cyanide (1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration, followed by sodium carbonate (1.5 equiv).
-
Reaction: Seal the vial under an inert atmosphere (e.g., argon) and heat the mixture at 110 °C for 18 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired trans-cyclopropylamine.[8]
Comparative Methodologies for Cyclopropylamine Synthesis
While the zinc homoenolate method offers a powerful route to trans-2-substituted cyclopropylamines, several other strategies exist, each with distinct advantages and limitations.
This method provides a direct route to primary cyclopropylamines from nitriles.[9][10] It is a modification of the Kulinkovich reaction, which traditionally synthesizes cyclopropanols from esters.[11][12]
-
Mechanism: The reaction involves the treatment of a nitrile with a Grignard reagent (e.g., EtMgBr) in the presence of a stoichiometric amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄.[9][11] This generates a titanacyclopropane intermediate which reacts with the nitrile. A subsequent Lewis acid-promoted step is crucial to efficiently convert the resulting azatitanacycle into the cyclopropylamine.[9][10]
-
Causality: The choice of a Grignard reagent with β-hydrogens is essential for the formation of the reactive titanacyclopropane.[13] The Lewis acid (e.g., BF₃·OEt₂) is critical; in its absence, the reaction predominantly yields ketones as byproducts.[9][10]
-
Comparison: This method is excellent for synthesizing 1-substituted primary cyclopropylamines, a class of compounds not directly accessible via the electrophilic zinc homoenolate route. However, it requires stoichiometric titanium reagents and can show moderate diastereoselectivity for 1,2-disubstituted products.[9]
This broad class of reactions typically involves the transfer of a carbene fragment to an alkene. For cyclopropylamine synthesis, this often entails using nitrogen-containing substrates.
-
Approach: A common strategy is the rhodium- or copper-catalyzed reaction of a diazo compound with an enamine or enamide.[2][3] These reactions can often be rendered highly enantioselective through the use of chiral ligands.
-
Comparison: The primary advantages are the potential for high enantioselectivity and the direct formation of the cyclopropane ring from acyclic precursors.[14] However, the use of potentially explosive diazo compounds can be a significant safety concern, limiting its scalability.
Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions, and its application to cyclopropylamine chemistry is an active area of research.[15]
-
Approach: These methods often proceed via radical intermediates. For instance, a photoredox-catalyzed [3+2] cycloaddition between N-sulfonyl cyclopropylamines (acting as 3-carbon synthons after radical-induced ring-opening) and electron-deficient olefins can produce highly functionalized cyclopentylamines.[16] Other methods achieve direct C-C and C-Br bond formation on alkenes, which can then be cyclized to form the cyclopropylamine core.[17][18]
-
Comparison: Photoredox methods offer the advantage of exceptionally mild reaction conditions (often room temperature) and novel reactivity pathways not accessible through thermal methods.[19] They provide access to different structural motifs (e.g., cyclopentylamines from cyclopropylamines) but may not always be the most direct route to simple cyclopropylamines.[15][16]
Caption: Overview of synthetic pathways to cyclopropylamines from different starting materials.
Head-to-Head Method Comparison
The choice of synthetic method is dictated by the desired substitution pattern, required stereochemistry, and available starting materials.
Table 2: Comparative Overview of Cyclopropylamine Synthetic Methods
| Feature | Electrophilic Zinc Homoenolate | Kulinkovich-Szymoniak | Catalytic Cyclopropanation | Photoredox Catalysis |
|---|---|---|---|---|
| Starting Materials | Cyclopropanols, Amines | Nitriles, Grignard Reagents | Alkenes (Enamines), Diazo Compounds | Alkenes, Amines, Radical Precursors |
| Key Reagents | Zn Salts (Et₂Zn, Zn(CN)₂) | Ti(OiPr)₄, Lewis Acid | Rh or Cu Catalysts | Photocatalyst (e.g., Ir, Ru), Light |
| Primary Product Scope | trans-2-Substituted | 1-Substituted (Primary) | Varied, often highly functionalized | Varied, depends on specific reaction |
| Stereoselectivity | High Diastereoselectivity (trans) | Moderate Diastereoselectivity | High Enantioselectivity possible | Varies; can be highly diastereoselective |
| Key Advantages | Good functional group tolerance; avoids harsh reagents; high trans-selectivity.[7] | Direct access to primary amines from nitriles.[9][10] | High enantiocontrol achievable; direct cyclopropanation.[2] | Extremely mild conditions; novel reactivity.[16][17] |
| Key Limitations | Requires pre-synthesis of cyclopropanols; not for primary amines. | Stoichiometric Ti reagent; sensitive Grignard reagents.[9] | Use of hazardous diazo compounds; limited to specific alkene types. | Substrate scope can be specific; may not be the most direct route. |
Conclusion and Outlook
The synthesis of cyclopropylamines is a rich field with a diverse array of methodologies. The use of electrophilic zinc homoenolates represents a significant strategic innovation, providing a reliable and highly diastereoselective route to valuable trans-2-substituted cyclopropylamines from readily accessible cyclopropanols.[5][7] Its operational simplicity and good functional group tolerance make it an attractive method for applications in medicinal chemistry and drug development.
It does not supersede other methods but rather complements them. The Kulinkovich-Szymoniak reaction remains a premier choice for 1-substituted primary amines,[9] while catalytic methods offer unparalleled access to enantioenriched products, albeit with safety considerations.[2] The rise of photoredox catalysis continues to push the boundaries of what is possible, enabling transformations under exceptionally mild conditions.[17]
Future research will likely focus on developing catalytic and enantioselective versions of the electrophilic homoenolate reaction, further expanding the synthetic chemist's toolkit for accessing this critical structural motif.
References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. ResearchGate. [Link]
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Semantic Scholar. [Link]
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. [Link]
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. ACS Publications. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. PubMed. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science (RSC Publishing). [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto T-Space. [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PubMed Central. [Link]
-
Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health. [Link]
-
Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. [Link]
-
Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters. [Link]
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
-
Previously reported cyclopropane synthesis and photocatalytic approaches for aminocyclopropane. ResearchGate. [Link]
-
Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. [Link]
-
Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. ResearchGate. [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. MDPI. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
-
Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 10. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 11. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 12. Kulinkovich Reaction [organic-chemistry.org]
- 13. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Guide: Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
This guide provides essential safety and logistical protocols for the proper disposal of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS No. 887588-04-7). As a specialized heterocyclic building block in drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document synthesizes regulatory standards and field-proven best practices to ensure a self-validating system of chemical waste management.
Part 1: Core Hazard Assessment & Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a substituted piperidine derivative. While the tert-butoxycarbonyl (Boc) protecting group reduces the volatility and reactivity of the piperidine nitrogen, the core structure retains hazardous characteristics associated with secondary amines and piperidine derivatives.[1][2]
Based on data from closely related structural analogs, this compound is classified as a hazardous substance.[3][4][5][6] It must not be disposed of via standard trash or sanitary sewer systems.[3][7][8] The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale & Causality |
| Skin Irritation | H315: Causes skin irritation | The amine functional groups and the piperidine ring can interact with skin tissues, leading to irritation.[3][4][6] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with eye tissue can cause significant irritation and potential damage.[3][4][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.[3][4][6] |
| Environmental Hazard | Not Fully Determined | Due to its chemical structure, release into the environment is presumed harmful. It must not be allowed to enter drains, waterways, or soil.[3][4] |
Chemical Incompatibilities: As a substituted amine, this compound is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Can cause a violent exothermic reaction and remove the Boc protecting group.[1]
-
Acid Chlorides & Anhydrides: May react vigorously.[1]
Proper segregation from these chemical classes in waste streams is mandatory to prevent dangerous reactions within the waste container.[7][8]
Part 2: Personal Protective Equipment (PPE) Mandate
A proactive approach to safety is non-negotiable. The following PPE is required when handling or preparing this compound for disposal.
| PPE Item | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[9] | Protects against splashes of solutions or accidental aerosol generation. |
| Hand Protection | Nitrile rubber gloves (minimum 0.40 mm thickness).[10] | Prevents skin contact and irritation.[3] Discard and replace immediately if contamination occurs. |
| Body Protection | Standard laboratory coat. Flame-retardant clothing is recommended if handling large quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood.[9] | Use a NIOSH-approved respirator if there is a risk of aerosolization outside of a fume hood. |
Part 3: Step-by-Step Disposal Protocols
The guiding principle for disposal is that all waste streams containing this chemical are considered hazardous waste.[7][11] Disposal must be coordinated through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 3.1: Unused or Expired Product (Neat Chemical)
-
Do Not Attempt Neutralization: Do not try to chemically treat the neat compound.
-
Container Selection: Keep the chemical in its original, clearly labeled manufacturer's container.[12] This is the safest and most compliant method.
-
Labeling: If the original label is damaged, affix a new, completed Hazardous Waste Label from your EHS department.[8] The label must clearly state the full chemical name: "this compound" and "CAS No. 887588-04-7".
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment.[7][8] Segregate it from incompatible materials like acids and oxidizers.[8]
-
Pickup Request: Arrange for a waste pickup with your institution's EHS office.[7]
Protocol 3.2: Contaminated Solid Waste (Non-Sharps)
This category includes items such as gloves, weighing papers, and absorbent pads contaminated with the chemical.
-
Container Selection: Use a designated hazardous waste pail or drum lined with a clear plastic bag.[12][13] Never use red biohazard bags for chemical waste. [7]
-
Labeling: The container must have a Hazardous Waste Label that lists "Chemically Contaminated Debris" and specifies "this compound" as the contaminant.
-
Accumulation: Place contaminated items directly into the lined container. Keep the container closed when not in use.[7]
-
Storage & Pickup: Store in the SAA and request EHS pickup when the container is full.
Protocol 3.3: Contaminated Sharps
This includes any glass (pipettes, vials, broken bottles) or metal (needles, razor blades) that has been contaminated.
-
Container Selection: Use a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[13]
-
Labeling: Affix a Hazardous Waste Label. Deface any biohazard symbols on the container.[13] Clearly indicate the chemical contaminant.
-
Accumulation: Place contaminated sharps directly into the container. Do not overfill.
-
Disposal: Once the container is 3/4 full, seal it securely and request a pickup from EHS.[13]
Protocol 3.4: Liquid Waste Solutions
This applies to solutions from experiments (e.g., in solvents like Dichloromethane, Ethyl Acetate, or aqueous solutions).
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container, such as a plastic-coated glass carboy.[7][12]
-
Segregation: It is critical to segregate waste streams. Do not mix halogenated and non-halogenated solvent waste unless your facility's protocol allows it. Never mix aqueous waste with solvent waste.[12]
-
Labeling: Label the container with a Hazardous Waste Label before adding the first drop of waste.[8] List the full chemical name and estimate the percentage of all components, including solvents and the title compound.
-
Accumulation: Keep the container tightly sealed and within secondary containment.[7][8] Do not fill past the shoulder of the container.[7]
-
Storage & Pickup: Store in your lab's designated SAA away from heat or ignition sources and request EHS pickup when full.[7]
Part 4: Emergency Procedures for Spills and Exposure
Immediate and correct response to an accidental release is critical.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.
-
Don PPE: Wear the mandated PPE (goggles, lab coat, double nitrile gloves).
-
Containment: Prevent the spill from spreading or entering any drains.[3]
-
Cleanup (for small, manageable spills):
-
Disposal: Label the container as "Spill Debris" with the full chemical name and dispose of it as hazardous waste according to Protocol 3.2.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Exposure First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of waste generated from this compound.
Caption: Logical workflow for safe chemical waste handling.
References
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved from [Link]
-
Chemical Waste Disposal for Laboratories. (n.d.). Specific Waste Industries. Retrieved from [Link]
-
PubChem Compound Summary for CID 17750458, tert-Butyl 3-(methylamino)piperidine-1-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem Compound Summary for CID 53346609, tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Piperidine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved from [Link]
-
Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. tert-Butyl 3-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. specificwaste.com [specificwaste.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
A Senior Application Scientist's Guide to Handling Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Authoritative Guide for Safe Laboratory Operations
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from established best practices and data from structurally analogous compounds, including various Boc-protected piperidines. A thorough risk assessment must be conducted in your specific laboratory environment before commencing any work.
Core Hazard Assessment and Rationale
The primary hazards associated with compounds structurally similar to this compound are well-documented. Analogous piperidine derivatives are known to cause skin irritation, serious eye irritation or damage, and respiratory tract irritation.[1][2][3][4] Some related compounds are also classified as harmful or toxic if swallowed.[1][3][5] Therefore, all handling procedures must be based on the assumption that this compound presents similar risks. The core principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Immediate Safety and Personal Protective Equipment (PPE) Summary
For immediate implementation, the following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Purpose & Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a significant splash hazard.[3][5] | Protects against splashes and airborne particles. Analogous compounds can cause serious eye irritation or damage.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile Rubber).[6] | Prevents direct skin contact. Skin irritation is a common hazard for this class of chemicals.[1][2][3] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | A laboratory coat (long-sleeved) is mandatory. For larger quantities or increased risk of spills, a chemical-resistant apron and impervious clothing are recommended.[6][7] | Minimizes the risk of skin exposure from accidental spills. Contaminated clothing must be removed immediately and washed before reuse.[2][3] |
| Respiratory Protection | All handling of solids or solutions should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6] | Protects against respiratory tract irritation, a known hazard for similar piperidine derivatives.[1][2][3] |
Detailed Operational and Disposal Plan
A systematic workflow is critical for mitigating risk. The following step-by-step protocol ensures safe handling from preparation through disposal.
Step 1: Preparation and Area Setup
-
Designate Work Area: All weighing and handling of the compound must be performed within a certified chemical fume hood.[6]
-
Verify Emergency Equipment: Before starting, confirm that a safety shower and eyewash station are readily accessible and operational.[6]
-
Assemble Materials: Gather all necessary equipment, solvents, and reagents to avoid leaving the designated work area unnecessarily.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Step 2: Chemical Handling Protocol
-
Avoid Dust and Aerosols: Open and handle the container with care to minimize the generation of dust.[2][5]
-
Prevent Contact: Use appropriate tools (spatulas, weigh boats) to handle the solid. Avoid direct contact with skin, eyes, and clothing.[8]
-
Maintain Good Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the product.[2][3] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
Step 3: Storage
-
Container Integrity: Store the compound in its original, tightly-closed container when not in use.[2][3][8]
-
Storage Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2][9] Keep away from heat and sources of ignition.[2]
Step 4: Disposal
-
Waste Segregation: All waste material, including contaminated consumables (gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.
-
Disposal Procedure: Dispose of contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][8] Do not allow the product to enter drains.[5][8]
Emergency Response Procedures
Immediate and correct action is vital in the event of an exposure or spill.
| Incident | Immediate Action Protocol |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation occurs or persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[2][3][8] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[3][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
| Spill | Evacuate personnel from the immediate area. Wearing full PPE, absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[8] Ventilate the affected area. |
Safety Workflow Visualization
The following diagram outlines the logical flow for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
References
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for APN-C3-NH-Boc.
- PubChem. tert-Butyl 3-(methylamino)
- AK Scientific, Inc. (R)-3-(Carboxymethyl-cyclopropyl-amino)
- Echemi. (S)
- Angene Chemical.
- Sigma-Aldrich.
- Sigma-Aldrich.
- AK Scientific, Inc. Tert-butyl (3R)-3-(methylaminomethyl)
- Jubilant Ingrevia Limited. 3-[N-(tert-Butoxycarbonyl)
- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)
- Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 4-(Boc-aminomethyl)piperidine.
Sources
- 1. tert-Butyl 3-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
